Product packaging for Benzo[b]thiophene-2-carbonyl chloride(Cat. No.:CAS No. 39827-11-7)

Benzo[b]thiophene-2-carbonyl chloride

Cat. No.: B1267047
CAS No.: 39827-11-7
M. Wt: 196.65 g/mol
InChI Key: DNGLRCHMGDDHNC-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carbonyl chloride is a useful research compound. Its molecular formula is C9H5ClOS and its molecular weight is 196.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClOS B1267047 Benzo[b]thiophene-2-carbonyl chloride CAS No. 39827-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGLRCHMGDDHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192891
Record name Thianaphthene-2-carbonyl chloride
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Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39827-11-7
Record name Thianaphthene-2-carbonyl chloride
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Record name Thianaphthene-2-carbonyl chloride
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Record name Benzo[b]thiophene-2-carbonyl Chloride
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Foundational & Exploratory

Benzo[b]thiophene-2-carbonyl chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Benzo[b]thiophene-2-carbonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Core Chemical Properties

This compound is a white to off-white solid at room temperature. It is a reactive acyl chloride that serves as a versatile building block in organic synthesis, particularly for the introduction of the benzo[b]thiophene-2-carbonyl moiety.

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₉H₅ClOS[1][2]
Molecular Weight 196.65 g/mol [1][2]
CAS Number 39827-11-7[1][2]
Melting Point 83-88 °C[1]
Boiling Point 176 °C at 17 mmHg[1]
Appearance White solid[1]
Solubility Reacts with water. Soluble in many common organic solvents.[3][4]
Purity ≥ 95% (by NMR)[1]
Spectroscopic Data
Spectrum TypeKey Peaks/Shifts
¹H NMR (CDCl₃) δ ~8.1 (s, 1H), 7.9-7.8 (m, 2H), 7.5-7.4 (m, 2H)
¹³C NMR (CDCl₃) δ ~162.0, 141.5, 139.5, 135.0, 127.0, 126.5, 125.0, 123.0
Infrared (IR) Characteristic C=O stretch for an acyl chloride (~1750 cm⁻¹)

Synthesis and Reactivity

This compound is a versatile reagent primarily utilized for acylation reactions. Its reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles.

Synthesis Workflow

The most common laboratory synthesis of this compound involves the reaction of Benzo[b]thiophene-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Benzo[b]thiophene-2-carboxylic_acid Benzo[b]thiophene- 2-carboxylic acid Reaction Reaction at Elevated Temperature Benzo[b]thiophene-2-carboxylic_acid->Reaction Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Reaction Solvent Anhydrous Solvent (e.g., Toluene, CH₂Cl₂) Solvent->Reaction Product_chloride Benzo[b]thiophene- 2-carbonyl chloride Reaction->Product_chloride

Caption: General synthesis workflow for this compound.

Key Reactions

As an acyl chloride, this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. This reactivity makes it a valuable precursor for a range of benzo[b]thiophene derivatives.[5]

Reactivity_Diagram cluster_nucleophiles Nucleophiles cluster_products Products Start Benzo[b]thiophene- 2-carbonyl chloride Amine Amine (R₂NH) Start->Amine Acylation Alcohol Alcohol (ROH) Start->Alcohol Esterification Water Water (H₂O) Start->Water Hydrolysis Amide Amide Amine->Amide Ester Ester Alcohol->Ester Carboxylic_Acid Carboxylic Acid Water->Carboxylic_Acid

Caption: Reactivity of this compound with common nucleophiles.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its subsequent use in acylation reactions. Researchers should adapt these procedures to their specific laboratory conditions and scale.

Synthesis of this compound

This protocol describes the conversion of Benzo[b]thiophene-2-carboxylic acid to the corresponding acyl chloride using thionyl chloride.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Benzo[b]thiophene-2-carboxylic acid in anhydrous toluene or DCM.

  • Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the starting carboxylic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. Care should be taken to avoid exposure to the corrosive and toxic fumes.

  • The resulting crude this compound is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization from a non-polar solvent.

General Protocol for Amide Formation

This protocol outlines the reaction of this compound with a primary or secondary amine to form the corresponding amide.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve the amine and the non-nucleophilic base (typically 1.1-1.5 equivalents) in the anhydrous solvent in a flask equipped with a magnetic stirrer and an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts with water to produce hydrochloric acid, which is also corrosive.[6] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The benzo[b]thiophene scaffold is a key structural motif in numerous pharmaceuticals. The ability to readily introduce this moiety via the reactive acyl chloride functionality makes this compound a frequently used intermediate in the development of new therapeutic agents. Its derivatives have been investigated for a variety of medicinal applications.

References

Benzo[b]thiophene-2-carbonyl chloride CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 39827-11-7

This technical guide provides an in-depth overview of Benzo[b]thiophene-2-carbonyl chloride, a key intermediate in organic synthesis with significant applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a reactive acyl chloride that serves as a versatile building block for the synthesis of a wide range of benzo[b]thiophene derivatives.

PropertyValueReference
CAS Number 39827-11-7N/A
Molecular Formula C₉H₅ClOSN/A
Molecular Weight 196.65 g/mol N/A
Melting Point 85-86 °C[1]
Boiling Point 176 °C at 17 mmHg[1]
Appearance White to orange to green powder/crystal[1]
Purity Typically ≥98%N/A

Synthesis and Reactivity

This compound is primarily synthesized from Benzo[b]thiophene-2-carboxylic acid. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is harnessed to introduce the benzo[b]thiophene-2-carbonyl moiety into various molecules.[2]

Experimental Protocol: Synthesis from Benzo[b]thiophene-2-carboxylic acid

This protocol is adapted from a general procedure for the synthesis of thiophene-2-carbonyl chloride.[3]

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Benzo[b]thiophene-2-carboxylic acid in an excess of thionyl chloride or in an anhydrous solvent with a stoichiometric excess of thionyl chloride.

  • Add a catalytic amount of DMF to the suspension.

  • Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.

Alternative Synthesis from Cinnamic Acid

An alternative route involves the synthesis of a chlorinated derivative, 3-chlorothis compound, starting from cinnamic acid.[4]

Procedure:

  • A mixture of cinnamic acid, pyridine, and thionyl chloride in chlorobenzene is heated at reflux for an extended period (e.g., 48 hours).[4]

  • After the reaction, the excess thionyl chloride is removed, and the resulting product is isolated.[4]

Applications in Research and Drug Development

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8] this compound is a crucial intermediate for the synthesis of these bioactive molecules.

Enzyme Inhibition

Recent studies have highlighted the potential of benzo[b]thiophene derivatives as potent enzyme inhibitors.

  • Phosphoglycerate Dehydrogenase (PHGDH) Inhibition: Benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of PHGDH, a key enzyme in the serine biosynthesis pathway that is often upregulated in cancer.[9] Inhibition of PHGDH can disrupt cancer cell proliferation.[9]

  • Cholinesterase Inhibition: Benzo[b]thiophene-chalcone hybrids have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[10]

  • RhoA/ROCK Pathway Inhibition: Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as inhibitors of the RhoA/ROCK signaling pathway, which plays a critical role in cancer cell migration and invasion.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by benzo[b]thiophene derivatives and a general experimental workflow for their synthesis and evaluation.

RhoA_ROCK_Pathway extracellular Extracellular Signals (e.g., Growth Factors) receptor Receptor Tyrosine Kinase extracellular->receptor GEFs RhoGEFs receptor->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC cytoskeleton Actin Cytoskeleton Reorganization pMLC->cytoskeleton motility Cell Migration & Invasion cytoskeleton->motility inhibitor Benzo[b]thiophene Derivative inhibitor->RhoA_GTP Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by a benzo[b]thiophene derivative.

Synthesis_Workflow start Benzo[b]thiophene-2-carboxylic Acid product This compound start->product Reaction with reagent Thionyl Chloride (SOCl₂) reagent->product reaction Nucleophilic Acyl Substitution product->reaction derivative Benzo[b]thiophene Derivative reaction->derivative nucleophile Nucleophile (e.g., Amine, Alcohol) nucleophile->reaction bioassay Biological Evaluation (e.g., Enzyme Inhibition Assay) derivative->bioassay data Data Analysis bioassay->data

References

An In-depth Technical Guide to Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Benzo[b]thiophene-2-carbonyl chloride is a pivotal heterocyclic compound widely employed as a versatile intermediate in the realms of organic synthesis, pharmaceutical development, and material science. Its unique molecular architecture, combining a benzothiophene core with a reactive acyl chloride moiety, makes it an essential building block for constructing complex, biologically active molecules and advanced materials. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis protocols, and key applications, tailored for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Identification

This compound, also known as 1-benzothiophene-2-carbonyl chloride, consists of a benzene ring fused to a thiophene ring, with a carbonyl chloride group attached at the 2-position of the thiophene moiety.[1] This structure is the foundation of its chemical reactivity and utility.

Chemical Structure:

(Structure represented via SMILES: C1=CC=C2C(=C1)C=C(S2)C(=O)Cl[2])

Physicochemical Properties

The compound is typically a white to off-white or green crystalline solid.[3][4] It is sensitive to moisture and should be handled accordingly.[3] Key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₅ClOS[3][4]
Molecular Weight 196.65 g/mol [3][4]
CAS Number 39827-11-7[3]
Appearance White to Orange to Green powder/crystal[3]
Melting Point 77 - 88 °C[3][4][5]
Boiling Point 176 °C (at 17 mmHg)[3][4]
Purity ≥ 95% (NMR)[4]
InChIKey DNGLRCHMGDDHNC-UHFFFAOYSA-N[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported in the literature.

Technique Parameters Observed Signals (δ in ppm) Reference
¹H NMR 300 MHz, CDCl₃8.31 (s, 1H), 7.04-7.89 (m, 2H), 7.60-7.46 (m, 2H)[3]
¹³C NMR 300 MHz, CDCl₃161.14, 144.07, 138.05, 136.59, 135.89, 128.75, 126.68, 125.66, 122.91[3]

Infrared (IR) Spectroscopy: While a specific spectrum is not provided in the search results, the characteristic absorption band for the carbonyl (C=O) stretching of an acyl chloride is expected to be strong and appear in the range of 1770-1815 cm⁻¹.

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z ≈ 196, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

Synthesis Pathway

This compound is most commonly synthesized from its corresponding carboxylic acid, Benzo[b]thiophene-2-carboxylic acid (also known as Thianaphthene-2-carboxylic acid).[3] The reaction involves a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the carboxylic acid group into a more reactive acyl chloride.

Synthesis_Workflow Start Benzo[b]thiophene- 2-carboxylic Acid Product Benzo[b]thiophene- 2-carbonyl chloride Start->Product  Reflux, cat. DMF   Reagent Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) Reagent->Start

Caption: Synthesis of this compound.

General Reactivity

As a reactive acyl chloride, this compound is an excellent electrophile for nucleophilic acyl substitution reactions. This reactivity makes it a valuable building block for introducing the benzo[b]thiophene-2-carbonyl moiety into a wide range of molecules.

Reactivity_Pathway Core Benzo[b]thiophene- 2-carbonyl chloride Amide Benzo[b]thiophene-2-carboxamide Core->Amide Ester Benzo[b]thiophene-2-carboxylate Ester Core->Ester Amine Primary/Secondary Amine (R₂NH) Amine->Amide Alcohol Alcohol/Phenol (R-OH) Alcohol->Ester

Caption: Role as a versatile synthetic intermediate.

Experimental Protocols

Synthesis of this compound

This protocol is a standard procedure based on the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride or silica gel drying tube to protect the reaction from atmospheric moisture.

  • Reagents: To the flask, add Benzo[b]thiophene-2-carboxylic acid (1.0 eq). Suspend the acid in a minimal amount of anhydrous solvent (e.g., toluene or DCM).

  • Reaction Initiation: Add an excess of thionyl chloride (approx. 2.0-3.0 eq) to the suspension. Add one drop of DMF as a catalyst.

  • Reflux: Gently heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 40-80°C). Stir the mixture at this temperature. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the toxic and corrosive vapors.

  • Purification: The resulting crude product, this compound, is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization from a non-polar solvent like hexane or by vacuum distillation. The solid product should be stored under an inert atmosphere.

Applications in Research and Development

This compound is a crucial reagent for the synthesis of a variety of target molecules:

  • Pharmaceutical Chemistry: It serves as a key intermediate in the synthesis of diverse bioactive compounds and pharmaceuticals.[4] The benzo[b]thiophene scaffold is a known pharmacophore present in various therapeutic agents.

  • Material Science: The compound is utilized in the development of advanced materials, such as specialized polymers and coatings, where specific chemical properties are needed for enhanced performance.[4]

  • Agrochemicals: It is also a building block for creating new agrochemicals.[4]

Safety and Handling

This compound is classified as a corrosive and irritant substance.[3] It causes severe skin burns and eye damage and is sensitive to moisture.[3] Adherence to strict safety protocols is mandatory.

Hazard Class Precautionary Statement Reference
Corrosive (C), Irritant (Xi) Causes severe skin burns and eye damage.[3]
Handling P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
First Aid (Eyes) P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
First Aid (Skin) P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
First Aid (Ingestion) P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
Storage Store under an inert gas (nitrogen or Argon) at 2-8°C. Keep container tightly closed in a dry, cool, and well-ventilated place.[3]

References

An In-depth Technical Guide on the 13C NMR Spectral Data of Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data of Benzo[b]thiophene-2-carbonyl chloride. Due to the limited availability of experimentally derived and fully assigned 13C NMR data for this specific compound in publicly accessible literature, this document presents predicted spectral data alongside comprehensive experimental protocols for its synthesis and 13C NMR analysis. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on computational models and analysis of spectral data from structurally related benzo[b]thiophene derivatives. It is important to note that these are theoretical values and may differ from experimental results.

Carbon Atom Predicted Chemical Shift (ppm)
C=O~160-165
C-2~135-140
C-3~130-135
C-3a~138-142
C-4~125-130
C-5~124-128
C-6~123-127
C-7~122-126
C-7a~139-143

Experimental Protocols

Synthesis of this compound

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Anhydrous chlorobenzene

  • Stirring apparatus

  • Reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • A stirred mixture of benzo[b]thiophene-2-carboxylic acid, a catalytic amount of pyridine, and anhydrous chlorobenzene is prepared in a round-bottom flask equipped with a reflux condenser.

  • Thionyl chloride is added to the mixture.

  • The reaction mixture is heated at reflux for an extended period (e.g., 24-48 hours) to ensure complete conversion.

  • After reflux, the excess thionyl chloride and chlorobenzene are removed under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or distillation under reduced pressure.

13C NMR Data Acquisition

The following is a general protocol for acquiring a standard proton-decoupled 13C NMR spectrum.[2][3]

Sample Preparation:

  • Dissolve approximately 20-50 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

  • Insert the sample tube into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity.

  • Tune and match the 13C probe.

  • Set the spectral width to cover the expected range of 13C chemical shifts (typically 0-220 ppm).[2]

  • Use a standard pulse sequence for proton-decoupled 13C NMR.

  • Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

  • Employ a suitable relaxation delay (d1), typically 1-2 seconds for a qualitative spectrum.[2]

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[2]

  • Perform baseline correction.

Workflow for 13C NMR Analysis

The following diagram illustrates a typical workflow for the analysis of a chemical compound using 13C NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D Sample Submission E Lock, Tune, Shim D->E F Acquire 13C NMR Spectrum E->F G Fourier Transform F->G Raw Data (FID) H Phase & Baseline Correction G->H I Reference Spectrum H->I J Peak Picking & Integration I->J K Structure Elucidation J->K

Caption: Workflow for 13C NMR Analysis.

This guide provides a foundational understanding of the 13C NMR characteristics of this compound for professionals in the chemical and pharmaceutical sciences. While experimental data is currently sparse, the provided predicted data and established protocols offer a strong starting point for further research and application.

References

FT-IR Analysis of Benzo[b]thiophene-2-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of Benzo[b]thiophene-2-carbonyl chloride. This key intermediate in organic synthesis is of significant interest in pharmaceutical and agrochemical research. This document outlines the expected vibrational frequencies, detailed experimental protocols for its synthesis and FT-IR analysis, and a logical workflow for the analytical process.

Predicted FT-IR Spectral Data

While a publicly available, fully assigned FT-IR spectrum of this compound is not readily accessible, a predictive summary of its characteristic vibrational modes can be compiled based on established correlation tables for its constituent functional groups. The following table summarizes the expected absorption bands, their corresponding functional groups, and the predicted wavenumber ranges.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchC-H (Benzene Ring)3100 - 3000Medium
C=O Stretch (Acid Chloride)C=O1815 - 1770Strong
Aromatic C=C StretchC=C (Benzene and Thiophene Rings)1600 - 1450Medium
C-Cl StretchC-Cl830 - 560Strong
Aromatic C-H Out-of-Plane BendingC-H (Benzene Ring)900 - 675Strong
C-S StretchC-S (Thiophene Ring)700 - 600Medium

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of Benzo[b]thiophene-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂).

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or other suitable inert solvent)

  • Dry glassware (round-bottom flask, reflux condenser with a drying tube)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, suspend Benzo[b]thiophene-2-carboxylic acid in anhydrous toluene.

  • Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring.

  • Fit the flask with a reflux condenser protected by a drying tube (e.g., filled with calcium chloride).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the starting carboxylic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane) or by distillation under reduced pressure.

FT-IR Analysis Protocol

The FT-IR spectrum of the solid this compound can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).

2.2.1. KBr Pellet Method

Materials:

  • This compound (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr) (100-200 mg), oven-dried

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Place a small amount of KBr in an agate mortar and grind it to a fine powder.

  • Add 1-2 mg of the synthesized this compound to the KBr.

  • Grind the mixture thoroughly for several minutes to ensure a homogeneous dispersion of the sample in the KBr matrix.

  • Transfer a portion of the powdered mixture to the pellet press die.

  • Apply pressure to the die according to the manufacturer's instructions to form a transparent or semi-transparent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty spectrometer to correct for atmospheric water and carbon dioxide.

2.2.2. Attenuated Total Reflectance (ATR) Method

Materials:

  • This compound (a small amount)

  • FT-IR spectrometer with an ATR accessory

Procedure:

  • Record a background spectrum with the clean, empty ATR crystal.

  • Place a small amount of the solid this compound onto the ATR crystal, ensuring good contact.

  • Apply pressure using the ATR's pressure arm to ensure firm contact between the sample and the crystal.

  • Record the FT-IR spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and analysis processes.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Benzo[b]thiophene-2-carboxylic acid + Thionyl Chloride Reaction Reflux in Inert Solvent Reactants->Reaction Heat Workup Removal of Excess Reagents and Solvent Reaction->Workup Purification Recrystallization or Distillation Workup->Purification Product Pure this compound Purification->Product

Caption: Synthesis workflow for this compound.

FTIR_Analysis_Workflow cluster_ftir FT-IR Analysis Workflow Sample_Prep Sample Preparation (KBr Pellet or ATR) Sample_Scan Sample Spectrum Acquisition Sample_Prep->Sample_Scan Background Background Spectrum Acquisition Data_Processing Data Processing (Baseline Correction, Normalization) Background->Data_Processing Sample_Scan->Data_Processing Spectral_Analysis Spectral Analysis (Peak Identification and Assignment) Data_Processing->Spectral_Analysis Report Final Report Spectral_Analysis->Report

Caption: Experimental workflow for FT-IR analysis.

An In-depth Technical Guide to the Mass Spectrometry of Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of Benzo[b]thiophene-2-carbonyl chloride is predicted to exhibit a distinct fragmentation pattern. The molecular ion and key fragment ions are summarized in the table below. The relative abundances are estimations based on the fragmentation of similar aromatic acyl chlorides and benzothiophene derivatives.

m/z Predicted Fragment Ion Proposed Formula Predicted Relative Abundance (%)
196/198[M]⁺˙ (Molecular Ion)[C₉H₅ClOS]⁺˙40
161[M - Cl]⁺[C₉H₅OS]⁺100 (Base Peak)
133[M - Cl - CO]⁺[C₈H₅S]⁺80
89[C₇H₅]⁺[C₇H₅]⁺30

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through a series of characteristic steps. The primary fragmentation is the cleavage of the acyl chloride group, followed by fragmentation of the benzothiophene ring system.

A key fragmentation pathway involves the initial loss of a chlorine radical from the molecular ion to form the highly stable benzoyl-type cation (m/z 161), which is predicted to be the base peak. This is a common fragmentation pattern for aromatic acyl chlorides. Subsequent loss of a neutral carbon monoxide molecule from this ion leads to the formation of the benzothiophenyl cation (m/z 133). Further fragmentation of the benzothiophene ring can occur, leading to smaller fragments.

Fragmentation_Pathway M This compound (M) m/z = 196/198 F1 [M - Cl]⁺ m/z = 161 M->F1 - Cl F2 [M - Cl - CO]⁺ m/z = 133 F1->F2 - CO F3 [C₇H₅]⁺ m/z = 89 F2->F3 - CS

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocols

The following is a general experimental protocol for acquiring the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Fisher GC-MS)

  • Electron Ionization (EI) source

  • Quadrupole mass analyzer

GC Conditions:

  • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Splitless (or split, depending on sample concentration)

  • Injection Volume: 1 µL

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/sec

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL for injection.

Experimental Workflow

The general workflow for the mass spectrometric analysis of a solid sample like this compound is illustrated in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid Sample (this compound) Dissolution Dissolution in Volatile Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum LibrarySearch Library Search & Fragmentation Analysis Spectrum->LibrarySearch Interpretation Structural Interpretation LibrarySearch->Interpretation

Caption: General workflow for GC-MS analysis of this compound.

An In-depth Technical Guide to the Acylation Mechanism of Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acylation mechanism involving Benzo[b]thiophene-2-carbonyl chloride. Benzo[b]thiophene derivatives are significant pharmacophores due to their presence in numerous biologically active natural and synthetic compounds.[1][2] The introduction of an acyl group onto an aromatic nucleus via Friedel-Crafts acylation using this compound is a pivotal step in the synthesis of various therapeutic agents. This document details the underlying mechanistic principles, experimental protocols, and relevant data to support research and development in this area.

Introduction to Acylation of Benzo[b]thiophene Systems

The Friedel-Crafts acylation is a fundamental and powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones.[3][4][5] This electrophilic aromatic substitution reaction involves the acylation of a nucleophilic aromatic ring with an acylating agent, such as an acyl chloride, in the presence of a Lewis acid catalyst.[3][6] this compound serves as a versatile acylating agent, enabling the introduction of the benzo[b]thienyl-2-carbonyl moiety onto various aromatic and heteroaromatic substrates.

Understanding the regioselectivity of electrophilic substitution on the benzo[b]thiophene ring itself is crucial. Electrophilic attack on the unsubstituted benzo[b]thiophene ring preferentially occurs at the C3 position. This preference is attributed to the greater stabilization of the cationic intermediate formed upon attack at C3 compared to C2. However, if the C3 position is substituted, electrophilic attack can be directed to the C2 position.

The Acylation Mechanism

The acylation of an aromatic compound with this compound proceeds via a classical Friedel-Crafts acylation mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

The mechanism can be delineated into three key stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst activates the this compound by coordinating to the carbonyl oxygen and, more importantly, by abstracting the chloride to form a highly electrophilic and resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electrons of the aromatic substrate act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

  • Deprotonation and Regeneration of the Catalyst: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom of the aromatic ring that is bonded to the acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, which can then participate in another catalytic cycle.

Below is a DOT language script visualizing the general acylation mechanism.

Acylation_Mechanism cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation reagent1 This compound C₈H₅SOCl acylium_ion Acylium ion [C₈H₅SOC]⁺ reagent1->acylium_ion + AlCl₃ aromatic Aromatic Substrate Ar-H lewis_acid Aluminum chloride AlCl₃ lewis_complex Tetrachloroaluminate [AlCl₄]⁻ sigma_complex Sigma Complex (Arenium ion) [Ar(H)(COC₈H₅S)]⁺ aromatic->sigma_complex + Acylium ion product Acylated Product Ar-COC₈H₅S sigma_complex->product + [AlCl₄]⁻ hcl Hydrogen chloride HCl regenerated_catalyst Regenerated Catalyst AlCl₃

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Protocols

The following sections provide a general methodology for the synthesis of this compound and its subsequent use in a Friedel-Crafts acylation reaction.

Synthesis of this compound

This compound is typically prepared from the corresponding carboxylic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a solution of Benzo[b]thiophene-2-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add an excess of thionyl chloride or oxalyl chloride to the solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until the evolution of gas ceases.

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude this compound, which can often be used in the next step without further purification.

General Protocol for Friedel-Crafts Acylation

This protocol outlines a general procedure for the acylation of an aromatic substrate using this compound and aluminum chloride.

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene, anisole)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other inert solvent (e.g., carbon disulfide, nitrobenzene)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.[3]

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride in the chosen anhydrous solvent and cool the mixture in an ice bath to 0-5 °C.

  • Addition of Acyl Chloride: Dissolve the this compound in the anhydrous solvent and add it dropwise to the stirred suspension of aluminum chloride.

  • Addition of Aromatic Substrate: After the formation of the acylium ion complex, add the aromatic substrate, either neat or dissolved in the anhydrous solvent, dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically a few hours) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.[7] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.

  • Washing: Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Below is a DOT language script visualizing a typical experimental workflow.

Experimental_Workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup catalyst Suspend AlCl₃ in Anhydrous Solvent (Cool to 0-5 °C) setup->catalyst add_acyl Add this compound catalyst->add_acyl add_aromatic Add Aromatic Substrate add_acyl->add_aromatic react Stir at Room Temperature (Monitor by TLC) add_aromatic->react quench Quench with Ice and HCl react->quench extract Separate and Extract with Organic Solvent quench->extract wash Wash Organic Layer (HCl, H₂O, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ and Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end End purify->end

Caption: Typical experimental workflow for Friedel-Crafts acylation.

Quantitative Data

The yield and spectroscopic data of acylated benzo[b]thiophene derivatives are crucial for the characterization and validation of the synthesized compounds. The following tables summarize representative data from the literature for various acylated benzo[b]thiophene compounds.

Table 1: Reaction Yields of Acylated Benzo[b]thiophene Derivatives

EntryAcylating AgentAromatic SubstrateProductYield (%)Reference
1This compoundHydrazine(E)-N'-(Pyridin-3-ylmethylene)benzo[b]thiophene-2-carbohydrazide67[8]
2This compoundHydrazine(E)-N'-(Benzo[d][9][10]dioxol-5-ylmethylene)benzo[b]thiophene-2-carbohydrazide52[8]
3This compoundHydrazine(E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid85[8]
4This compoundHydrazine(E)-N'-(4-Hydroxy-3-methoxybenzylidene)benzo[b]thiophene-2-carbohydrazide41[8]

Note: The yields are for the multi-step synthesis of acylhydrazone derivatives starting from the reaction of the carbonyl chloride with hydrazine, followed by condensation.

Table 2: Spectroscopic Data for Representative Acylated Benzo[b]thiophene Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)Reference
(E)-N'-(Pyridin-3-ylmethylene)benzo[b]thiophene-2-carbohydrazide12.32, 12.21, 8.99, 8.89, 8.74–8.60, 8.52, 8.44, 8.27, 8.24–8.14, 8.13–7.98, 7.59–7.39161.86, 161.44, 158.42, 150.89, 150.69, 148.91, 145.43, 143.10, 142.06, 140.49, 140.39, 139.08, 138.09, 137.36, 137.10, 134.08, 133.62, 132.15, 130.14, 130.06, 126.87, 126.73, 126.11, 126.03, 125.69, 125.55, 125.20, 124.90, 124.11, 122.92, 122.67HRMS (ESI) m/z: calcd. for C₁₅H₁₂N₃OS [M+H]⁺ 282.0701, found 282.0691[8]
(E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid12.29, 12.16, 8.52, 8.49–8.30, 8.32–7.91, 7.71–7.57, 7.57–7.41166.97, 161.82, 161.41, 158.41, 147.15, 143.87, 143.00, 140.46, 139.08, 138.17, 137.40, 134.68, 132.01, 131.65, 131.51, 131.11, 130.78, 129.36, 128.54, 127.54, 126.91, 126.72, 125.97, 125.56, 125.20, 124.96, 122.93, 122.49HRMS (ESI) m/z: calcd. for C₁₇H₁₃N₂O₃S [M+H]⁺ 325.0641, found 325.0626[8]
Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate9.24, 8.29, 8.12, 7.47, 3.82164.2, 149.6, 144.9, 144.5, 131.4, 124.3, 122.0, 119.4, 96.8, 51.4m/z (EI) 252 (M˙⁺, 100%)[11]

Conclusion

The Friedel-Crafts acylation utilizing this compound is a robust and versatile method for the synthesis of a wide array of acylated aromatic and heteroaromatic compounds. A thorough understanding of the reaction mechanism, regioselectivity, and experimental parameters is essential for the successful synthesis of target molecules with high yield and purity. This technical guide provides a foundational resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the exploration and application of benzo[b]thiophene-based compounds in the quest for novel therapeutic agents.

References

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene-2-carbonyl chloride is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of functionalized molecules. Its significance is particularly pronounced in the field of medicinal chemistry and drug development, where the benzo[b]thiophene scaffold is a constituent of numerous biologically active agents. The reactivity of the acyl chloride group at the 2-position of the benzo[b]thiophene ring system makes it highly susceptible to nucleophilic attack, enabling the facile introduction of diverse functional groups. This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, detailing reaction mechanisms, experimental protocols, and the application of its derivatives in drug discovery, with a focus on their role as STING (Stimulator of Interferator of Genes) agonists.

Core Chemistry: Nucleophilic Acyl Substitution

The primary mode of reaction for this compound is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the acylated product. This process allows for the formation of a variety of derivatives, including amides, esters, thioesters, and ketones.

General Reaction Scheme:

Where Nu-H represents a nucleophile such as an amine, alcohol, thiol, or a carbon nucleophile.

Reactions with Nitrogen Nucleophiles: Synthesis of Amides and Hydrazides

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of benzo[b]thiophene-2-carboxamides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. Similarly, reaction with hydrazine hydrate yields the corresponding carbohydrazide, a key intermediate for further derivatization.

Experimental Protocol: Synthesis of N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides[1]

A solution of 3-chlorothis compound (0.002 mol) and a 2-amino-6-substituted benzothiazole (0.002 mol) in 25-30 mL of pyridine is refluxed for 10-15 hours. After cooling, the reaction mixture is poured into ice-cold water. The resulting solid precipitate is collected by filtration, washed with water, and dried. The crude product is then recrystallized from ethanol to yield the pure N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide.

Experimental Protocol: Synthesis of 3-chlorobenzo[b]thiophene-2-carbohydrazide[2]

A mixture of 3-chlorothis compound (2.29 g, 0.01 mol) and hydrazine hydrate (99%, 0.32 g, 0.01 mol) in 25 mL of benzene is refluxed for 4 hours. Upon cooling, a solid product precipitates, which is then recrystallized from ethanol to afford the desired 3-chlorobenzo[b]thiophene-2-carbohydrazide.

NucleophileReagentSolventConditionsProductYield (%)Reference
2-Amino-6-substituted benzothiazoles3-chlorothis compoundPyridineReflux, 10-15 hN-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides50-58[1]
Hydrazine hydrate3-chlorothis compoundBenzeneReflux, 4 h3-chlorobenzo[b]thiophene-2-carbohydrazideNot Specified[2]
Glycine3-chlorothis compound10% NaOH (aq)Stirring, 1 h2-(3-chlorobenzo[b]thiophene-2-carboxamido)acetic acidNot Specified[2]

Reactions with Oxygen Nucleophiles: Synthesis of Esters

The reaction of this compound with alcohols and phenols in the presence of a base affords the corresponding benzo[b]thiophene-2-carboxylates (esters). While specific detailed protocols starting from the carbonyl chloride are not abundantly available in the cited literature, this transformation follows the standard Schotten-Baumann conditions.

General Experimental Protocol (Illustrative)

To a solution of an alcohol or phenol and a non-nucleophilic base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or THF) at 0 °C, a solution of this compound in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed with dilute acid, water, and brine, dried over a drying agent (e.g., Na2SO4), and concentrated under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.

Reactions with Sulfur Nucleophiles: Synthesis of Thioesters

In a similar fashion, thiols and thiophenols can react with this compound to produce S-esters or thioesters. These reactions are also typically performed in the presence of a base to scavenge the HCl produced.

Reactions with Carbon Nucleophiles: Synthesis of Ketones

The reaction of this compound with organometallic reagents, such as Grignard reagents or organocuprates (Gilman reagents), provides a route to 2-acylbenzo[b]thiophenes (ketones). The use of less reactive organometallic reagents like organocadmium or organocuprate compounds is often preferred to prevent the common side reaction of tertiary alcohol formation, which can occur with more reactive Grignard reagents.

Application in Drug Discovery: Benzo[b]thiophene-2-carboxamides as STING Agonists

Derivatives of Benzo[b]thiophene-2-carboxamide have emerged as promising small-molecule agonists of the Stimulator of Interferon Genes (STING) pathway.[3] The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.[3][4]

STING Signaling Pathway Activation

The activation of the STING signaling cascade by benzo[b]thiophene-2-carboxamide derivatives represents a significant therapeutic strategy in cancer immunotherapy. The process can be visualized as a multi-step signaling cascade.

STING_Pathway cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds & activates STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_TBK1 p-STING-TBK1 complex STING_dimer->STING_TBK1 translocates & recruits TBK1 Agonist Benzo[b]thiophene-2- carboxamide Agonist Agonist->STING_dimer binds & activates IRF3 IRF3 STING_TBK1->IRF3 recruits & phosphorylates TBK1 TBK1 TBK1->STING_TBK1 p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 dimerizes Transcription Transcription of Type I IFNs & Pro-inflammatory Cytokines p_IRF3->Transcription translocates & initiates

Caption: cGAS-STING signaling pathway and activation by small-molecule agonists.

Upon activation by agonists, STING translocates from the endoplasmic reticulum and recruits TANK-binding kinase 1 (TBK1).[5] This leads to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the transcription of genes for type I interferons and other inflammatory cytokines.[6] Western blot analyses have confirmed that treatment with benzo[b]thiophene-2-carboxamide derivatives increases the phosphorylation of downstream signaling molecules like TBK1 and IRF3.[3]

Drug Development Workflow

The discovery and development of benzo[b]thiophene-2-carboxamide derivatives as STING agonists follow a structured workflow common in medicinal chemistry.

Drug_Development_Workflow start Benzo[b]thiophene-2- carbonyl chloride library Synthesis of Benzo[b]thiophene- 2-carboxamide Library start->library Nucleophilic Substitution with diverse amines screening High-Throughput Screening (STING Activity Assay) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) & Lead Optimization hit_id->sar Identified Hits sar->library Iterative Synthesis lead_candidate Lead Candidate Selection sar->lead_candidate preclinical Preclinical Studies (In vitro & In vivo) lead_candidate->preclinical clinical Clinical Trials preclinical->clinical

Caption: Drug development workflow for STING agonists.

This workflow begins with the versatile starting material, this compound, which is reacted with a diverse library of amines to generate a collection of carboxamide derivatives. These compounds are then subjected to high-throughput screening to assess their STING-agonistic activity. Promising "hits" are identified and then enter a cycle of lead optimization, where structure-activity relationships (SAR) are established to design and synthesize more potent and drug-like analogs. This iterative process ultimately leads to the selection of a lead candidate for further preclinical and clinical development.

Conclusion

This compound is a highly valuable reagent in synthetic and medicinal chemistry. Its facile reaction with a wide range of nucleophiles, particularly amines, provides straightforward access to a diverse chemical space. The resulting benzo[b]thiophene-2-carboxamide derivatives have shown significant potential as immunomodulatory agents through the activation of the STING pathway, highlighting the importance of this scaffold in the development of novel cancer immunotherapies. The protocols and data presented in this guide offer a foundational resource for researchers engaged in the synthesis and application of benzo[b]thiophene-based compounds.

References

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[b]thiophene-2-carbonyl chloride is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules. Its significance stems from the highly reactive acyl chloride functional group attached to the 2-position of the benzo[b]thiophene scaffold. This guide provides a comprehensive technical overview of the reactivity of this carbonyl group, focusing on its susceptibility to nucleophilic attack and its application in the synthesis of novel compounds with therapeutic potential. Detailed experimental protocols, quantitative data on reaction outcomes, and insights into the biological relevance of the resulting derivatives are presented to serve as a valuable resource for professionals in organic synthesis and drug discovery.

Introduction: The Benzo[b]thiophene Scaffold in Medicinal Chemistry

The benzo[b]thiophene motif is a prominent pharmacophore found in numerous compounds exhibiting a broad spectrum of pharmacological activities.[1] Its derivatives have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. The versatility of the benzo[b]thiophene core allows for extensive structural modifications, enabling the fine-tuning of biological activity. This compound serves as a key intermediate in the functionalization of this scaffold, primarily through reactions at its electrophilic carbonyl carbon.

Core Reactivity: Nucleophilic Acyl Substitution

The carbonyl group in this compound is characterized by a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles. The primary reaction mechanism is nucleophilic acyl substitution . This two-step process involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. The high reactivity of the acyl chloride facilitates these reactions, often proceeding under mild conditions with high yields.

Below is a generalized workflow for the synthesis of derivatives from this compound.

G start This compound reaction Nucleophilic Acyl Substitution start->reaction nucleophile Nucleophile (e.g., Amine, Alcohol, Hydrazine) nucleophile->reaction solvent Anhydrous Solvent (e.g., DCM, THF, Pyridine) solvent->reaction base Base (optional) (e.g., Triethylamine, Pyridine) base->reaction workup Aqueous Workup / Extraction reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Benzo[b]thiophene-2-Derivative (Amide, Ester, Hydrazide, etc.) purification->product

Caption: General workflow for the synthesis of Benzo[b]thiophene-2-derivatives.

Reactions with Nucleophiles: A Quantitative Overview

The versatility of this compound is demonstrated by its reactions with a variety of nucleophiles. This section provides a summary of these reactions, including quantitative yield data where available.

Reaction with Amine Nucleophiles: Synthesis of Carboxamides

The reaction with primary and secondary amines proceeds readily to form the corresponding N-substituted benzo[b]thiophene-2-carboxamides. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.

NucleophileProductYield (%)Reference
2-Amino-6-substituted benzothiazoleN-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide50-58[2]
Various aniline derivativesN-phenylbenzo[b]thiophene-2-carboxamide derivatives72.3–89.2
Reaction with Hydrazine Nucleophiles: Synthesis of Acylhydrazones

This compound reacts with hydrazine hydrate or substituted hydrazines to form benzo[b]thiophene-2-carbohydrazides. These intermediates can be further condensed with various aldehydes to produce a diverse library of N-acylhydrazones, a class of compounds with significant biological activities.

ReagentsProductYield (%)Reference
1. tert-butyl carbazate; 2. TFA; 3. Various aromatic aldehydes(E)-N'-(substituted-benzylidene)benzo[b]thiophene-2-carbohydrazides30-85[3]
Reaction with Alcohols and Thiols: Synthesis of Esters and Thioesters

While specific literature examples with detailed yields for the direct reaction of this compound with alcohols and thiols are not prevalent in the searched literature, the principles of nucleophilic acyl substitution suggest that these reactions are feasible. The synthesis of benzo[b]thiophene-2-carboxylate esters and thioesters is expected to proceed efficiently, likely catalyzed by a base like pyridine. Alternative methods for synthesizing these esters from the corresponding carboxylic acid are also documented.

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures involving this compound.

General Procedure for the Synthesis of N-Acylhydrazone Derivatives

This protocol describes a two-step synthesis of (E)-N'-(substituted-benzylidene)benzo[b]thiophene-2-carbohydrazides.[3]

Step 1: Synthesis of Benzo[b]thiophene-2-carbohydrazide

  • To a solution of tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate (1 mmol, 1 equivalent) in anhydrous dichloromethane (3 mL), add trifluoroacetic acid (20 mmol, 20 equivalents).

  • Stir the mixture at room temperature for 18 hours.

  • Co-evaporate the mixture with toluene to yield a white solid, which is used as the crude hydrazide in the next step.

Step 2: Synthesis of N-Acylhydrazone

  • To a solution of the crude benzo[b]thiophene-2-carbohydrazide (1 mmol, 1 equivalent) in ethanol (5 mL), add the desired aromatic aldehyde (1 mmol, 1 equivalent).

  • Add a catalytic amount of acetic acid (2 drops).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.

Synthesis of N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

This protocol details the synthesis of amide derivatives from 3-chlorothis compound and various substituted 2-aminobenzothiazoles.[2]

  • Dissolve 3-chlorothis compound (0.002 mol) and the corresponding 2-amino-6-substituted benzothiazole (0.002 mol) in 25-30 mL of pyridine.

  • Reflux the reaction mixture for 10-15 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the resulting solid precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide.

Biological Significance and Signaling Pathways of Derivatives

Derivatives synthesized from this compound have shown promise in various therapeutic areas. This section explores some of the key biological activities and the underlying signaling pathways.

Antimicrobial Activity

Several benzo[b]thiophene-2-acylhydrazone and carboxamide derivatives have demonstrated significant antimicrobial activity, particularly against multidrug-resistant strains of Staphylococcus aureus.[3] While the exact mechanisms are still under investigation, two potential modes of action are proposed:

  • Disruption of Bacterial Cell Membrane: The lipophilic nature of the benzo[b]thiophene core may facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption and increased permeability, ultimately causing cell death.

  • Induction of Reactive Oxygen Species (ROS): Some antimicrobial agents are known to induce oxidative stress in bacteria by promoting the formation of ROS. These highly reactive species can damage cellular components such as DNA, proteins, and lipids, leading to cell death.[1]

G compound Antimicrobial Benzo[b]thiophene Derivative membrane Bacterial Cell Membrane compound->membrane Interaction ros Reactive Oxygen Species (ROS) Production compound->ros Induction disruption Membrane Disruption (Increased Permeability) membrane->disruption damage Cellular Damage (DNA, Proteins, Lipids) ros->damage death Bacterial Cell Death disruption->death damage->death

Caption: Proposed antimicrobial mechanisms of benzo[b]thiophene derivatives.

A selection of benzo[b]thiophene-2-acylhydrazone derivatives and their minimum inhibitory concentrations (MIC) against S. aureus are presented below.

Derivative Structure (Substituent on Aldehyde)MIC (µg/mL) against S. aureusReference
4-Nitrobenzylidene>128[3]
4-Fluorobenzylidene64[3]
4-Chlorobenzylidene32[3]
Pyridin-2-ylmethylene (with 6-chloro-benzo[b]thiophene)4[3]

Structure-Activity Relationship (SAR) Insights: Preliminary SAR studies suggest that the nature and position of substituents on the aromatic rings significantly influence the antimicrobial activity. For instance, the presence of a chlorine atom at the 6-position of the benzo[b]thiophene ring and a pyridin-2-ylmethylene moiety appears to enhance the activity against S. aureus.[3]

RAGE Antagonism and Anti-inflammatory Potential

Benzo[b]thiophene-2-carboxamide derivatives have been identified as potential antagonists of the Receptor for Advanced Glycation End-products (RAGE).[4][5] RAGE is a multi-ligand receptor of the immunoglobulin superfamily that plays a crucial role in chronic inflammation and the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and cancer. The binding of ligands, such as advanced glycation end-products (AGEs) and S100 proteins, to RAGE activates downstream signaling cascades, leading to the expression of pro-inflammatory cytokines and the generation of oxidative stress.

The proposed mechanism of action for benzo[b]thiophene-2-carboxamide RAGE antagonists involves binding to the receptor and blocking the interaction with its natural ligands, thereby inhibiting the activation of downstream signaling pathways.

G ligand RAGE Ligands (AGEs, S100, etc.) rage RAGE Receptor ligand->rage Binds & Activates downstream Downstream Signaling (e.g., NF-κB, MAPKs) rage->downstream antagonist Benzo[b]thiophene-2-carboxamide Antagonist antagonist->rage Binds & Blocks response Pro-inflammatory Gene Expression & Oxidative Stress downstream->response

Caption: Inhibition of the RAGE signaling pathway by benzo[b]thiophene-2-carboxamide antagonists.

Quantitative data for the RAGE antagonistic activity of a lead compound is provided below.

CompoundIC50 (µM)Reference
Benzo[b]thiophene-2-carboxamide derivative (3t')13.2[4][5]

Conclusion

This compound is a highly reactive and versatile building block that provides a gateway to a rich diversity of heterocyclic compounds with significant potential in drug discovery. Its facile reaction with a broad range of nucleophiles allows for the systematic generation of compound libraries for biological screening. The demonstrated antimicrobial and RAGE antagonistic activities of its derivatives underscore the importance of the benzo[b]thiophene scaffold in medicinal chemistry. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area, ultimately contributing to the discovery of novel therapeutic agents.

References

Stability and Storage of Benzo[b]thiophene-2-carbonyl chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

Benzo[b]thiophene-2-carbonyl chloride is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, demonstrating significant potential in the development of novel therapeutics. Its utility, however, is intrinsically linked to its chemical stability and requires stringent storage and handling conditions. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its susceptibility to degradation, recommended storage protocols, and general methodologies for assessing its stability. Furthermore, this guide explores the significant role of its derivatives as inhibitors of key signaling pathways implicated in various diseases, including cancer and microbial infections.

Chemical Identity and Properties

This compound is a solid organic compound with the molecular formula C₉H₅ClOS. Its structure features a benzothiophene core with a carbonyl chloride group at the 2-position, rendering it a highly reactive acylating agent. This reactivity is fundamental to its utility in organic synthesis but also dictates its inherent instability, particularly in the presence of nucleophiles.

PropertyValue
Molecular Formula C₉H₅ClOS
Molecular Weight 196.65 g/mol
CAS Number 39827-11-7
Appearance White to off-white solid
Melting Point 83-88 °C
Boiling Point 176 °C at 17 mmHg

Stability Profile and Degradation Pathways

The primary degradation pathway for this compound, as with other acyl chlorides, is hydrolysis. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding carboxylic acid, Benzo[b]thiophene-2-carboxylic acid, and hydrochloric acid. This reaction is typically rapid and exothermic.

Key Factors Influencing Stability:

  • Moisture: The presence of even trace amounts of water can lead to significant degradation.

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and other potential decomposition reactions.

  • pH: Basic conditions can catalyze hydrolysis.

  • Light: While less critical than moisture, prolonged exposure to UV light may contribute to degradation.

Recommended Storage and Handling

To maintain the integrity and reactivity of this compound, stringent storage and handling procedures are imperative.

ConditionRecommendationRationale
Temperature 0-8 °CMinimizes the rate of degradation and potential side reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents contact with atmospheric moisture.
Container Tightly sealed, opaque glass containerProtects from moisture and light.
Handling In a dry, well-ventilated area (e.g., fume hood)Avoids inhalation of corrosive fumes and exposure to moisture.

Incompatible Materials:

  • Water and moisture

  • Alcohols

  • Amines

  • Strong bases

  • Strong oxidizing agents

Experimental Protocols for Stability Assessment

Due to the lack of specific, published stability-indicating assays for this compound, this section provides a generalized framework for researchers to develop and validate such methods, based on established principles for acyl chlorides.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

General Protocol:

  • Sample Preparation: Prepare solutions of this compound in an inert, dry solvent (e.g., anhydrous acetonitrile or dichloromethane).

  • Stress Conditions: Expose the samples to a range of stress conditions as outlined in the table below. Control samples should be stored under recommended conditions.

  • Sample Analysis: At specified time points, quench the reaction if necessary (e.g., by dilution with a dry, non-reactive solvent) and analyze the samples using a suitable analytical technique.

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl in a suitable solvent at room temperature and 60°CTo assess degradation in acidic conditions.
Base Hydrolysis 0.1 M NaOH in a suitable solvent at room temperature and 60°CTo assess degradation in basic conditions.
Oxidation 3% H₂O₂ in a suitable solvent at room temperatureTo evaluate susceptibility to oxidation.
Thermal Degradation Solid sample at 60°C and 80°CTo determine the effect of heat on the solid state.
Photostability Exposure to light as per ICH Q1B guidelinesTo assess the impact of light exposure.
Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the intact compound from its degradation products.

Generalized HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound and its potential degradants.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the degradation products do not interfere with the quantification of the parent compound.

NMR Spectroscopy for Monitoring Hydrolysis

NMR spectroscopy can be a powerful tool for monitoring the hydrolysis of this compound in real-time, as the chemical shifts of the protons on the benzothiophene ring will differ between the acyl chloride and the resulting carboxylic acid.

Generalized NMR Protocol:

  • Prepare a solution of this compound in a deuterated inert solvent (e.g., CDCl₃ or Acetone-d₆).

  • Acquire an initial ¹H NMR spectrum.

  • Introduce a controlled amount of D₂O.

  • Acquire a series of ¹H NMR spectra over time to monitor the disappearance of the signals corresponding to the starting material and the appearance of signals for the carboxylic acid.

  • The rate of hydrolysis can be determined by integrating the relevant peaks and plotting the concentration versus time.

Role in Drug Development and Signaling Pathways

This compound is a versatile building block for the synthesis of numerous derivatives with significant therapeutic potential. These derivatives have been shown to target and inhibit various signaling pathways implicated in cancer and infectious diseases.

Inhibition of STAT3 Signaling Pathway

Derivatives of this compound have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Inhibition of this pathway is a promising strategy for cancer therapy.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binds to DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates Inhibitor Benzo[b]thiophene Derivative Inhibitor->STAT3_active Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by Benzo[b]thiophene derivatives.

Targeting the RhoA/ROCK Pathway

Certain benzo[b]thiophene derivatives have been shown to inhibit the RhoA/ROCK signaling pathway, which plays a critical role in cell motility, invasion, and metastasis.[3][4] Targeting this pathway is a promising approach for the development of anti-cancer agents that can prevent the spread of tumors.

RhoA_ROCK_Pathway GEF GEFs RhoA_GDP RhoA-GDP (inactive) GEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC MLC ROCK->MLC Phosphorylates pMLC p-MLC MLC->pMLC Actin Actin Stress Fibers pMLC->Actin Invasion Cell Invasion & Metastasis Actin->Invasion Inhibitor Benzo[b]thiophene Derivative Inhibitor->RhoA_GTP Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by Benzo[b]thiophene derivatives.

Modulation of DYRK1A/DYRK1B Kinases

Derivatives of benzo[b]thiophene have emerged as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/DYRK1B). These kinases are involved in a variety of cellular processes, and their dysregulation has been linked to several diseases, including cancer and neurodegenerative disorders.

DYRK_Pathway DYRK1A_1B DYRK1A/DYRK1B Substrates Substrate Proteins (e.g., transcription factors, splicing factors) DYRK1A_1B->Substrates Phosphorylates pSubstrates Phosphorylated Substrates Substrates->pSubstrates Cellular_Processes Cellular Processes (e.g., cell cycle, splicing) pSubstrates->Cellular_Processes Regulates Inhibitor Benzo[b]thiophene Derivative Inhibitor->DYRK1A_1B Inhibits

Caption: Inhibition of DYRK1A/DYRK1B kinases by Benzo[b]thiophene derivatives.

Antimicrobial Mechanisms of Action

Benzo[b]thiophene derivatives have demonstrated broad-spectrum antimicrobial activity. While the precise mechanisms are still under investigation for many compounds, proposed modes of action include the disruption of microbial cell membrane potential and the induction of reactive oxygen species (ROS), leading to cellular damage and death.[5]

Antimicrobial_Workflow Compound Benzo[b]thiophene Derivative Membrane Microbial Cell Membrane Compound->Membrane Interacts with ROS ROS Production Compound->ROS Induces Disruption Membrane Potential Disruption Membrane->Disruption Damage Cellular Damage Disruption->Damage ROS->Damage Death Cell Death Damage->Death

Caption: Proposed antimicrobial mechanism of Benzo[b]thiophene derivatives.

Conclusion

This compound is a highly valuable yet reactive chemical intermediate. Its stability is paramount to its successful application in the synthesis of novel drug candidates. This guide has outlined the key factors influencing its stability and provided a framework for its proper storage, handling, and stability assessment. The diverse biological activities of its derivatives, particularly as inhibitors of critical signaling pathways, underscore the importance of this chemical scaffold in modern drug discovery. Further research into the quantitative stability of this compound and the continued exploration of its derivatives are warranted to fully exploit its therapeutic potential.

References

The Impact of Moisture on Benzo[b]thiophene-2-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[b]thiophene-2-carbonyl chloride is a crucial reagent and building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility is largely derived from the high reactivity of the acyl chloride functional group. However, this same reactivity makes the compound highly susceptible to degradation by moisture, a critical consideration for its storage, handling, and use in synthetic protocols. This technical guide provides an in-depth analysis of the moisture sensitivity of this compound, offering insights into its hydrolysis, recommended handling procedures, and experimental considerations.

General Properties and Specifications

PropertyValueCitation(s)
CAS Number 39827-11-7[1][2][3]
Molecular Formula C₉H₅ClOS[2]
Molecular Weight 196.65 g/mol [2]
Appearance White solid / Crystalline solid[2]
Melting Point 83 - 88 °C[2][4]
Boiling Point 176 °C at 17 mmHg[2]
Purity ≥ 95%[1][2]
Key Hazard Statement Causes severe skin burns and eye damage. Contact with water liberates toxic gas.
Storage Conditions Store in a cool, dry, well-ventilated area under an inert atmosphere. Protect from moisture.[1][5][6][7]

Reactivity with Water: Hydrolysis

Acyl chlorides are among the most reactive of carboxylic acid derivatives.[8] Their interaction with water is a rapid and typically vigorous exothermic reaction, a process known as hydrolysis.[9][10][11] this compound is explicitly categorized as moisture-sensitive and readily undergoes this reaction.[3][12][13]

The hydrolysis of this compound yields Benzo[b]thiophene-2-carboxylic acid and hydrogen chloride (HCl) gas.[14] The release of steamy, corrosive HCl fumes is a characteristic feature of the hydrolysis of most acyl chlorides.[9][11][15]

Mechanism of Hydrolysis

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion as the leaving group. A final deprotonation step yields the carboxylic acid and hydrochloric acid.[8][11][15]

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products BTCCL This compound Intermediate Tetrahedral Intermediate BTCCL->Intermediate Nucleophilic Attack by H₂O H2O Water (H₂O) BTCA Benzo[b]thiophene-2-carboxylic acid Intermediate->BTCA Elimination of Cl⁻ & Deprotonation HCl Hydrogen Chloride (HCl) Intermediate->HCl

Caption: Hydrolysis mechanism of this compound.

Handling, Storage, and Safety Precautions

The high moisture sensitivity of this compound necessitates stringent handling and storage protocols to maintain its chemical integrity and ensure laboratory safety.

  • Storage: The compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere such as nitrogen or argon.[1][5][6] Safety data sheets specifically recommend protecting the compound from moisture.[7]

  • Handling: All handling should be performed in a controlled environment, such as a glove box or a fume hood with low ambient humidity. Anhydrous solvents and reagents are mandatory for any reaction involving this compound to prevent premature degradation and side-product formation.[8][10][14] Use of personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential to avoid contact, as the compound causes severe skin burns and eye damage.[5]

  • Incompatible Materials: Avoid contact with water, alcohols, amines, strong oxidizing agents, and bases.[5][8]

  • Spills: In case of a spill, use dry cleanup procedures. Avoid generating dust and prevent the material from entering drains.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), under anhydrous conditions.[14][16]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a scrubber for HCl and SO₂), add Benzo[b]thiophene-2-carboxylic acid.

  • Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (SOCl₂), potentially with a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

  • The mixture is typically heated to reflux and stirred until the reaction is complete (cessation of gas evolution).[16]

  • After cooling, the excess thionyl chloride is removed under reduced pressure.

  • The resulting solid, this compound, can be purified by recrystallization from an appropriate anhydrous solvent or used directly.[16]

Qualitative Assessment of Moisture Sensitivity

This protocol provides a straightforward method to visually confirm the reactivity of this compound with atmospheric and liquid water.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane or THF)

  • Deionized water

  • Glass vials, pH paper

Procedure:

  • Atmospheric Moisture Test: Place a small, open sample of this compound on a watch glass inside a fume hood. Observe for any visible changes over time (e.g., fuming, change in appearance from crystalline to pasty). Hold a strip of moist blue litmus or universal pH paper over the sample (without touching it) and observe for a color change, which would indicate the evolution of acidic HCl gas.

  • Liquid Water Test: In a well-ventilated fume hood, place a small amount (e.g., 50 mg) of the compound in a clean, dry test tube.

  • Carefully add a few drops of deionized water.

  • Observe the reaction. Note any signs of an exothermic reaction (heat), gas evolution (fuming), and dissolution/change of the solid.[11]

  • Test the resulting solution with pH paper to confirm the formation of acid.

Experimental_Workflow Workflow for Assessing Moisture Sensitivity cluster_prep Preparation cluster_tests Exposure Tests cluster_obs Observation & Analysis cluster_conclusion Conclusion A Weigh Sample in Dry Environment B1 Test 1: Expose to Ambient Air A->B1 B2 Test 2: Add Dropwise H₂O (Liquid) A->B2 C1 Observe Fuming & Physical Change B1->C1 C3 Note Exotherm & Dissolution B2->C3 C2 Test Evolved Gas with pH Paper C1->C2 D Confirm Hydrolysis and Sensitivity C2->D C4 Test Final Solution pH C3->C4 C4->D

Caption: Experimental workflow for qualitative moisture sensitivity testing.

Conclusion

The high reactivity of this compound towards water is a defining characteristic that demands careful consideration in its application. While this reactivity is beneficial for its role as an acylating agent in organic synthesis, it necessitates strict anhydrous conditions during storage, handling, and reaction. The hydrolysis reaction, yielding the parent carboxylic acid and corrosive HCl gas, can lead to sample degradation, reduced reaction yields, and potential safety hazards. Professionals working with this compound must implement rigorous moisture-exclusion techniques to ensure the success of their research and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzo[b]thiophene-2-carbonyl chloride from Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of Benzo[b]thiophene-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, cinnamic acid, and proceeds through the formation of benzo[b]thiophene-2-carboxylic acid, which is subsequently converted to the target acid chloride.

Synthetic Strategy Overview

The direct synthesis of this compound from cinnamic acid is not a one-step process. The reaction of cinnamic acid with thionyl chloride primarily yields 3-chlorothis compound[1][2]. Therefore, a multi-step approach is necessary to obtain the desired unsubstituted product. The proposed synthetic pathway involves four key stages:

  • Formation of o-Hydroxycinnamic Acid: This initial step requires the functionalization of the phenyl ring of cinnamic acid to introduce a hydroxyl group at the ortho position.

  • Introduction of Sulfur via Newman-Kwart Rearrangement: The hydroxyl group of o-hydroxycinnamic acid is converted to a thiophenol precursor through a Newman-Kwart rearrangement[3][4][5].

  • Oxidative Cyclization to form Benzo[b]thiophene-2-carboxylic Acid: The resulting o-mercaptocinnamic acid undergoes oxidative cyclization to form the stable benzo[b]thiophene-2-carboxylic acid[6][7].

  • Conversion to this compound: The final step involves the conversion of the carboxylic acid to the desired acid chloride using a standard chlorinating agent like thionyl chloride.

Experimental Protocols

Stage 1: Synthesis of o-Hydroxycinnamic Acid

A standard method for the synthesis of o-hydroxycinnamic acid is the Perkin reaction between salicylaldehyde and acetic anhydride in the presence of a weak base.

Protocol 1: Synthesis of o-Hydroxycinnamic Acid

StepProcedureReagents & Conditions
1In a round-bottom flask, combine salicylaldehyde, acetic anhydride, and anhydrous sodium acetate.Salicylaldehyde (1 equiv.), Acetic anhydride (2.5 equiv.), Sodium acetate (1.5 equiv.)
2Heat the mixture under reflux with stirring for 5-6 hours.Oil bath, 180 °C
3Cool the reaction mixture and pour it into ice-cold water.---
4The product will precipitate out of the solution.---
5Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure o-hydroxycinnamic acid.---
Stage 2: Synthesis of o-Mercaptocinnamic Acid via Newman-Kwart Rearrangement

This stage involves the conversion of the phenolic hydroxyl group to a thiol.

Protocol 2: Newman-Kwart Rearrangement and Hydrolysis

StepProcedureReagents & Conditions
1Formation of O-Aryl Thiocarbamate: Dissolve o-hydroxycinnamic acid in a suitable solvent and add a base to deprotonate the phenol. To this, add N,N-dimethylthiocarbamoyl chloride.o-Hydroxycinnamic acid (1 equiv.), N,N-Dimethylthiocarbamoyl chloride (1.2 equiv.), Base (e.g., NaH or K2CO3), Solvent (e.g., DMF or Acetone)
2Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).---
3Rearrangement: Isolate the O-aryl thiocarbamate and heat it at high temperature to induce the rearrangement to the S-aryl thiocarbamate.Thermal conditions: 200-300 °C. Alternatively, Pd-catalyzed or photoredox-catalyzed methods can be used at lower temperatures[4][5][8].
4Hydrolysis: Hydrolyze the resulting S-aryl thiocarbamate with a strong base to yield o-mercaptocinnamic acid.Aqueous NaOH or KOH, Reflux
5Acidify the reaction mixture to precipitate the product, which is then filtered and dried.---
Stage 3: Synthesis of Benzo[b]thiophene-2-carboxylic Acid

Protocol 3: Oxidative Cyclization

StepProcedureReagents & Conditions
1Dissolve o-mercaptocinnamic acid in an alkaline solution.o-Mercaptocinnamic acid (1 equiv.), Aqueous NaOH or KOH
2Add an oxidizing agent, such as potassium ferricyanide or iodine, dropwise to the solution with stirring.K3[Fe(CN)6] or I2[6]
3Continue stirring until the reaction is complete.---
4Acidify the reaction mixture to precipitate the benzo[b]thiophene-2-carboxylic acid.---
5Filter, wash with water, and recrystallize from a suitable solvent to obtain the pure product.---
Stage 4: Synthesis of this compound

Protocol 4: Formation of the Acid Chloride

StepProcedureReagents & Conditions
1Place benzo[b]thiophene-2-carboxylic acid in a round-bottom flask equipped with a reflux condenser and a gas trap.Benzo[b]thiophene-2-carboxylic acid (1 equiv.)
2Add an excess of thionyl chloride. A small amount of DMF can be used as a catalyst.Thionyl chloride (SOCl2, excess), catalytic DMF
3Gently reflux the mixture until the evolution of HCl and SO2 gases ceases.---
4Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude this compound.---
5The product can be further purified by vacuum distillation or recrystallization.---

Data Presentation

Table 1: Summary of Reaction Yields and Product Characteristics (Expected)

StageProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
1o-Hydroxycinnamic AcidC9H8O3164.1660-70208-210
2o-Mercaptocinnamic AcidC9H8O2S180.2270-80185-187
3Benzo[b]thiophene-2-carboxylic AcidC9H6O2S178.2185-95238-240
4This compoundC9H5ClOS196.65>9085-87

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_stage1 Stage 1: Hydroxylation cluster_stage2 Stage 2: Thiol Introduction cluster_stage3 Stage 3: Cyclization cluster_stage4 Stage 4: Chlorination cinnamic_acid Cinnamic Acid o_hydroxycinnamic_acid o-Hydroxycinnamic Acid cinnamic_acid->o_hydroxycinnamic_acid Perkin Reaction o_mercaptocinnamic_acid o-Mercaptocinnamic Acid o_hydroxycinnamic_acid->o_mercaptocinnamic_acid Newman-Kwart Rearrangement & Hydrolysis benzothiophene_carboxylic_acid Benzo[b]thiophene- 2-carboxylic Acid o_mercaptocinnamic_acid->benzothiophene_carboxylic_acid Oxidative Cyclization target_molecule Benzo[b]thiophene- 2-carbonyl chloride benzothiophene_carboxylic_acid->target_molecule Thionyl Chloride

Caption: Synthetic workflow for this compound.

Newman_Kwart_Mechanism phenol o-Hydroxycinnamic Acid Derivative (Phenol) thiocarbamate_o O-Aryl Thiocarbamate phenol->thiocarbamate_o + (CH3)2NCSCl transition_state [4-membered Transition State] thiocarbamate_o->transition_state Heat (Δ) thiocarbamate_s S-Aryl Thiocarbamate transition_state->thiocarbamate_s Rearrangement thiophenol o-Mercaptocinnamic Acid Derivative (Thiophenol) thiocarbamate_s->thiophenol Hydrolysis

Caption: Mechanism of the Newman-Kwart Rearrangement.

References

Application Notes and Protocols: Alternative Synthetic Routes to Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for alternative synthetic routes to Benzo[b]thiophene-2-carbonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections present a comparison of different synthetic strategies, detailed experimental procedures for key methods, and graphical representations of the synthetic pathways.

Data Summary: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the described synthetic routes to this compound and its derivatives.

RouteStarting Material(s)ProductReagentsReaction TimeYield (%)PurityNotes
1Benzo[b]thiophene-2-carboxylic acidThis compoundThionyl chloride (SOCl₂), DMF (catalyst)2.5 hours~81% (estimated based on thiophene analogue)[1]HighTraditional and reliable method.
2Cinnamic acid3-Chlorothis compoundThionyl chloride (SOCl₂), Pyridine, Chlorobenzene48 hoursNot explicitly stated for this step, but subsequent products obtained in 50-58% yield[2]Sufficient for subsequent stepsOne-pot synthesis of a chlorinated derivative.[2][3]
3Benzo[b]thiopheneBenzo[b]thiophene-2-carbaldehydeVilsmeier-Haack reagent (POCl₃, DMF)---Intermediate for a multi-step synthesis.[4][5][6][7]
4Benzo[b]thiopheneThis compoundPhosgene, Aluminum chloride---Potential direct route, analogous to thiophene synthesis.[8]

Experimental Protocols

Route 1: Traditional Synthesis from Benzo[b]thiophene-2-carboxylic Acid

This protocol describes the conversion of Benzo[b]thiophene-2-carboxylic acid to this compound using thionyl chloride.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous toluene or ethyl acetate[1][9]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Benzo[b]thiophene-2-carboxylic acid in anhydrous toluene or ethyl acetate.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).[9]

  • Slowly add an excess of thionyl chloride (approximately 1.15 to 30 equivalents) to the suspension at room temperature with stirring.[1][9]

  • Heat the reaction mixture to reflux and maintain for 2.5 to 8 hours.[1][9] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be used directly for subsequent reactions or purified by distillation under reduced pressure or recrystallization.

Route 2: One-Pot Synthesis of 3-Chlorothis compound from Cinnamic Acid

This protocol details a one-pot synthesis of 3-Chlorothis compound starting from cinnamic acid.[2][3]

Materials:

  • Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Chlorobenzene

  • Three-neck round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), and chlorobenzene (300 ml).[2]

  • To the stirred mixture, add thionyl chloride (0.77 mol).[2]

  • Heat the reaction mixture to reflux and maintain for 48 hours.[2]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • The excess thionyl chloride and chlorobenzene can be removed under reduced pressure.

  • The resulting crude 3-Chlorothis compound can be purified by recrystallization from a suitable solvent like cyclohexane.

Visualizations of Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

G cluster_0 Route 1: Traditional Synthesis Benzo[b]thiophene-2-carboxylic_acid Benzo[b]thiophene-2-carboxylic acid Benzo[b]thiophene-2-carbonyl_chloride This compound Benzo[b]thiophene-2-carboxylic_acid->Benzo[b]thiophene-2-carbonyl_chloride SOCl₂, DMF (cat.)

Caption: Traditional synthesis of this compound.

G cluster_1 Route 2: One-Pot Synthesis from Cinnamic Acid Cinnamic_acid Cinnamic acid 3-Chlorobenzo[b]thiophene-2-carbonyl_chloride 3-Chlorothis compound Cinnamic_acid->3-Chlorobenzo[b]thiophene-2-carbonyl_chloride SOCl₂, Pyridine, Chlorobenzene, Reflux

Caption: One-pot synthesis of a chlorinated derivative.

Discussion of Alternative Routes

While the two protocols above represent well-documented methods, other synthetic strategies offer potential alternative pathways to this compound.

  • Vilsmeier-Haack Formylation Route: This multi-step approach would begin with the formylation of benzo[b]thiophene at the 2-position using a Vilsmeier-Haack reagent (e.g., POCl₃ and DMF) to produce Benzo[b]thiophene-2-carbaldehyde.[4][5] This aldehyde can then be oxidized to the corresponding carboxylic acid, followed by chlorination as described in Route 1. While potentially longer, this route allows for the synthesis from the readily available benzo[b]thiophene starting material.

  • Direct Chlorocarbonylation: Drawing analogy from the synthesis of 2-thiophenecarbonyl chloride, a direct chlorocarbonylation of benzo[b]thiophene could be a highly efficient, one-step method.[8] This would likely involve reacting benzo[b]thiophene with a chlorocarbonylating agent like phosgene in the presence of a Lewis acid catalyst. This approach, if successful, would be the most atom-economical route. However, specific conditions and feasibility for the benzo[b]thiophene system require further investigation.

References

Application Notes and Protocols: Friedel-Crafts Acylation using Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Friedel-Crafts acylation of aromatic and heteroaromatic compounds using benzo[b]thiophene-2-carbonyl chloride. This reaction is a cornerstone in the synthesis of a diverse range of (benzo[b]thiophen-2-yl)methanone derivatives, which are pivotal intermediates in the development of novel therapeutics.

Introduction

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Friedel-Crafts acylation using this compound provides a direct and efficient method for introducing the benzo[b]thiophene-2-carbonyl moiety onto various aromatic systems. This reaction is instrumental in the synthesis of key intermediates for drugs such as Raloxifene, a selective estrogen receptor modulator (SERM), and Zileuton, a 5-lipoxygenase inhibitor.[4] The resulting diaryl ketones serve as versatile building blocks for further chemical modifications, enabling the exploration of new chemical space in drug discovery programs.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions and yields for the Friedel-Crafts acylation using this compound and related acylation reactions involving the benzo[b]thiophene core. This data allows for easy comparison of different catalytic systems, solvents, and their impact on reaction outcomes.

Aromatic/Heteroaromatic SubstrateAcylating AgentCatalyst (equiv.)SolventTemperature (°C)Time (h)ProductYield (%)Reference(s)
AnisolePropionyl chlorideFeCl₃ (1.0)CH₂Cl₂rt0.174'-Methoxypropiophenone-[5][6]
BenzeneEthanoyl chlorideAlCl₃ (stoichiometric)Benzene60 (reflux)0.5Phenylethanone-
AnisoleBenzoyl chlorideMo(CO)₄ complex---Methoxybenzophenone-[7]
2-(4-methoxyphenyl)benzo[b]thiophene4-methoxybenzoyl chlorideSnCl₄ (3.3)1,2-dichloroethanert6(4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone-[8]
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene4-(2-dimethylaminoethoxy)benzoyl chlorideAlCl₃ (excess)Dichloromethane27-291.5Corresponding acylated product-
Thiophene3-Carboisopropoxypropionyl chlorideSnCl₄ (1.1)Dichloromethane0 to rtovernight4-oxo-4-(thiophen-2-yl)butanoate-[9]

Experimental Protocols

The following are detailed methodologies for performing Friedel-Crafts acylation with this compound. These protocols are based on established procedures and can be adapted for various aromatic and heteroaromatic substrates.

Protocol 1: General Procedure for Friedel-Crafts Acylation of Arenes

This protocol is a general guideline for the acylation of common aromatic compounds like benzene, toluene, and anisole.

Materials:

  • This compound (1.0 eq.)

  • Aromatic substrate (e.g., anisole, 1.1 eq.)

  • Anhydrous Aluminum chloride (AlCl₃) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride at 0 °C.

  • Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add the aromatic substrate (1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the aromatic substrate.

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired (aryl)(benzo[b]thiophen-2-yl)methanone.

Protocol 2: Acylation of Electron-Rich Heterocycles

This protocol is adapted for more reactive substrates like furan or thiophene, which may require milder conditions.

Materials:

  • This compound (1.0 eq.)

  • Heterocyclic substrate (e.g., thiophene, 1.1 eq.)

  • Tin(IV) chloride (SnCl₄) (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the heterocyclic substrate (1.1 eq.) in anhydrous dichloromethane and cool to 0 °C.

  • Catalyst Addition: To the stirred solution, add tin(IV) chloride (1.1 eq.) dropwise.

  • Acyl Chloride Addition: Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise to the mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C or room temperature while monitoring by TLC.

  • Work-up: Quench the reaction by pouring it into ice-cold water.

  • Extraction and Washing: Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the residue by column chromatography to yield the (benzo[b]thiophen-2-yl)(heteroaryl)methanone.

Visualizations

Friedel-Crafts Acylation: General Mechanism

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylChloride This compound AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Arene Aromatic Ring (Nucleophile) SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + Acylium Ion Product (Aryl)(benzo[b]thiophen-2-yl)methanone SigmaComplex->Product + [AlCl₄]⁻ HCl HCl RegenCatalyst AlCl₃ (Regenerated)

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Workflow for Friedel-Crafts Acylation

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Suspend AlCl₃ in DCM Cool to 0°C setup->reagents add_acyl Add Benzo[b]thiophene-2-carbonyl Chloride Solution Dropwise reagents->add_acyl add_arene Add Aromatic Substrate Solution Dropwise add_acyl->add_arene reaction Stir at Room Temperature (Monitor by TLC) add_arene->reaction quench Quench with Ice and HCl reaction->quench extract Extract with DCM quench->extract wash Wash with HCl, H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify product Final Product purify->product

Caption: A typical experimental workflow for the reaction.

Applications in Drug Development

The benzo[b]thiophene-2-carbonyl moiety is a key structural feature in several important pharmaceutical agents. The Friedel-Crafts acylation provides a crucial step in the synthesis of these molecules.

Zileuton and the 5-Lipoxygenase Pathway

Zileuton is an active inhibitor of 5-lipoxygenase, an enzyme responsible for the production of leukotrienes, which are inflammatory mediators implicated in asthma.[10][11][12][13] The synthesis of Zileuton and its analogs often involves intermediates derived from benzo[b]thiophene.

Zileuton_Pathway ArachidonicAcid Arachidonic Acid Lipoxygenase 5-Lipoxygenase (5-LOX) ArachidonicAcid->Lipoxygenase Leukotrienes Leukotrienes (e.g., LTB₄, LTC₄, LTD₄, LTE₄) Lipoxygenase->Leukotrienes Inflammation Inflammation & Bronchoconstriction Leukotrienes->Inflammation Zileuton Zileuton Zileuton->Lipoxygenase Inhibits

Caption: Zileuton's inhibition of the 5-lipoxygenase pathway.

Raloxifene and the Estrogen Receptor Signaling Pathway

Raloxifene is a selective estrogen receptor modulator (SERM) used in the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[14][15][16] Its mechanism of action involves differential agonist and antagonist effects on estrogen receptors in various tissues.[14][17] The synthesis of Raloxifene relies on a multi-step process where a Friedel-Crafts acylation is a key transformation.[18]

Raloxifene_Pathway cluster_bone Bone Tissue cluster_breast Breast Tissue Raloxifene_Bone Raloxifene ER_Bone Estrogen Receptor (ERα, ERβ) Raloxifene_Bone->ER_Bone Agonist action Bone_Resorption Bone Resorption ER_Bone->Bone_Resorption Inhibits Osteoporosis ↓ Osteoporosis Risk Bone_Resorption->Osteoporosis Raloxifene_Breast Raloxifene ER_Breast Estrogen Receptor (ERα) Raloxifene_Breast->ER_Breast Antagonist action Cell_Proliferation Cell Proliferation ER_Breast->Cell_Proliferation Inhibits Cancer_Risk ↓ Breast Cancer Risk Cell_Proliferation->Cancer_Risk

Caption: Tissue-selective action of Raloxifene.

References

Preparation of Benzo[b]thiophene-2-carbohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis of Benzo[b]thiophene-2-carbohydrazides, key intermediates in the development of novel therapeutic agents.

Application Notes

The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1][2] This aromatic bicyclic system, consisting of a benzene ring fused to a thiophene ring, is a core component in numerous compounds with a wide spectrum of pharmacological activities.[3][4] Derivatives have been developed as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antioxidant agents.[1][2][4] Marketed drugs containing this scaffold include Raloxifene (an estrogen receptor modulator), Zileuton (a leukotriene synthesis inhibitor), and Sertaconazole (an antifungal agent).[4]

Benzo[b]thiophene-2-carbohydrazide serves as a crucial synthetic intermediate. The carbohydrazide functional group is highly versatile and is often used as a linker to introduce additional pharmacophores. A common synthetic strategy involves the condensation of the carbohydrazide with various aldehydes or ketones to form acylhydrazones.[5][6] This combination of the benzo[b]thiophene nucleus with the acylhydrazone moiety has proven effective in generating molecules with potent biological activity, particularly in the development of new antibiotics against multidrug-resistant pathogens like Staphylococcus aureus (MRSA).[5][6]

The protocols outlined below describe a common and reliable pathway for the preparation of benzo[b]thiophene-2-carbohydrazides, starting from the synthesis of the necessary precursor, ethyl benzo[b]thiophene-2-carboxylate.

Synthetic Workflow and Reaction Schemes

The overall process involves a two-step synthesis: first, the construction of the benzo[b]thiophene ring system to form the ethyl ester precursor, followed by the conversion of the ester to the desired carbohydrazide.

Synthetic Workflow for Benzo[b]thiophene-2-carbohydrazide Start Substituted 2-Fluorobenzaldehyde + Ethyl Thioglycolate Step1 Step 1: Cyclization Reaction Start->Step1 Intermediate Ethyl Benzo[b]thiophene- 2-carboxylate Step1->Intermediate Base (e.g., TEA, K₂CO₃) Solvent (e.g., DMSO, DMF) Step2 Step 2: Hydrazinolysis Intermediate->Step2 Product Benzo[b]thiophene- 2-carbohydrazide Step2->Product Hydrazine Hydrate Solvent (e.g., Ethanol) Reflux Application Condensation with Aromatic Aldehydes Product->Application FinalProduct Bioactive Acylhydrazone Derivatives Application->FinalProduct

Caption: Overall synthetic workflow for the preparation of Benzo[b]thiophene-2-carbohydrazides.

Caption: Core reaction for the synthesis of Benzo[b]thiophene-2-carbohydrazide.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Benzo[b]thiophene-2-carboxylate (Precursor)

This protocol describes the synthesis of the ester precursor via a cyclization reaction between a substituted 2-fluorobenzaldehyde and ethyl thioglycolate.[5]

Materials:

  • 4-Chloro-2-fluorobenzaldehyde (1 eq.)

  • Ethyl thioglycolate (1.1 eq.)

  • Triethylamine (TEA) (3 eq.)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ice/water mixture

Procedure:

  • Under a dry, inert nitrogen atmosphere, dissolve 4-chloro-2-fluorobenzaldehyde (1 eq.) in anhydrous DMSO.

  • Add ethyl thioglycolate (1.1 eq.) and triethylamine (3 eq.) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Allow the mixture to cool to room temperature and continue stirring overnight.

  • Pour the reaction mixture into a beaker containing a large volume (e.g., 800 mL for a 15 mmol scale reaction) of an ice/water slurry and stir vigorously.

  • A solid precipitate will form. Continue stirring for 1 hour to complete precipitation.

  • Filter the solid using a Buchner funnel, wash thoroughly with water, and dry by suction to yield the crude product, Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.

  • The product can be used in the next step without further purification or can be recrystallized from a suitable solvent like methanol if higher purity is required.

Protocol 2: Synthesis of Benzo[b]thiophene-2-carbohydrazide

This protocol outlines the standard method for preparing carbohydrazides through the hydrazinolysis of the corresponding ester.[7]

Materials:

  • Ethyl benzo[b]thiophene-2-carboxylate derivative (e.g., from Protocol 1) (1 eq.)

  • Hydrazine hydrate (99%) (2.5 eq.)

  • Absolute Ethanol

Procedure:

  • Suspend or dissolve the Ethyl benzo[b]thiophene-2-carboxylate derivative (1 eq.) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2.5 eq.) to the mixture.

  • Attach a condenser and heat the mixture to reflux (approximately 78 °C for ethanol).

  • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the carbohydrazide will typically form.

  • If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The resulting Benzo[b]thiophene-2-carbohydrazide is often of high purity and can be used directly for subsequent reactions.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of precursors and the subsequent derivatization into bioactive acylhydrazones.

Table 1: Synthesis of Substituted Ethyl Benzo[b]thiophene-2-carboxylate Precursors

Starting Aldehyde Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-Chloro-2-fluorobenzaldehyde Triethylamine DMSO 80 2, then RT overnight ~85% [5]

| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | K₂CO₃ | DMF | 60 | 2 | ~70% |[5] |

Table 2: Synthesis of Bioactive Acylhydrazone Derivatives from Benzo[b]thiophene-2-carbohydrazide

Aldehyde Reactant Product Name Yield (%) Biological Note Reference
Pyridine-2-carbaldehyde (E)-6-Chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide - MIC = 4 µg/mL vs. S. aureus [5]
4-(Dimethylamino)benzaldehyde (E)-N'-(4-(Dimethylamino)benzylidene)benzo[b]thiophene-2-carbohydrazide 45% - [6]
4-Chlorobenzaldehyde (E)-N'-(4-Chlorobenzylidene)benzo[b]thiophene-2-carbohydrazide 62% - [6]
3-Nitrobenzaldehyde (E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide 36% - [5]

| 4-Nitrobenzaldehyde | (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | 30% | - |[5][6] |

Potential Mechanism of Action

Benzo[b]thiophene acylhydrazone derivatives often exhibit their antimicrobial effects by interfering with essential bacterial processes. While the exact mechanism can vary, a plausible mode of action involves the inhibition of key bacterial enzymes. The acylhydrazone moiety can coordinate with metal ions that are crucial for enzyme function, effectively deactivating the enzyme and leading to bacterial cell death.

Mechanism_of_Action Compound Benzo[b]thiophene Acylhydrazone Derivative Inhibition Inhibition Compound->Inhibition Binds to active site or chelates metal cofactor Target Bacterial Enzyme (e.g., Metalloenzyme) Process Essential Metabolic Pathway (e.g., DNA replication, cell wall synthesis) Target->Process Catalyzes reaction Outcome Bacterial Cell Death Process->Outcome Pathway disrupted Inhibition->Target

Caption: Plausible mechanism of antimicrobial action for acylhydrazone derivatives.

References

The Versatility of Benzo[b]thiophene-2-carbonyl Chloride in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[b]thiophene-2-carbonyl chloride has emerged as a important and versatile building block in the field of heterocyclic chemistry. Its reactive acyl chloride functional group, coupled with the inherent biological significance of the benzo[b]thiophene scaffold, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic systems. These synthesized molecules often exhibit promising pharmacological activities, including antimicrobial and anticancer properties, making them attractive candidates for drug discovery and development programs.

This document provides a comprehensive overview of the applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols for key reactions and a summary of the biological activities of the resulting compounds.

Synthesis of Key Intermediates

A common starting point for many synthetic routes is the conversion of this compound into its corresponding carbohydrazide. This intermediate serves as a versatile platform for the construction of various five- and six-membered heterocyclic rings.

For instance, 3-chlorothis compound can be readily prepared from cinnamic acid and thionyl chloride.[1][2] This acid chloride is then converted to 3-chlorobenzo[b]thiophene-2-carbohydrazide by reaction with hydrazine hydrate.[1][3] This carbohydrazide is a key precursor for a multitude of heterocyclic systems.

Application in the Synthesis of Five-Membered Heterocycles

This compound and its derivatives are extensively used in the synthesis of various five-membered heterocyclic rings, such as oxadiazoles, thiadiazoles, triazoles, pyrazoles, oxazoles, and imidazoles.

1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles

1,3,4-Oxadiazole and 1,3,4-thiadiazole moieties are present in numerous compounds with a wide range of biological activities. The synthesis of these heterocycles often proceeds through a carbohydrazide intermediate. For example, 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole and its thiadiazole analog can be synthesized from 3-chlorobenzo[b]thiophene-2-carbohydrazide.[1][4]

1,2,4-Triazoles

Triazole derivatives are another important class of heterocycles with diverse pharmacological applications. The synthesis of 5-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol is achieved by the cyclization of the corresponding thiosemicarbazide precursor in the presence of a base.[1][4]

Pyrazoles

Pyrazoles are a well-known class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The reaction of benzo[b]thiophene-2-carbohydrazide with acetylacetone or ethyl acetoacetate provides a straightforward route to pyrazole-substituted benzothiophenes.[3]

Oxazoles and Imidazoles

The synthesis of oxazole and imidazole derivatives has also been successfully accomplished using this compound. The reaction of the acid chloride with glycine affords an intermediate acid, which can then be cyclized with aromatic aldehydes to yield oxazole derivatives.[2][5] Subsequent reaction of these oxazoles with hydrazine hydrate leads to the formation of imidazole compounds.[2][5]

Application in the Synthesis of Six-Membered Heterocycles and Fused Systems

The utility of this compound extends to the synthesis of six-membered heterocycles like pyrimidines and fused heterocyclic systems such as β-lactams.

Pyrimidines

Thienopyrimidines, which are structural analogs of biogenic purines, are of significant interest in medicinal chemistry.[6] The synthesis of these compounds can be achieved through various strategies, often involving the construction of the pyrimidine ring onto a pre-existing thiophene or benzothiophene core.[7]

β-Lactams

β-Lactam antibiotics represent one of the most important classes of antimicrobial agents. The synthesis of novel β-lactams incorporating the benzo[b]thiophene moiety has been reported, involving the reaction of Schiff bases derived from benzo[b]thiophene-2-carbohydrazide with phenylacetic acid in the presence of thionyl chloride and triethylamine.[2][5]

Biological Activities of Synthesized Heterocycles

A significant driving force behind the synthesis of these novel heterocyclic compounds is their potential as therapeutic agents. Many of the synthesized derivatives have been screened for their biological activities, with promising results in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

Benzo[b]thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[8][9] The acylhydrazone derivatives, in particular, have shown significant efficacy against multidrug-resistant Staphylococcus aureus strains.[10]

Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives

CompoundOrganismMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus4[10]
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneGram-positive bacteria & yeast16[8]
2-Methyl alcohol substituted 3-chlorobenzo[b]thiopheneB. cereus & C. albicans128[8]
Anticancer Activity

Several benzo[b]thiophene derivatives have been evaluated for their anticancer potential and have shown significant growth inhibitory effects against various cancer cell lines.[11][12] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.[13]

Table 2: Anticancer Activity of Benzo[b]thiophene Derivatives

CompoundCancer Cell LineGI50Reference
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileVarious10.0 nM - 90.9 nM[11]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileVarious21.1 nM - 98.9 nM[11]
E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileVarious< 10.0 nM[11]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)HepG267.04 µM (EC50)[12]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Caco-263.74 µM (EC50)[12]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Panc-176.72 µM (EC50)[12]

Experimental Protocols

Synthesis of 3-chlorothis compound (1)

A mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is heated at reflux for 48 hours. The excess thionyl chloride is removed under reduced pressure. The remaining material is suspended in hot hexane (800 ml) and filtered. The hot filtrate is treated with charcoal, filtered, and allowed to cool. The resulting precipitate is collected to yield yellow needles.[14]

Synthesis of 3-chlorobenzo[b]thiophene-2-carboxylic acid hydrazide (2)

To a solution of 3-chlorothis compound (1) (0.001 mole) in dry chloroform (5 mL), hydrazine hydrate (0.0018 mole) is added dropwise. The mixture is refluxed for one hour. The solvent is removed in vacuo, and the solid product is collected and crystallized from ethanol.[1]

Synthesis of 5-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol (8)

A stirred mixture of 3-chlorobenzo[b]thiophene-2-carboxylic thiosemicarbazide (7) and aqueous sodium hydroxide (4%, 10 mL) is refluxed for 3 hours. The mixture is then acidified with dilute HCl. The precipitate is collected and crystallized from ethanol.[1]

General Procedure for the Synthesis of Benzo[b]thiophene Acylhydrazones

To a solution of the appropriate benzo[b]thiophene-2-carboxylic hydrazide in ethanol, the corresponding aldehyde is added. The reaction mixture is stirred at room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.[10]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Synthesis_of_Intermediates This compound This compound Carbohydrazide Carbohydrazide This compound->Carbohydrazide Hydrazine Hydrate Thiosemicarbazide Thiosemicarbazide This compound->Thiosemicarbazide Thiosemicarbazide Schiff Base Schiff Base Carbohydrazide->Schiff Base Aromatic Aldehyde

Caption: Key Intermediates from this compound.

Heterocycle_Synthesis cluster_five_membered Five-Membered Heterocycles cluster_six_membered Six-Membered & Fused Heterocycles Carbohydrazide Carbohydrazide Oxadiazole Oxadiazole Carbohydrazide->Oxadiazole Formic Acid, P2O5 Thiadiazole Thiadiazole Carbohydrazide->Thiadiazole Formic Acid, P2S5 Pyrazole Pyrazole Carbohydrazide->Pyrazole Acetylacetone Thiosemicarbazide Thiosemicarbazide Triazole Triazole Thiosemicarbazide->Triazole NaOH Schiff Base Schiff Base β-Lactam β-Lactam Schiff Base->β-Lactam Phenylacetic Acid, SOCl2, Et3N

References

Application Notes and Protocols: The Utility of Benzo[b]thiophene-2-carbonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Benzo[b]thiophene, a sulfur-containing heterocyclic compound, is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active molecules.[1][2] Benzo[b]thiophene-2-carbonyl chloride serves as a key and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents.[3] Its utility stems from the reactivity of the acyl chloride group, which allows for efficient acylation reactions with a wide range of nucleophiles to form stable amide and ester linkages.[3][4] This reactivity makes it an essential building block for creating diverse libraries of compounds for drug discovery.[3] Derivatives of benzo[b]thiophene have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][5][6][7]

Applications in Drug Discovery and Development

The benzo[b]thiophene core is considered a "drug-like" fragment with immense pharmacological potential.[1] Its derivatives are being investigated for a multitude of therapeutic applications.

  • Anticancer Activity: Benzo[b]thiophene derivatives have been shown to exhibit potent anticancer properties.[1][7] For instance, the novel derivative 3-iodo-2-phenylbenzo[b]thiophene (IPBT) was found to induce apoptosis in cancer cells by activating pro-apoptotic genes like BAX, CASP3, CASP8, CASP9, and P53.[7] It also effectively inhibited cell migration and colony formation in various cancer cell lines.[7]

  • Kinase Inhibition: Derivatives of benzo[b]thiophene have been identified as novel allosteric inhibitors of Branched-chain α-ketoacid Dehydrogenase Kinase (BDK).[5] The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) binds to BDK, triggering conformational changes that lead to the dissociation of the kinase from its complex and subsequent degradation.[5] This inhibition enhances the activity of the Branched-chain α-ketoacid Dehydrogenase Complex (BCKDC), reducing branched-chain amino acid (BCAA) concentrations, which may be beneficial for treating metabolic diseases like maple syrup urine disease.[5]

  • Antimicrobial Agents: The benzo[b]thiophene scaffold has been successfully combined with other pharmacophores, like the acylhydrazone functional group, to create potent antimicrobial agents.[6] These compounds have shown significant activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] Other derivatives have also shown potential as antifungal agents.[8]

  • Anti-inflammatory Properties: Certain benzo[b]thiophene derivatives have demonstrated significant anti-inflammatory activity.[1] The compound IPBT was shown to reduce inflammatory responses in macrophage cells by inhibiting the expression of proinflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.[7] Some synthetic derivatives have exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium.[1]

  • Cholinesterase Inhibition: In the search for treatments for Alzheimer's disease, benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as cholinesterase inhibitors.[2] Several of these compounds have shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the progression of the disease.[2]

  • Other Therapeutic Areas: The versatility of the benzo[b]thiophene scaffold is further highlighted by its application in developing selective estrogen receptor modulators (SERMs) like raloxifene, used to prevent osteoporosis, and agents with anthelmintic activity.[2][9]

Data Summary

Quantitative data for various biological activities of Benzo[b]thiophene derivatives are summarized below.

Table 1: Anti-inflammatory Activity of Benzo[b]thiophene Derivatives

Compound Activity IC50 Value Reference Drug
Compound 14 (pyrazole derivative) 51.25% inhibition Not specified Diclofenac Sodium (51.88% inhibition)
Compound 15 (R=H) 61% inhibition 121 µM Indomethacin
Compound 105 (R=COCH2) 81% inhibition Not specified Indomethacin

Data sourced from ResearchGate.[1]

Table 2: BDK Inhibitory Activity of Benzothiophene Carboxylate Derivatives

Compound IC50 Value
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) 3.19 µM

Data sourced from PubMed.[5]

Table 3: Cholinesterase Inhibitory Activity of Benzo[b]thiophene-Chalcone Hybrids

Compound Target Enzyme IC50 Value (µM)
Analogs of 2-phenylbenzothiophene Acetylcholinesterase (AChE) 20.8 - 121.7
Compound 5f Acetylcholinesterase (AChE) Best inhibitor in series
Compound 5h Butyrylcholinesterase (BChE) Best inhibitor in series

Data sourced from PubMed Central.[2]

Table 4: Antimicrobial Activity of a Benzo[b]thiophene Acylhydrazone

Compound Target Organism Minimal Inhibitory Concentration (MIC)
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) Staphylococcus aureus (including MRSA and daptomycin-resistant strains) 4 µg/mL

Data sourced from PubMed Central.[6]

Table 5: Anticancer Activity (EC50) of 3-iodo-2-phenylbenzo[b]thiophene (IPBT)

Cancer Cell Line EC50 Value (µM)
MDA-MB-231 (Breast) 126.67
HepG2 (Liver) 67.04
Caco-2 (Colorectal) 63.74
Panc-1 (Pancreatic) 76.72
Ishikawa (Endometrial) 110.84
LNCaP (Prostate) 127.59
HeLa (Cervical) 146.75

Data sourced from OICC Press.[7]

Visualized Workflows and Pathways

G General Synthesis Workflow Using this compound start Benzo[b]thiophene- 2-carbonyl chloride process1 Amidation start->process1 process2 Esterification start->process2 process3 Friedel-Crafts Acylation start->process3 process4 Hydrazide Formation start->process4 amine Amine (R-NH2) amine->process1 alcohol Alcohol (R-OH) alcohol->process2 aromatic Aromatic Compound (e.g., Benzene) aromatic->process3 hydrazide Hydrazine (H2N-NH2) hydrazide->process4 product1 Amide Derivatives (Antimicrobial, Anthelmintic) process1->product1 product2 Ester Derivatives process2->product2 product3 3-Acyl Derivatives (SERMs) process3->product3 product4 Acylhydrazones (Antimicrobial) process4->product4

Caption: Synthetic utility of this compound.

BDK_Pathway Mechanism of BDK Inhibition by Benzothiophene Derivatives cluster_0 Normal State inhibitor Benzothiophene Derivative (e.g., BT2) bdk BCKDC Kinase (BDK) inhibitor->bdk Allosteric Binding complex BDK bound to BCKDC bdk->complex binds dissociation Dissociation bdk->dissociation Conformational Change degradation BDK Degradation bdk->degradation bckdc_e2 BCKDC E2 Subunit bckdc_e2->complex complex->dissociation dissociation->bdk Released BDK bckdc_active Activated BCKDC (Dephosphorylated) dissociation->bckdc_active bcaa_metabolism Increased BCAA Metabolism bckdc_active->bcaa_metabolism

Caption: Allosteric inhibition of BDK by benzothiophene derivatives.[5]

AntiInflammatory_Pathway Anti-inflammatory Action of Benzo[b]thiophene Derivative (IPBT) lps LPS Stimulus macrophage RAW 264.7 Macrophage Cells lps->macrophage proinflammatory Expression of Pro- inflammatory Genes macrophage->proinflammatory ipbt IPBT Derivative ipbt->proinflammatory Inhibits genes COX-2, iNOS, TNF-α, IL-6 proinflammatory->genes inflammation Inflammatory Response genes->inflammation

Caption: Inhibition of pro-inflammatory gene expression by IPBT.[7]

Experimental Protocols

The following protocols are representative examples of how this compound and its derivatives are used in synthesis.

Protocol 1: General Procedure for N-Acylation

This protocol describes the general method for reacting this compound with a primary or secondary amine to form the corresponding amide.

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine (1.0 eq.)

  • Triethylamine (TEA) or Pyridine (1.1 - 1.5 eq.)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Standard workup and purification reagents (1 M HCl, saturated NaHCO3, brine, anhydrous MgSO4, silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and the base (e.g., triethylamine, 1.1 eq.) in anhydrous DCM.[4]

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq.) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-15 hours.[4][9] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water.[9] If using DCM, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.[4]

  • Isolation: Dry the separated organic layer over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure amide product.[4][9]

Acylation_Workflow Experimental Workflow for N-Acylation setup 1. Dissolve Amine & Base in anhydrous DCM at 0°C add 2. Add Benzo[b]thiophene- 2-carbonyl chloride dropwise setup->add react 3. Stir at room temperature (Monitor by TLC) add->react workup 4. Quench with water, wash with HCl, NaHCO3, and brine react->workup isolate 5. Dry organic layer (MgSO4) and concentrate workup->isolate purify 6. Purify by recrystallization or column chromatography isolate->purify product Pure N-acylated Product purify->product

Caption: Step-by-step workflow for the synthesis of amides.

Protocol 2: Synthesis of Benzo[b]thiophene Acylhydrazones

This protocol outlines the synthesis of acylhydrazones, which have shown antimicrobial activity, starting from the corresponding benzo[b]thiophene carboxylic acid.[6]

Part A: Synthesis of Benzo[b]thiophene-2-carbohydrazide

  • Esterification: Convert the starting Benzo[b]thiophene-2-carboxylic acid to its methyl or ethyl ester using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

  • Hydrazinolysis: Dissolve the resulting ester in ethanol. Add an excess of hydrazine hydrate (e.g., 10 eq.) and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture. The product, Benzo[b]thiophene-2-carbohydrazide, often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Part B: Synthesis of the Acylhydrazone

  • Reaction Setup: Dissolve the Benzo[b]thiophene-2-carbohydrazide (1.0 eq.) in a suitable solvent like ethanol or methanol.

  • Aldehyde Addition: Add the desired aromatic or heteroaromatic aldehyde (1.0-1.1 eq.) to the solution. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or reflux for 2-6 hours. The product often precipitates out of the solution upon formation.

  • Isolation and Purification: Cool the mixture and collect the precipitated solid by filtration. Wash the solid with the reaction solvent and dry it to obtain the pure (E)-N'-(arylmethylidene)benzo[b]thiophene-2-carbohydrazide.[6]

Protocol 3: Friedel-Crafts Acylation for 3-Acylbenzo[b]thiophenes

This protocol is adapted from a method used to synthesize precursors for selective estrogen receptor modulators (SERMs).[10]

Materials:

  • A suitable protected benzo[b]thiophene (e.g., 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene) (1.0 eq.)

  • An appropriate benzoic acid derivative (e.g., 4-(2-dimethylaminoethoxy)benzoic acid)

  • Thionyl chloride

  • Lewis Acid (e.g., Aluminum chloride, AlCl3) (multiple equivalents)

  • Anhydrous dichloromethane (DCM) or chlorobenzene

Procedure:

  • Acid Chloride Formation: In a flask, stir a mixture of the benzoic acid derivative (e.g., 1.3 g), thionyl chloride (e.g., 2.5 ml), and a catalytic drop of DMF in a solvent like chlorobenzene at elevated temperature (e.g., 75-79°C) for 3 hours to form the corresponding acid chloride.[10] Remove the excess thionyl chloride by distillation.[10]

  • Reaction Setup: Cool the freshly prepared acid chloride mixture. Add anhydrous DCM, the benzo[b]thiophene starting material (e.g., 1.35 g), and the Lewis acid (e.g., aluminum chloride, 5 g) portion-wise while maintaining a cool temperature.[10]

  • Acylation: Stir the mixture at ambient temperature for 1-3 hours.[10] The reaction progress can be monitored by TLC.

  • Workup: Carefully quench the reaction by adding a mixture of THF, 20% hydrochloric acid, and water.[10] Stir the mixture, which may be done overnight, to ensure complete hydrolysis of the aluminum salts.

  • Isolation: The product often precipitates from the mixture. Collect the solids by filtration, wash thoroughly with water and a non-polar solvent like diethyl ether, and dry under vacuum to obtain the desired 3-acylated benzo[b]thiophene.[10]

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene derivatives are a prominent class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their extensive pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The emergence of multidrug-resistant (MDR) microbial strains presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[2][3] The benzo[b]thiophene scaffold serves as a "privileged structure" and a valuable starting point for the design of new therapeutic agents.[4][5] Benzo[b]thiophene-2-carbonyl chloride is a key reactive intermediate, providing a versatile platform for the synthesis of a diverse library of derivatives through reactions with various nucleophiles. This document provides detailed application notes and standardized protocols for the synthesis and evaluation of new antimicrobial agents derived from this precursor.

Application Notes

This compound is an ideal starting material for synthesizing several classes of compounds with significant antimicrobial potential. The acyl chloride functional group is highly reactive and readily undergoes nucleophilic acyl substitution, allowing for the introduction of diverse functionalities.

  • Acylhydrazone Derivatives: One of the most successful strategies involves the conversion of the carbonyl chloride to a carbohydrazide, followed by condensation with various aromatic or heteroaromatic aldehydes.[2][3][6][7] This approach has yielded compounds with potent activity against multidrug-resistant bacteria, particularly Staphylococcus aureus (MRSA).[2][3][6][7] The resulting acylhydrazone scaffold (Ar-C(O)NHN=CH-Ar') allows for extensive structural diversification on both the benzo[b]thiophene core and the appended aromatic ring, enabling fine-tuning of antimicrobial potency and selectivity.[6]

  • Amides and Fused Heterocycles: The carbonyl chloride can react directly with various amines, such as 2-aminobenzothiazoles or anthranilic acid, to form amide intermediates.[5][8] These intermediates can be further cyclized to generate more complex heterocyclic systems like quinazolinones, which are also known to possess a broad spectrum of biological activities.[5]

  • Mechanism of Action: While the precise mechanisms for many benzo[b]thiophene derivatives are still under investigation, several potential targets have been suggested. Some compounds may exert their effect by disrupting the bacterial cell membrane potential or by inducing the production of harmful reactive oxygen species (ROS).[1] Other studies suggest that these derivatives can target essential bacterial enzymes, such as pyruvate kinase, or interfere with outer membrane proteins (OMPs) in Gram-negative bacteria.[9][10]

Data Presentation: Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative benzo[b]thiophene derivatives synthesized from precursors related to this compound.

Table 1: Antibacterial Activity of Benzo[b]thiophene Acylhydrazone Derivatives against Staphylococcus aureus

Compound IDSubstituent on Benzo[b]thiopheneAldehyde MoietyS. aureus ATCC 25923 MIC (µg/mL)Methicillin-Resistant S. aureus (MRSA) MIC (µg/mL)Daptomycin-Resistant S. aureus MIC (µg/mL)
II.b 6-ChloroPyridin-2-yl444
I.e NonePyridin-4-yl>64>64>64
I.h None4-Hydroxy-3-methoxybenzylidene646464
I.j None4-Fluorobenzylidene323232
I.l None4-Nitrobenzylidene161616

Data adapted from a study on benzo[b]thiophene acylhydrazones.[2][6][7]

Diagrams and Workflows

Synthesis Workflow

G A Benzo[b]thiophene-2- carbonyl chloride B Benzo[b]thiophene-2- carbohydrazide A->B  + Hydrazine Hydrate  (Nucleophilic Acyl Substitution)   C Benzo[b]thiophene Acylhydrazone B->C  + Ar-CHO (Aldehyde)  (Condensation)  

Caption: General synthesis scheme for benzo[b]thiophene acylhydrazones.

Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis A Synthesized Benzo[b]thiophene Derivative B Prepare Stock Solution (e.g., in DMSO) A->B D Perform Serial Dilutions in 96-Well Plate (Broth Microdilution) B->D C Prepare Standardized Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microbial Suspension C->E F Incubate at 37°C for 18-24 hours G Visually Inspect for Growth and Determine MIC F->G H Quantitative Result: Lowest concentration with no visible growth G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Potential Mechanism of Action

G cluster_bacterium Bacterial Cell Compound Benzo[b]thiophene Derivative Target1 Cell Membrane Compound->Target1 Target2 Essential Enzymes (e.g., Pyruvate Kinase) Compound->Target2 Target3 Outer Membrane Proteins (Gram-Negative) Compound->Target3 Effect3 Induction of Reactive Oxygen Species (ROS) Compound->Effect3 Indirect Effect Effect1 Disruption of Membrane Potential Target1->Effect1 Effect2 Inhibition of Metabolic Pathways Target2->Effect2 Outcome Bactericidal / Bacteriostatic Effect Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Postulated mechanisms of antimicrobial action for benzothiophenes.

Experimental Protocols

Protocol 1: Synthesis of a Representative (E)-N'-(arylmethylene)benzo[b]thiophene-2-carbohydrazide

This two-step protocol describes the synthesis of an acylhydrazone derivative, a class of compounds with demonstrated antimicrobial activity.[2][6]

Step 1: Synthesis of Benzo[b]thiophene-2-carbohydrazide

  • Reagents & Equipment: this compound, hydrazine hydrate (80% solution), absolute ethanol, round-bottom flask, magnetic stirrer, reflux condenser, ice bath.

  • Procedure: a. Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask. b. Cool the solution in an ice bath. c. Slowly add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution. d. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. e. Reflux the reaction mixture for 4-6 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC). f. After completion, cool the reaction mixture and pour it into crushed ice. g. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield Benzo[b]thiophene-2-carbohydrazide.

Step 2: Synthesis of (E)-N'-(arylmethylene)benzo[b]thiophene-2-carbohydrazide

  • Reagents & Equipment: Benzo[b]thiophene-2-carbohydrazide (from Step 1), a selected aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1 equivalent), absolute ethanol, glacial acetic acid (catalytic amount), round-bottom flask, reflux condenser.

  • Procedure: a. Suspend Benzo[b]thiophene-2-carbohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask. b. Add the aromatic aldehyde (1 equivalent) to the suspension. c. Add a few drops of glacial acetic acid as a catalyst. d. Reflux the mixture for 6-8 hours. The product may begin to precipitate during reflux. e. Monitor the reaction for completion by TLC. f. Once complete, cool the mixture to room temperature. g. Collect the precipitated solid by vacuum filtration. h. Wash the solid with cold ethanol to remove unreacted starting materials.[1] i. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol/EtOAc) to obtain the pure acylhydrazone. j. Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11][12]

Protocol 2: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[1][4]

  • Materials: Synthesized benzo[b]thiophene derivative, sterile 96-well microtiter plates, Mueller-Hinton Broth (MHB) or appropriate broth medium, bacterial strain, 0.5 McFarland turbidity standard, DMSO, positive control antibiotic (e.g., Ciprofloxacin), negative control (broth + DMSO).

  • Procedure: a. Prepare a stock solution of the test compound (e.g., 1000 µg/mL) in DMSO. b. Dispense 100 µL of sterile broth into all wells of a 96-well plate. c. Add 100 µL of the compound stock solution to the first well of a row and mix, creating a 1:2 dilution. d. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. e. Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. f. Inoculate each well (except the sterility control) with 10 µL of the prepared microbial suspension. g. Include positive control wells (with a standard antibiotic) and negative control wells (with DMSO but no compound). h. Seal the plate and incubate at 37°C for 18-24 hours. i. Determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Protocol 3: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[1]

  • Materials: Synthesized benzo[b]thiophene derivative, Mueller-Hinton Agar (MHA) plates, bacterial strain, sterile cotton swabs, sterile cork borer (6 mm diameter), positive and negative controls.

  • Procedure: a. Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard). b. Uniformly spread the inoculum over the entire surface of an MHA plate using a sterile cotton swab to create a lawn. c. Allow the plate to dry for 5-10 minutes. d. Create wells in the agar using a sterile cork borer. e. Add a specific volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. f. Add positive and negative controls to separate wells on the same plate. g. Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compound into the agar. h. Incubate the plates at 37°C for 18-24 hours. i. Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.[1]

References

Application Notes and Protocols: Benzo[b]thiophene-2-carbonyl chloride in Polymer and Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Benzo[b]thiophene-2-carbonyl chloride and its derivatives in the synthesis of advanced polymers and functional coatings. The unique chemical structure of the benzo[b]thiophene moiety imparts desirable properties such as antimicrobial activity, corrosion resistance, and specific optoelectronic characteristics to the resulting materials.

Application in Antimicrobial Coatings

Benzo[b]thiophene derivatives, particularly chlorinated analogues of this compound, have been successfully incorporated into polymer resins to develop antimicrobial coatings. These coatings are effective against a range of bacteria and fungi, making them suitable for applications where surface hygiene is critical.

A notable application involves the modification of polyesteramide and alkyd resins. By replacing a portion of the standard diacid or polyol monomers with a benzo[b]thiophene-containing monomer, the resulting resin gains potent antimicrobial properties.[1][2]

Quantitative Data: Physico-Mechanical Properties of Modified Resins

The incorporation of 3,6-dichloro benzo[b]thiophene-2-carbonyl glutamic acid (DCBTGA) or 3,6-dichloro benzo[b]thiophene-2-carbonyl bis-(2-hydroxy ethyl)-amide (DCBTHEA) can enhance the physical and mechanical properties of the final coating. The following table summarizes typical performance data for modified polyesteramide resins.

PropertyStandard ResinModified Resin with DCBTGA/DCBTHEAASTM Standard
Drying Time (tack-free)~4 hours~3 hoursASTM D1640
Pencil HardnessH2HASTM D3363
Adhesion (Cross-hatch)4B5B (Excellent)ASTM D3359
Flexibility (Mandrel Bend)Pass (1/8 inch)Pass (1/8 inch)ASTM D522
Specular Gloss (60°)8590ASTM D523
Experimental Protocol: Synthesis of Antimicrobial Polyesteramide Resin

This protocol describes the synthesis of a modified polyesteramide resin using a derivative of this compound.

Part 1: Synthesis of 3,6-dichlorothis compound

A detailed synthesis for a chlorinated derivative is provided in the literature.[1] This protocol will focus on the subsequent steps.

Part 2: Synthesis of 3,6-dichloro benzo[b]thiophene-2-carbonyl bis-(2-hydroxy ethyl)-amide (DCBTHEA)

  • In a reaction vessel, dissolve 1 mole of diethanolamine in 100 ml of dioxane containing 3 ml of pyridine.

  • Slowly add a solution of 1 mole of 3,6-dichlorothis compound in 100 ml of dioxane to the diethanolamine solution.

  • Reflux the mixture for 6 hours.

  • After cooling, pour the mixture into crushed ice water to precipitate the product and extract pyridine-HCl.

  • Isolate the precipitate by filtration, wash with water, and dry.

  • Purify the product by recrystallization from ethanol. The expected yield is approximately 62%.[2]

Part 3: Synthesis of the Modified Polyesteramide Resin

  • Charge a reactor with N,N-bis-(2-hydroxyethyl) linseed oil fatty acid amide (HELA), phthalic anhydride (PA), and the synthesized DCBTHEA (as a partial replacement for PA). The exact molar ratios can be varied to achieve desired properties.

  • Add a suitable solvent such as xylene to facilitate the removal of water of esterification.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen) to the reaction temperature, typically between 180-220°C.

  • Monitor the reaction progress by measuring the acid value of the resin. The reaction is considered complete when the acid value reaches the target, typically below 20 mg KOH/g.

  • Once the desired acid value is achieved, cool the reactor and dilute the resin with a suitable solvent to the desired viscosity.

experimental_workflow_coating cluster_synthesis Monomer Synthesis cluster_polymerization Polyesteramide Synthesis Diethanolamine Diethanolamine Reaction1 Reflux in Dioxane/Pyridine Diethanolamine->Reaction1 Acid_Chloride 3,6-dichlorobenzo[b]thiophene- 2-carbonyl chloride Acid_Chloride->Reaction1 DCBTHEA DCBTHEA Monomer Reaction1->DCBTHEA Reactor Polymerization Reactor (180-220°C, N2) DCBTHEA->Reactor HELA HELA HELA->Reactor PA Phthalic Anhydride PA->Reactor Resin Antimicrobial Polyesteramide Resin Reactor->Resin caption Workflow for Antimicrobial Coating Synthesis

Caption: Workflow for Antimicrobial Coating Synthesis

Application in High-Performance Polymers

This compound is a versatile monomer for the synthesis of high-performance polymers, particularly polyamides and conjugated polymers. The rigid and aromatic nature of the benzo[b]thiophene unit can enhance the thermal stability and mechanical properties of the resulting polymers. In the realm of organic electronics, polymers incorporating the benzo[b]thiophene moiety have shown promise in applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) due to their favorable photophysical and charge-transport properties.[3][4][5]

Quantitative Data: Properties of Benzo[b]thiophene-Containing Polymers

The properties of polymers derived from this compound can be tailored by the choice of comonomer and polymerization method. Below is a summary of typical properties for different classes of benzo[b]thiophene-containing polymers.

Polymer TypeGlass Transition Temp. (Tg)Decomposition Temp. (Td, 5% wt. loss)Emission Maxima (in solution)Application
Aromatic Polyamide200 - 270 °C[6]> 450 °C[6]N/AHigh-temperature resistant materials
Conjugated Copolymer70 - 110 °C[7]> 380 °C[4]500 - 750 nm[3][4]Organic Electronics (OLEDs, OFETs)
Thiophene-based Copolyesters69 - 106 °C[7]325 - 366 °C[7]N/ABiodegradable plastics
Experimental Protocol: Synthesis of a Polyamide via Interfacial Polymerization

This protocol provides a general method for the synthesis of a polyamide from this compound and a diamine via interfacial polymerization.[8]

Materials:

  • This compound

  • A diamine (e.g., hexamethylenediamine)

  • An organic solvent immiscible with water (e.g., dichloromethane or chloroform)

  • Deionized water

  • A base (e.g., sodium hydroxide)

Procedure:

  • Aqueous Phase Preparation: In a beaker, prepare an aqueous solution of the diamine and the base. For example, dissolve hexamethylenediamine and sodium hydroxide in deionized water.

  • Organic Phase Preparation: In a separate beaker, dissolve this compound in the organic solvent.

  • Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase to create a distinct interface between the two immiscible liquids. A polymer film will form at the interface.

  • Polymer Film Extraction: Gently grasp the polymer film at the center with forceps and pull it out of the beaker. A continuous rope of polyamide can be drawn as fresh reactants diffuse to the interface and react.

  • Washing and Drying: Wash the collected polyamide thoroughly with water and then with a solvent like acetone or ethanol to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature.

signaling_pathway cluster_phases Interfacial Polymerization Aqueous_Phase Aqueous Phase (Diamine + Base) Interface Liquid-Liquid Interface Aqueous_Phase->Interface Organic_Phase Organic Phase (this compound) Organic_Phase->Interface Polymerization Polycondensation Interface->Polymerization Polyamide_Film Polyamide Film Formation Polymerization->Polyamide_Film caption Interfacial Polymerization Schematic

Caption: Interfacial Polymerization Schematic

Application in Corrosion Inhibiting Coatings

Derivatives of benzo[b]thiophene have been investigated as effective corrosion inhibitors for metals, particularly steel, in acidic environments. The sulfur and aromatic electrons of the benzo[b]thiophene moiety can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion reactions. These compounds can be incorporated into coating formulations or used as additives in corrosive media.

While a specific formulation starting from this compound is not detailed, the synthesis of various benzo[b]thiophene derivatives for this purpose has been reported. These syntheses often involve reacting the acid chloride with appropriate amines or other nucleophiles to introduce functional groups that enhance adsorption to the metal surface.[9]

Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol outlines a general procedure for evaluating the corrosion inhibition efficiency of a synthesized benzo[b]thiophene derivative using the weight loss method.

Materials:

  • Mild steel coupons of known dimensions and weight

  • Corrosive medium (e.g., 1 M HCl)

  • Synthesized benzo[b]thiophene derivative (inhibitor)

  • Acetone for cleaning

  • Analytical balance

Procedure:

  • Coupon Preparation: Polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry. Accurately weigh each coupon.

  • Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing various concentrations of the benzo[b]thiophene derivative inhibitor. A blank solution without the inhibitor should also be prepared.

  • Immersion Test: Immerse the pre-weighed steel coupons in the blank and inhibitor solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • Final Weight Measurement: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., by scrubbing with a brush in a solution containing inhibited acid), wash with water and acetone, dry, and reweigh.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

    • Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

logical_relationship Start Benzo[b]thiophene- 2-carbonyl chloride Monomer Functional Monomer Synthesis Start->Monomer Polymer Polymerization Monomer->Polymer Coating_Formulation Coating Formulation Monomer->Coating_Formulation High_Performance_Polymer High-Performance Polymer Polymer->High_Performance_Polymer Functional_Coating Functional Coating Coating_Formulation->Functional_Coating caption Application Pathways

Caption: Application Pathways

References

Application of Benzo[b]thiophene-2-carbonyl chloride in Organic Electronics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[b]thiophene-2-carbonyl chloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of advanced organic materials. Its unique structure, featuring a fused benzene and thiophene ring system, provides a platform for creating compounds with desirable electronic and photophysical properties. This document outlines the application of this compound in the field of organic electronics, with a focus on its use in the development of materials for Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-ELEC_CURRENT_DATEitting Diodes (OLEDs). Detailed experimental protocols and performance data are provided to guide researchers in this burgeoning field.

Application in Organic Field-Effect Transistors (OFETs)

The benzo[b]thiophene core is an excellent moiety for the design of organic semiconductors due to its rigid, planar structure which facilitates intermolecular π-π stacking and efficient charge transport. This compound is a key starting material for the synthesis of various small molecules and polymers used as the active channel material in OFETs.

Synthesis of Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives for OFETs

One prominent application is the synthesis of benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which have shown promise as solution-processable organic semiconductors.[1][2][3][4][5] The carbonyl chloride group of this compound allows for facile derivatization to build more extended conjugated systems.

Experimental Protocol: Synthesis of a BTT Derivative

This protocol describes a general synthesis of a BTT derivative, which can be adapted for various substituted analogs.

  • Step 1: Synthesis of Benzo[b]thiophene-2-carboxamide.

    • Dissolve this compound in a suitable anhydrous solvent such as pyridine.

    • Cool the solution in an ice bath and slowly add a solution of an appropriate amine (e.g., a substituted aniline or benzothiazole amine) in the same solvent.[1]

    • Allow the reaction mixture to stir at room temperature for several hours to overnight.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallize from a suitable solvent like ethanol to obtain the pure amide.[1]

  • Step 2: Thionation and Cyclization to form the BTT core.

    • The synthesized benzo[b]thiophene-2-carboxamide is then subjected to a thionation reaction, typically using Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like toluene or xylene.

    • The reaction mixture is heated at reflux for several hours.

    • After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the BTT derivative.

Device Fabrication and Performance

OFETs using BTT derivatives as the semiconductor layer are typically fabricated in a bottom-gate, top-contact architecture. The organic semiconductor is deposited via solution-based techniques like spin-coating or solution shearing.

Compound FamilyDeposition MethodHole Mobility (μ) [cm²/Vs]On/Off RatioReference
Benzo[b]thieno[2,3-d]thiophene (BTT) DerivativesSolution Shearingup to 0.005> 10⁶[1][2]

Experimental Workflow for OFET Fabrication and Characterization

OFET_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization Start This compound Amidation Amidation Start->Amidation Thionation Thionation/Cyclization Amidation->Thionation BTT BTT Derivative Thionation->BTT Solution Prepare Solution BTT->Solution Deposition Spin Coating / Solution Shearing Solution->Deposition Electrodes Deposit Electrodes Deposition->Electrodes Electrical Electrical Measurement Electrodes->Electrical Data Performance Data (μ, On/Off) Electrical->Data

Caption: Workflow for OFET fabrication.

Application in Organic Photovoltaics (OPVs)

In the realm of OPVs, benzo[b]thiophene-containing polymers have been explored as donor materials in bulk heterojunction solar cells. The electron-rich nature of the benzo[b]thiophene unit makes it a suitable component for constructing polymers with appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole transport and charge separation when paired with a suitable acceptor material.

Synthesis of Benzo[b]thiophene-based Conjugated Polymers for OPVs

This compound can be utilized to synthesize monomers for polymerization. A common strategy involves converting the carbonyl chloride into other functional groups that are amenable to cross-coupling reactions, such as Stille or Suzuki couplings.

Experimental Protocol: Synthesis of a Benzo[b]thiophene-based Polymer via Stille Coupling

  • Step 1: Monomer Synthesis - Functionalization of the Benzo[b]thiophene Core.

    • The carbonyl chloride can be reduced to an alcohol, which can then be converted to a triflate or halide.

    • Alternatively, the carbonyl group can be used to introduce other functionalities through various organic reactions. For polymerization, a di-functionalized monomer is required. For instance, a dibromo-benzo[b]thiophene derivative can be synthesized and then coupled with a distannyl co-monomer.

  • Step 2: Stille Polymerization.

    • A mixture of the dibromo-benzo[b]thiophene monomer and a distannylated co-monomer (e.g., a distannyl-thiophene or other aromatic unit) is dissolved in an anhydrous solvent like toluene or chlorobenzene.

    • A palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a phosphine ligand are added.

    • The mixture is heated under an inert atmosphere (e.g., argon) at reflux for 24-48 hours.

    • The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.

    • The polymer is purified by Soxhlet extraction to remove catalyst residues and oligomers.

Device Fabrication and Performance

OPV devices are typically fabricated by spin-coating a blend of the benzo[b]thiophene-based donor polymer and an acceptor material (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor) onto an ITO-coated glass substrate, followed by the deposition of a top electrode.

Polymer BackboneAcceptorPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF) [%]Reference
Benzo[1,2-b:4,5-b′]dithiophene-basedIT-4F14.40---[6]
Asymmetrical Benzodithiophene HomopolymerBTP-eC911.53-22.0465.87[7]

Note: The data presented is for benzo[b]dithiophene-based polymers, which are structurally related to polymers that could be synthesized from this compound derivatives.

Logical Relationship in OPV Material Design

OPV_Design Precursor This compound Monomer Functionalized Monomer Precursor->Monomer Derivatization Polymer Conjugated Polymer (Donor) Monomer->Polymer Polymerization (e.g., Stille) Device OPV Device Polymer->Device Blend with Acceptor Performance Device Performance (PCE, Voc, Jsc, FF) Device->Performance Characterization

Caption: OPV material design workflow.

Application in Organic Light-Emitting Diodes (OLEDs)

Benzo[b]thiophene derivatives are also attractive for applications in OLEDs, where they can be incorporated into host materials, hole-transporting materials (HTMs), or emissive materials. The rigid structure of the benzo[b]thiophene core can lead to high thermal stability and good charge-transporting properties, which are crucial for long-lasting and efficient OLEDs.

Synthesis of Benzo[b]thiophene-based Emitters for OLEDs

The reactive carbonyl chloride group can be used to attach various chromophoric or charge-transporting moieties to the benzo[b]thiophene core. For instance, reaction with aromatic amines can lead to the formation of amide-linked donor-acceptor molecules with potential emissive properties.

Experimental Protocol: Synthesis of an Amide-Linked Benzo[b]thiophene Derivative

  • Step 1: Synthesis of an Amine-functionalized Chromophore.

    • Synthesize or procure an aromatic amine that possesses desirable photoluminescent properties.

  • Step 2: Amide Coupling.

    • Dissolve this compound and the amine-functionalized chromophore in an anhydrous aprotic solvent such as dichloromethane or THF.

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl byproduct.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Device Fabrication and Performance

OLEDs can be fabricated by vacuum thermal evaporation or solution processing of the synthesized material, typically as a dopant in a suitable host material, sandwiched between an anode, a hole-transporting layer, an electron-transporting layer, and a cathode.

Emitter CoreHost MaterialExternal Quantum Efficiency (EQE) [%]ColorCIE Coordinates (x, y)Reference
Thiophene-based MR-TADF-34.6Green-[8]
Carbazole and Thienopyrrolediones-up to 9.5Greenish Blue-[9]

Note: The data presented is for thiophene-based emitters, illustrating the potential of materials derived from this compound.

Signaling Pathway for OLED Emission

OLED_Emission Anode Anode HTL Hole Transport Layer Anode->HTL Injection Cathode Cathode ETL Electron Transport Layer Cathode->ETL Injection EML Emissive Layer (Benzo[b]thiophene Derivative) HTL->EML ETL->EML Excitons Exciton Formation EML->Excitons Recombination Holes Holes Electrons Electrons Light Light Emission Excitons->Light Radiative Decay

Caption: OLED charge injection and emission.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of organic electronic materials. Its reactivity allows for the straightforward introduction of the benzo[b]thiophene moiety into small molecules and polymers for applications in OFETs, OPVs, and OLEDs. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in developing next-generation organic electronic devices. Further research into novel derivatives and device architectures will undoubtedly unlock even higher performance and new functionalities.

References

Application Notes and Protocols: Synthesis of Benzo[b]thiophene-2-carboxamides via Reaction of Benzo[b]thiophene-2-carbonyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of N-substituted benzo[b]thiophene-2-carboxamides through the reaction of benzo[b]thiophene-2-carbonyl chloride with various primary and secondary amines. Benzo[b]thiophene-2-carboxamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anthelmintic, and immunomodulatory properties.

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic motif in numerous biologically active compounds. The derivatization of this core structure, particularly at the 2-position, has led to the discovery of potent therapeutic agents. The formation of an amide bond by reacting this compound with a diverse range of amines is a straightforward and efficient method for generating libraries of novel compounds for drug discovery and development. These derivatives have been shown to act as, among other things, STING (Stimulator of Interferon Genes) agonists, highlighting their potential in immuno-oncology.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various N-substituted 3-chloro-benzo[b]thiophene-2-carboxamides, as detailed in the cited literature.[1]

Compound IDAmine ReactantProductM.P. (°C)Yield (%)Molecular Formula
3a 2-Amino-6-fluro benzothiazole3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide180-18270C₁₆H₈ClFN₂OS₂
3b 2-Amino-6-chloro benzothiazole3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide195-19775C₁₆H₈Cl₂N₂OS₂
3c 2-Amino-6-bromo benzothiazoleN-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide210-21272C₁₆H₈BrClN₂OS₂
3d 2-Amino-6-methyl benzothiazole3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide175-17765C₁₇H₁₁ClN₂OS₂
3e 2-Amino-6-methoxy benzothiazole3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide160-16268C₁₇H₁₁ClN₂O₂S₂
3f 2-Amino pyridine3-chloro-N-2-pyridinyl-1-benzothiophene-2-carboxamide140-14260C₁₄H₉ClN₂OS

Experimental Protocols

Two general protocols are provided for the reaction of this compound with amines. Protocol A is a classic method using pyridine as both the solvent and base, suitable for a wide range of amines. Protocol B is an alternative method for less reactive amines, such as anilines, employing a non-nucleophilic base in an aprotic solvent.

Protocol A: Amide Synthesis in Pyridine

This protocol is adapted from the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides.[1]

Materials:

  • This compound (or 3-chloro-benzo[b]thiophene-2-carbonyl chloride) (1.0 eq)

  • Amine (primary or secondary) (1.0 eq)

  • Pyridine (anhydrous)

  • Ice-cold water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the amine (0.002 mol, 1.0 eq) in anhydrous pyridine (25-30 mL).

  • To this solution, add this compound (0.002 mol, 1.0 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 10-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with water to remove any remaining pyridine and salts.

  • Dry the crude product.

  • Recrystallize the crude product from ethanol to obtain the purified N-substituted benzo[b]thiophene-2-carboxamide.

  • Characterize the final product by IR, ¹H NMR, and Mass Spectrometry.

General Experimental Workflow

G General Workflow for Benzo[b]thiophene-2-carboxamide Synthesis reagents Dissolve Amine in Pyridine add_acid_chloride Add this compound reagents->add_acid_chloride reflux Reflux for 10-15 hours add_acid_chloride->reflux workup Pour into Ice-Water reflux->workup filtration Filter the Precipitate workup->filtration wash Wash with Water filtration->wash dry Dry the Crude Product wash->dry purify Recrystallize from Ethanol dry->purify characterize Characterize (NMR, IR, MS) purify->characterize

Caption: General workflow for the synthesis of N-substituted benzo[b]thiophene-2-carboxamides.

Signaling Pathway

Certain benzo[b]thiophene-2-carboxamide derivatives have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway.[2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a potent anti-pathogen and anti-tumor immune response.

The cGAS-STING Signaling Pathway

The diagram below illustrates the key events in the cGAS-STING signaling pathway, which can be activated by small molecule agonists like certain benzo[b]thiophene-2-carboxamides.

G cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_agonist Benzo[b]thiophene-2- carboxamide (Agonist) STING_agonist->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I Interferon Genes pIRF3_dimer->IFN_genes activates transcription Interferons Type I Interferons IFN_genes->Interferons expression

Caption: The cGAS-STING signaling pathway activated by cytosolic DNA or small molecule agonists.

References

Application Notes and Protocols for the Scalable Synthesis of Benzo[b]thiophene-2-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Benzo[b]thiophene-2-carbonyl chloride is a key intermediate, serving as a versatile building block for the synthesis of a diverse array of functionalized molecules such as amides, esters, and ketones.[5] Its reactivity as an acyl chloride allows for efficient acylation reactions, making it a valuable tool in the development of novel therapeutic agents and advanced materials.[5]

These application notes provide detailed protocols for the scalable synthesis of this compound and its subsequent conversion into derivatives, focusing on methodologies suitable for laboratory and pilot-plant scale production.

Synthetic Strategy Overview

The scalable synthesis of this compound derivatives typically follows a two-step process. The first step involves the preparation of the precursor, Benzo[b]thiophene-2-carboxylic acid. Subsequently, the carboxylic acid is converted to the highly reactive this compound. This acyl chloride is then used in the final step to synthesize the desired derivatives through reactions with various nucleophiles.

G A Starting Materials (e.g., Cinnamic Acid) B Benzo[b]thiophene-2-carboxylic Acid A->B Cyclization C This compound B->C Chlorination D Benzo[b]thiophene-2-carbonyl Derivatives (Amides, Esters, etc.) C->D Acylation E Chlorinating Agent (e.g., Thionyl Chloride) E->C F Nucleophiles (Amines, Alcohols, etc.) F->D

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Chlorothis compound

This protocol outlines the synthesis of a substituted this compound starting from cinnamic acid. This method involves a one-pot reaction with thionyl chloride, which acts as both a cyclizing and chlorinating agent.[6][7]

Materials:

  • Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Chlorobenzene

  • Ice-cold water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a stirred mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), and chlorobenzene (300 ml).[6]

  • Carefully add thionyl chloride (0.77 mol) to the mixture.[6]

  • Heat the mixture at reflux for 48 hours.[6]

  • After cooling the reaction mixture, carefully pour it into ice-cold water.

  • The solid product that separates is collected by filtration, washed with water, and then dried.

  • The crude product can be recrystallized from ethanol to yield pure 3-chlorobenzo[b]thiophene-2-carbonylchloride.

Protocol 2: General Synthesis of this compound from Benzo[b]thiophene-2-carboxylic acid

This protocol describes the conversion of Benzo[b]thiophene-2-carboxylic acid to this compound using thionyl chloride. This is a standard and efficient method for preparing acyl chlorides.[8][9][10][11]

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (DCM) or neat thionyl chloride

  • Catalytic N,N-dimethylformamide (DMF) (optional)

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Stirrer

  • Heating mantle (if required)

  • Rotary evaporator

Procedure:

  • To a stirred solution of Benzo[b]thiophene-2-carboxylic acid in dry DCM, or neat, add thionyl chloride (1.1–2.0 equivalents) at 0 °C.[9]

  • Optionally, a catalytic amount of DMF (0.05–0.2 equivalents) can be added to accelerate the reaction, especially for less reactive substrates.[9]

  • Allow the reaction to warm to room temperature and then heat to reflux as needed, monitoring the reaction progress by TLC or GC. The reaction is driven to completion by the evolution of gaseous byproducts (SO₂ and HCl).[9]

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be used directly in the next step or purified by distillation under reduced pressure.

Protocol 3: Synthesis of N-Substituted-3-chloro-1-benzothiophene-2-carboxamide Derivatives

This protocol details the synthesis of amide derivatives from 3-chlorothis compound and a primary or secondary amine.[6]

Materials:

  • 3-chlorothis compound

  • Substituted amine (e.g., 2-amino-6-substituted benzothiazole)

  • Pyridine

  • Ice-cold water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirrer

  • Filtration apparatus

Procedure:

  • Dissolve 3-chlorobenzo[b]thiophene-2-carbonylchloride (0.002 mol) and the desired substituted amine (0.002 mol) in 25-30 ml of pyridine in a round-bottom flask.[6]

  • Reflux the reaction mixture for 10-15 hours.[6]

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the solid that separates, wash it with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure N-substituted-3-chloro-1-benzothiophene-2-carboxamide.

Quantitative Data Summary

The following tables summarize the yields for the synthesis of various Benzo[b]thiophene-2-carboxylic acid and acylhydrazone derivatives as reported in the literature.

Table 1: Synthesis of Substituted Benzo[b]thiophene-2-carboxylic Acids

CompoundSubstituentYield (%)Reference
1b 6-Chloro87[1]
1c 6-Fluoro75[1]
1d 6-(Trifluoromethyl)89[1]
1e 6-Chlorobenzofuran-2-carboxylic acid86[1]

Table 2: Synthesis of Benzo[b]thiophene Acylhydrazone Derivatives

CompoundR Group on HydrazoneYield (%)Reference
I.m 2-Carboxyphenyl45[1]
I.n 3-Carboxyphenyl85[1]
I.o 4-Carboxyphenyl39[1]
I.l 4-Nitrophenyl30[1]

Biological Activity and Signaling Pathways

Derivatives of Benzo[b]thiophene are known to exhibit a variety of biological activities. For instance, certain chalcone-hybrid derivatives have been identified as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the pathology of Alzheimer's disease.[12]

The mechanism of action of cholinesterase inhibitors involves preventing the breakdown of the neurotransmitter acetylcholine. This increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetyl-CoA + Choline B Acetylcholine (ACh) A->B Synthesis D ACh B->D Release C ChAT F Choline + Acetate D->F Hydrolysis H ACh Receptors D->H Binding E AChE E->D G Benzo[b]thiophene Derivative G->E Inhibition I Signal Transduction H->I

References

Troubleshooting & Optimization

Technical Support Center: Benzo[b]thiophene-2-carbonyl chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Benzo[b]thiophene-2-carbonyl chloride.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the synthesis of this compound from Benzo[b]thiophene-2-carboxylic acid are a common issue. This guide addresses potential causes and provides systematic troubleshooting strategies.

Visual Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Use freshly distilled/opened reagents. Ensure starting carboxylic acid is pure and dry. check_reagents->reagent_purity Purity Issue stoichiometry Use excess chlorinating agent (e.g., 1.5-2 eq). check_reagents->stoichiometry Incorrect Stoichiometry check_workup Analyze Work-up and Purification check_conditions->check_workup Conditions OK anhydrous Flame-dry glassware. Use anhydrous solvents. Run under inert atmosphere (N2 or Ar). check_conditions->anhydrous Moisture Present temperature Optimize temperature. Consider room temperature for oxalyl chloride or reflux for thionyl chloride. check_conditions->temperature Suboptimal Temperature catalyst Add catalytic DMF for thionyl chloride or oxalyl chloride. check_conditions->catalyst Catalyst Issue hydrolysis Minimize exposure to atmospheric moisture. Use anhydrous solvents for extraction and purification. check_workup->hydrolysis Product Hydrolysis purification Avoid aqueous work-up if possible. Consider distillation or crystallization for purification. check_workup->purification Inefficient Purification success Yield Improved check_workup->success Work-up OK

Caption: A flowchart for troubleshooting low yields in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction with thionyl chloride is sluggish and gives a low yield. What can I do?

A1: Several factors can contribute to a sluggish reaction and low yield when using thionyl chloride:

  • Moisture: Thionyl chloride reacts readily with water. Ensure all glassware is flame-dried, and use anhydrous solvents. The starting Benzo[b]thiophene-2-carboxylic acid should also be thoroughly dried.

  • Purity of Thionyl Chloride: Over time, thionyl chloride can decompose. Using a freshly opened bottle or distilling the thionyl chloride before use is recommended.

  • Catalyst: The reaction can be slow without a catalyst. Adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[1]

  • Temperature: While the reaction can proceed at room temperature, gentle heating or reflux is often required to drive it to completion.

Q2: I'm observing the starting carboxylic acid in my crude product after the reaction. How can I improve the conversion?

A2: Incomplete conversion is a common cause of low yields. To address this:

  • Increase the Excess of Chlorinating Agent: Use a larger excess of thionyl chloride or oxalyl chloride (typically 1.5 to 2 equivalents).

  • Extend the Reaction Time: Monitor the reaction by a suitable method (e.g., quenching a small aliquot with methanol to form the methyl ester and analyzing by TLC or GC-MS) to ensure it has gone to completion.

  • Improve Mixing: Ensure efficient stirring, especially if the starting carboxylic acid has limited solubility in the reaction solvent.

Q3: My product seems to decompose during work-up or purification. What are the best practices for isolating this compound?

A3: this compound is a reactive acyl chloride and is sensitive to moisture.

  • Anhydrous Work-up: Avoid aqueous work-up procedures if possible. If an aqueous wash is necessary, use ice-cold water or brine and work quickly.

  • Removal of Excess Reagent: Excess thionyl chloride or oxalyl chloride can be removed by evaporation under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.

  • Purification: Purification can be challenging. Distillation under high vacuum is a common method. Crystallization from a non-polar, anhydrous solvent may also be effective. Due to its reactivity, chromatography on silica gel is often not recommended as the acidic silica can cause hydrolysis.

Q4: Should I use thionyl chloride or oxalyl chloride for this synthesis?

A4: Both reagents are effective, but they have different characteristics that may make one more suitable for your specific needs. Oxalyl chloride is generally considered a milder and more selective reagent that can be used at room temperature, which can be advantageous if your molecule is thermally sensitive.[2][3][4] Thionyl chloride is less expensive and its byproducts (SO₂ and HCl) are gaseous, which simplifies their removal. However, it often requires heating, which can lead to side reactions.[2][3]

Data Presentation: Comparison of Chlorinating Agents

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactiveGenerally milder and more selective
Reaction Conditions Often requires heating (reflux)Can often be run at room temperature
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)
Catalyst Not always necessary, but DMF is often used to increase the rate.[1]Catalytic DMF is commonly used.
Work-up Excess reagent removed by distillation.Excess reagent and solvent removed by evaporation.
Reported Yields Generally high, but can be variable depending on the substrate and conditions.Often reported to be high to excellent.
Cost Less expensiveMore expensive

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride and DMF Catalyst

This protocol is adapted from the synthesis of related acyl chlorides.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add Benzo[b]thiophene-2-carboxylic acid (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reagent Addition: Add thionyl chloride (2.0 eq) to the suspension, followed by a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by quenching an aliquot with methanol and analyzing by TLC/GC-MS). The solution should become homogeneous as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. Co-evaporate with anhydrous toluene (2-3 times) to ensure complete removal of residual thionyl chloride. The resulting crude this compound can be used directly or purified by vacuum distillation or crystallization.

Protocol 2: Synthesis using Oxalyl Chloride

This protocol is a general method for the synthesis of acyl chlorides under milder conditions.

  • Preparation: Under an inert atmosphere, dissolve Benzo[b]thiophene-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flame-dried flask.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Slowly add oxalyl chloride (1.5 eq) to the solution at room temperature. Effervescence (evolution of CO and CO₂) should be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases and the reaction is complete.

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure. The crude product can often be used without further purification.

Visualizations

Signaling Pathway: General Mechanism of Carboxylic Acid Chlorination with Thionyl Chloride

Thionyl_Chloride_Mechanism Mechanism of Acyl Chloride Formation with Thionyl Chloride RCOOH Benzo[b]thiophene-2-carboxylic Acid Intermediate1 Acyl Chlorosulfite Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate1->Tetrahedral_Intermediate + Cl⁻ Chloride_ion Cl⁻ Product This compound Tetrahedral_Intermediate->Product Byproducts SO₂ + HCl Tetrahedral_Intermediate->Byproducts elimination

Caption: The reaction pathway for the synthesis of this compound using thionyl chloride.

References

Technical Support Center: Purification of Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and frequently asked questions for the purification of Benzo[b]thiophene-2-carbonyl chloride by recrystallization, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification critical? A1: this compound is a highly reactive chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Purification is essential to remove unreacted starting materials, by-products, and decomposition products, which could otherwise lead to low yields, and impure final products in subsequent reactions.

Q2: What are the most critical safety precautions when handling this compound? A2: this compound is corrosive and moisture-sensitive.[2][3] It causes severe skin burns and eye damage.[2] It is imperative to handle the compound in a fume hood, under an inert atmosphere (e.g., nitrogen or argon), and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4] Avoid contact with water, as it decomposes and liberates toxic gases.[2]

Q3: What properties define a suitable recrystallization solvent for this compound? A3: An ideal solvent should be aprotic to avoid reacting with the acyl chloride group. It should dissolve the compound poorly at low temperatures but completely at its boiling point.[5] Furthermore, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Q4: Why can't common recrystallization solvents like ethanol, methanol, or water be used? A4: Alcohols (ethanol, methanol) and water are protic, nucleophilic solvents. They will react with the highly electrophilic acyl chloride group to form the corresponding ethyl ester, methyl ester, or carboxylic acid (Benzo[b]thiophene-2-carboxylic acid), respectively. This would result in the loss of the desired product.

Q5: After recrystallization, my product's melting point is broad or lower than the literature value of 85-86°C. What does this indicate? A5: A broad or depressed melting point is a classic indicator of impurities. The presence of residual solvent or co-crystallized by-products can disrupt the crystal lattice, leading to this observation. Further purification or more rigorous drying may be necessary.

Experimental Protocol: Recrystallization

This is a general protocol that should be optimized for your specific crude material purity and scale.

  • Solvent Selection: Choose a suitable anhydrous, aprotic solvent. See Table 1 for suggestions. Perform small-scale solubility tests if the ideal solvent is unknown.

  • Dissolution: Place the crude this compound in an oven-dried flask equipped with a reflux condenser and a drying tube (or under an inert atmosphere). Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.[6] Add more solvent in small portions only if necessary to achieve full dissolution.[6]

  • Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them. This step should be done quickly to prevent premature crystallization.[5]

  • Crystallization: Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent. Storing the final product in a desiccator under an inert atmosphere is recommended due to its moisture sensitivity.[3]

Data Presentation

Table 1: Suggested Aprotic Solvents for Recrystallization

SolventBoiling Point (°C)Rationale & Considerations
Toluene111Good for dissolving aromatic compounds. Its boiling point is higher than the product's melting point (~86°C), which may increase the risk of "oiling out".[5]
Heptane/Hexane69 / 98Low polarity. This compound may have low solubility even when hot. Often used as an anti-solvent in a mixed system.
Dichloromethane40Low boiling point makes it easy to remove. May be too good of a solvent, leading to poor recovery.
Ethyl Acetate77A moderately polar solvent. Must be anhydrous. Can be used in combination with heptane or hexane.
Toluene/Heptane MixVariableA mixed solvent system allows for fine-tuning of solubility. The compound is dissolved in a minimum of hot toluene, and heptane is added dropwise until turbidity appears, then reheated to clarify.

Troubleshooting Guide

G start Start Purification dissolve Dissolve Crude in Min. Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form isolate Isolate, Wash, and Dry Crystals crystals_form->isolate Yes oil_out Did it 'Oil Out'? crystals_form->oil_out No end Pure Product isolate->end oil_solution Problem: Oiling Out Solution: 1. Reheat solution 2. Add more solvent 3. Cool again, stirring vigorously oil_out->oil_solution Yes no_crystal_solution Problem: No Crystals Solution: 1. Reduce solvent volume 2. Scratch flask interior 3. Add a seed crystal oil_out->no_crystal_solution No oil_solution->cool no_crystal_solution->cool

Recrystallization Experimental Workflow and Troubleshooting.

Problem: The compound separates as an oil, not as crystals ("oiling out").

  • Possible Cause: The solution is becoming saturated at a temperature above the compound's melting point (85-86°C), often due to a high-boiling point solvent or the presence of impurities that depress the melting point.[5]

  • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation temperature.[7] Allow the solution to cool again, perhaps with vigorous stirring as it approaches the cloud point, to encourage crystal nucleation over oil formation.[5] Alternatively, consider a lower-boiling point solvent system.

Problem: No crystals form, even after cooling in an ice bath.

  • Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.[6]

  • Solution 1: Heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[7] Allow it to cool again.

  • Possible Cause 2: The solution is supersaturated but requires nucleation to begin crystallization.

  • Solution 2: Induce crystallization by scratching the inside of the flask just below the solvent line with a glass rod or by adding a tiny "seed" crystal of the pure compound.[7]

Problem: The final yield is very low.

  • Possible Cause: Too much solvent was used, leaving a significant amount of product in the mother liquor.[7] The compound may also be too soluble in the wash solvent.

  • Solution: Concentrate the mother liquor by evaporating some of the solvent and cool it again to recover a second crop of crystals. Always use a minimal amount of ice-cold solvent for washing the collected crystal cake.[6]

Problem: The crystals are still colored after recrystallization.

  • Possible Cause: A colored impurity is co-crystallizing with the product or has similar solubility properties.

  • Solution: Perform the recrystallization again, but include a decolorizing charcoal step before the hot filtration. Be aware that charcoal can sometimes adsorb the desired product, potentially reducing the yield. Alternatively, a preliminary purification using a silica gel plug might be necessary to remove highly polar, colored impurities.[8]

// Branches from check_outcome oiling_out [label="Oiling Out", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_crystals [label="No Crystals Form", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Yield", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Pure Crystals", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

check_outcome -> oiling_out [label="Oil forms"]; check_outcome -> no_crystals [label="Clear solution"]; check_outcome -> low_yield [label="Few crystals"]; check_outcome -> success [label="Good crystals"];

// Solutions solve_oil [label="Action:\nReheat, add more solvent,\n or try lower-boiling solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF", width=4]; solve_no_crystals [label="Action:\nReduce volume, scratch flask,\n or add seed crystal.", fillcolor="#4285F4", fontcolor="#FFFFFF", width=4]; solve_low_yield [label="Action:\nConcentrate mother liquor,\n use minimal cold wash.", fillcolor="#4285F4", fontcolor="#FFFFFF", width=4];

oiling_out -> solve_oil; no_crystals -> solve_no_crystals; low_yield -> solve_low_yield; }

Logical Flow for Troubleshooting Recrystallization Issues.

References

Technical Support Center: Friedel-Crafts Acylation with Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Benzo[b]thiophene-2-carbonyl chloride in Friedel-Crafts acylation reactions.

Troubleshooting Guide

Low yields, the formation of multiple products, or the appearance of tar-like substances are common issues that can arise during Friedel-Crafts acylation. This guide provides a systematic approach to identifying and resolving these problems.

Q1: My reaction is showing a low or no yield of the desired acylated product. What are the potential causes and how can I improve it?

Low or no product yield is a frequent challenge in Friedel-Crafts acylation. The primary causes can be categorized as issues with the catalyst, reactants, or reaction conditions.

Problem Probable Cause Recommended Solution
Low or No Product Yield Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[1][2][3][4][5]Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified Lewis acids.
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. This often means stoichiometric amounts of the catalyst are required.[1][4]Use at least a stoichiometric equivalent of the Lewis acid relative to the this compound. A slight excess may be beneficial.
Deactivated Aromatic Substrate: Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can make it too unreactive for acylation.[1][4]If possible, use a more activated substrate (e.g., toluene, anisole). Alternatively, stronger catalyst systems or harsher reaction conditions may be needed, though this can increase the risk of side reactions.
Suboptimal Reaction Temperature: The reaction may have a high activation energy that is not being met at room temperature, or excessive heat could be causing degradation.[1][2]Experiment with a range of temperatures. Start at 0°C and slowly warm to room temperature. If no reaction occurs, gentle heating may be required. Monitor for decomposition at higher temperatures.
Poor Quality of this compound: The acyl chloride may have degraded over time, especially if exposed to moisture.Use freshly prepared or recently purchased this compound. Verify its purity before use.

Q2: I am observing the formation of multiple products in my reaction mixture. What is the likely cause and how can I improve the selectivity?

While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the formation of multiple products can still occur, primarily due to issues with regioselectivity.

Problem Probable Cause Recommended Solution
Formation of Multiple Products Poor Regioselectivity: If the aromatic substrate has multiple available positions for substitution, a mixture of isomers can be formed. The choice of solvent and temperature can influence the product distribution.[2]For substrates like naphthalene, non-polar solvents (e.g., CS₂, CH₂Cl₂) at low temperatures tend to favor the kinetically controlled product, while polar solvents (e.g., nitrobenzene) at higher temperatures favor the thermodynamically more stable product.[2]
Polyacylation: Although the acyl group deactivates the aromatic ring to further substitution, highly activated substrates may still undergo di-acylation.[1]Use a less activated substrate if possible, or carefully control the stoichiometry of the reactants. Using an excess of the aromatic substrate can also minimize polyacylation.

Q3: My reaction mixture has turned dark and has formed a tar-like substance. What could be the cause?

Tar formation is a sign of decomposition or polymerization and can significantly complicate product purification and reduce yields.

Problem Probable Cause Recommended Solution
Tar Formation Excessive Heat: High reaction temperatures can lead to the decomposition of starting materials and products, especially with sensitive substrates like thiophenes.[2][3]Maintain a controlled temperature throughout the reaction. If heating is necessary, do so gradually and monitor for any color change indicative of decomposition.
Strong Lewis Acid: Potent Lewis acids like AlCl₃ can promote the polymerization of reactive aromatic compounds.[3]Consider using a milder Lewis acid, such as ZnCl₂ or FeCl₃, which may reduce the extent of side reactions.[3][5]
Prolonged Reaction Time: Allowing the reaction to proceed for too long, particularly at elevated temperatures, can increase the likelihood of degradation.[2]Monitor the reaction progress using Thin Layer Chromatography (TTC) and quench the reaction as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation often preferred over Friedel-Crafts alkylation?

Friedel-Crafts acylation has several advantages over alkylation. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring and prevents polysubstitution.[1] In contrast, the alkyl group in Friedel-Crafts alkylation is activating, often leading to multiple alkylations. Additionally, the acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement, a common side reaction with carbocation intermediates in alkylation.

Q2: Can I use a catalytic amount of Lewis acid for my acylation with this compound?

Generally, no. The ketone product of the acylation reaction forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, meaning that at least a stoichiometric amount of the Lewis acid is typically required to drive the reaction to completion.[1][4]

Q3: What solvents are suitable for this reaction?

Common solvents for Friedel-Crafts acylation include halogenated hydrocarbons like dichloromethane and 1,2-dichloroethane.[6] For reactions where regioselectivity is a concern, the choice of solvent can be critical. Non-polar solvents like carbon disulfide can favor the kinetic product, while polar solvents like nitrobenzene may favor the thermodynamic product.[2] It is crucial that the solvent is anhydrous.

Q4: Are there any functional groups that are incompatible with Friedel-Crafts acylation?

Yes. The reaction conditions are harsh and not compatible with many functional groups. Aromatic rings with strongly deactivating substituents (e.g., -NO₂, -NR₃⁺) will not react. Also, substrates containing basic functional groups like amines and alcohols will react with the Lewis acid catalyst, deactivating it.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation with this compound and Anisole

This protocol provides a general methodology for the acylation of anisole with this compound using aluminum chloride as the catalyst.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Anisole

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Reagent Preparation: In a fume hood, carefully add anhydrous AlCl₃ (1.1 equivalents) to the reaction flask. Add anhydrous dichloromethane to the flask to create a slurry. Cool the mixture to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled AlCl₃ slurry over 15-20 minutes with vigorous stirring.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be allowed to warm to room temperature.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Friedel_Crafts_Acylation_Pathway cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Work-up AcylChloride This compound AcyliumIon Acylium Ion Intermediate AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AromaticRing Aromatic Substrate SigmaComplex σ-Complex (Arenium Ion) AromaticRing->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ FinalProduct Desired Ketone Product ProductComplex->FinalProduct + H₂O

Caption: The main reaction pathway for Friedel-Crafts acylation.

Troubleshooting_Workflow Start Low or No Yield? CheckCatalyst Check Catalyst Activity & Amount Start->CheckCatalyst CheckSubstrate Evaluate Substrate Reactivity CheckCatalyst->CheckSubstrate Catalyst OK CheckConditions Optimize Reaction Conditions CheckSubstrate->CheckConditions Substrate OK CheckReagents Verify Reagent Purity CheckConditions->CheckReagents Conditions OK Success Improved Yield CheckReagents->Success Reagents OK

Caption: A decision tree for troubleshooting low product yield.

Side_Reaction_Pathways MainReaction Desired Acylation Isomerization Isomer Formation MainReaction->Isomerization StartingMaterials Starting Materials StartingMaterials->MainReaction Polyacylation Polyacylation StartingMaterials->Polyacylation Decomposition Tar Formation StartingMaterials->Decomposition

References

Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Benzo[b]thiophene-2-carbonyl chloride. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in acylation and other related reactions.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions involving this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Catalyst Inactivity due to Moisture: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture, which leads to their deactivation.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Handle the catalyst in a glove box or under an inert atmosphere.

  • Insufficient Catalyst Loading: In Friedel-Crafts acylation, the catalyst can form a complex with the ketone product, rendering it inactive.[1] This often necessitates the use of stoichiometric or even excess amounts of the catalyst.

    • Solution: Incrementally increase the molar ratio of the catalyst to the limiting reagent.

  • Poor Quality of Reagents: Impurities in this compound or the substrate can interfere with the catalytic process.

    • Solution: Use freshly purified reagents. The purity of the acylating agent is critical for successful reactions.

  • Sub-optimal Reaction Temperature: The reaction may have a high activation energy that is not being met, or excessive heat could be causing degradation.

    • Solution: Gradually increase the reaction temperature. If degradation is suspected, lower the temperature and increase the reaction time.

Issue 2: Formation of Dark, Tar-Like Byproducts

Possible Causes and Solutions:

  • Polymerization of the Benzothiophene Moiety: The acidic conditions of the reaction, especially with strong Lewis acids, can promote the polymerization of the electron-rich benzothiophene ring.

    • Solution 1: Switch to a milder Lewis acid catalyst (e.g., SnCl₄, ZnCl₂) or consider using a solid acid catalyst like Hβ zeolite.

    • Solution 2: Lower the reaction temperature and add the reagents slowly to control the reaction rate and minimize side reactions.

  • Reaction with Solvent: Some solvents can react with the acyl chloride or the catalyst under the reaction conditions.

    • Solution: Choose an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Issue 3: Catalyst Deactivation (Suspected Sulfur Poisoning)

Possible Causes and Solutions:

  • Lewis Acid-Sulfur Interaction: The lone pair of electrons on the sulfur atom of the benzothiophene ring can coordinate with the Lewis acid catalyst. This interaction can reduce the catalyst's activity by forming a stable complex.

    • Solution 1: Increase the catalyst loading to compensate for the amount complexed with the sulfur-containing reagent.

    • Solution 2: Opt for solid acid catalysts, such as zeolites, which may be less susceptible to this type of poisoning.

  • Irreversible Catalyst Poisoning: In some cases, strong interactions between sulfur and the catalyst can lead to irreversible deactivation.

    • Solution: For solid catalysts, a regeneration step may be necessary. For homogeneous catalysts, fresh catalyst will be required for subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for Friedel-Crafts acylation with this compound?

A1: Both traditional Lewis acids and solid acid catalysts are employed.

  • Lewis Acids: Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are common choices due to their high activity. However, they are required in stoichiometric amounts and are sensitive to moisture.

  • Solid Acids: Zeolites, such as Hβ and HZSM-5, are becoming increasingly popular as they are reusable, environmentally benign, and can offer high selectivity.

Q2: How can I minimize catalyst deactivation when using this compound?

A2: To minimize catalyst deactivation:

  • Ensure Anhydrous Conditions: Moisture is a primary cause of deactivation for Lewis acid catalysts.

  • Optimize Reagent Purity: Use high-purity this compound and substrates.

  • Choose the Right Catalyst: For reactions prone to catalyst poisoning by the sulfur moiety, consider using a more robust solid acid catalyst.

  • Control Reaction Conditions: Operate at the lowest effective temperature to reduce the likelihood of side reactions and polymerization.

Q3: Is it possible to regenerate a catalyst deactivated during a reaction with a sulfur-containing compound?

A3: Yes, particularly for solid acid catalysts.

  • Zeolites: Deactivated zeolites, often due to coke formation, can typically be regenerated by calcination (heating in the presence of air or oxygen) to burn off the carbonaceous deposits.

  • Lewis Acids (e.g., AlCl₃): Regeneration is more complex. One patented method involves treating the deactivated catalyst with ammonia to form an aluminum chloride-ammonia complex, which is then thermally decomposed to recover the active AlCl₃.

Q4: I am observing poor regioselectivity in my acylation reaction. What could be the cause?

A4: Poor regioselectivity can be influenced by several factors:

  • Steric Hindrance: The bulky nature of the Benzo[b]thiophene-2-carbonyl group and substituents on the aromatic substrate can influence the position of acylation.

  • Catalyst Choice: The type of catalyst can affect the ortho/para/meta selectivity. Experimenting with different Lewis acids or solid acids may improve the desired isomer ratio.

  • Reaction Temperature: Temperature can also play a role in regioselectivity.

Data Presentation

Table 1: Comparative Performance of Catalysts in Thiophene Acylation (as a model for Benzo[b]thiophene reactions)

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[2]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[3]
Ethylaluminum dichloride (EtAlCl₂)Succinyl Chloride-990°C, 2h, Thiophene:Acylating Agent = 2.1:1
SnO₂ NanosheetsAcetic Anhydride-QuantitativeSolvent-free conditions

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation with AlCl₃
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl. Maintain an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Dissolve the aromatic substrate in an anhydrous solvent (e.g., dichloromethane) in the reaction flask. Cool the mixture in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride to the cooled solution with stirring.

  • Acyl Chloride Addition: Dissolve this compound in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel.

  • Reaction: Allow the reaction to stir at room temperature or heat to reflux as required. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it over crushed ice and an appropriate amount of concentrated HCl.

  • Extraction and Purification: Separate the organic layer, wash it with a dilute sodium bicarbonate solution and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Regeneration of Hβ Zeolite Catalyst
  • Catalyst Recovery: After the reaction, recover the zeolite catalyst by filtration.

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., acetone or the reaction solvent) to remove any adsorbed organic residues.

  • Drying: Dry the washed catalyst in an oven at 100-120°C for several hours to remove the solvent.

  • Calcination: Place the dried catalyst in a furnace. Heat it in a stream of air or oxygen at a temperature typically between 500-600°C for several hours to burn off the coke deposits. The exact temperature and duration will depend on the extent of coking.

  • Cooling and Storage: Allow the catalyst to cool down to room temperature under a dry atmosphere and store it in a desiccator until further use.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Low Product Yield start Low or No Product Yield cause1 Catalyst Inactivity (Moisture) start->cause1 cause2 Insufficient Catalyst start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Sub-optimal Temperature start->cause4 solution1 Use Anhydrous Conditions (Oven-dried glassware, dry solvents) cause1->solution1 Solution solution2 Increase Catalyst Loading (Stoichiometric or excess) cause2->solution2 Solution solution3 Purify Reagents cause3->solution3 Solution solution4 Optimize Temperature (Increase or decrease as needed) cause4->solution4 Solution

Caption: A decision tree for troubleshooting low product yield.

Catalyst_Deactivation_Pathway Catalyst Deactivation Pathways catalyst Active Catalyst (e.g., AlCl3 or Zeolite) deactivation_moisture Moisture catalyst->deactivation_moisture Reacts with deactivation_sulfur Sulfur Poisoning (Coordination with S-atom) catalyst->deactivation_sulfur Interacts with deactivation_coke Coke Formation (Polymerization) catalyst->deactivation_coke Fouled by deactivation_product Product Complexation catalyst->deactivation_product Forms complex with inactive_catalyst Deactivated Catalyst deactivation_moisture->inactive_catalyst deactivation_sulfur->inactive_catalyst deactivation_coke->inactive_catalyst deactivation_product->inactive_catalyst

Caption: Common pathways for catalyst deactivation.

Zeolite_Regeneration_Cycle Zeolite Catalyst Regeneration Cycle active Active Zeolite Catalyst reaction Acylation Reaction active->reaction Used in deactivated Deactivated Zeolite (Coke deposits) reaction->deactivated Leads to regeneration Regeneration (Calcination) deactivated->regeneration Undergoes regeneration->active Restores

Caption: The regeneration cycle for a solid acid zeolite catalyst.

References

Technical Support Center: Optimizing Reaction Conditions for Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Benzo[b]thiophene-2-carbonyl chloride. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful and efficient synthesis.

Troubleshooting Guide

Encountering issues during the synthesis of this compound is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.

Q1: My reaction did not go to completion, and I still have starting material (Benzo[b]thiophene-2-carboxylic acid) present. What could be the cause?

A1: Incomplete conversion is often due to several factors:

  • Insufficient Thionyl Chloride: Ensure at least a stoichiometric amount of thionyl chloride is used. An excess is often recommended to drive the reaction to completion.

  • Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using an appropriate analytical technique such as TLC or ¹H NMR. A literature procedure suggests a reflux time of 8 hours for a similar reaction.[1]

  • Reaction Temperature: The reaction may not have reached the optimal temperature. Ensure the reaction mixture is refluxing adequately.

  • Moisture Contamination: Traces of water in the starting material or solvent will consume thionyl chloride, reducing the amount available for the desired reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

Q2: The yield of my product is low. What are the potential reasons?

A2: Low yields can be attributed to several factors throughout the experimental process:

  • Hydrolysis of the Product: this compound is highly sensitive to moisture. Exposure to atmospheric moisture during workup or purification can hydrolyze the product back to the carboxylic acid. It is crucial to work under anhydrous conditions.

  • Side Reactions: At elevated temperatures, side reactions may occur.

  • Purification Losses: Significant product loss can occur during purification. If distilling, ensure the vacuum is adequate and the collection flask is cooled properly. If using chromatography, deactivation of the silica gel with a small amount of a non-protic solvent might be necessary to prevent hydrolysis.

  • Inadequate Quenching: If the reaction is quenched, ensure it is done at a low temperature to minimize side reactions.

Q3: My final product is discolored (e.g., yellow or brown). What are the likely impurities?

A3: Discoloration often indicates the presence of impurities.

  • Residual Thionyl Chloride or Byproducts: Inadequate removal of excess thionyl chloride or its byproducts can lead to a colored product. Ensure thorough removal of volatiles under reduced pressure.

  • Decomposition: The product may be thermally unstable. Avoid prolonged heating at high temperatures during distillation or solvent removal.

  • Colored Impurities from Starting Material: Ensure the starting Benzo[b]thiophene-2-carboxylic acid is of high purity.

Q4: How can I confirm the purity of my this compound?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. The spectral data for this compound has been reported as ¹H NMR (300 MHz, CDCl₃): δ 8.31 (s, 1H), 7.04-7.89 (m, 2H), 7.60-7.46 (m, 2H); ¹³C NMR (300 MHz, CDCl₃): δ 161.14, 144.07, 138.05, 136.59, 135.89, 128.75, 126.68, 125.66, 122.91.[1]

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch for the acyl chloride (typically around 1750-1800 cm⁻¹) and the absence of a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) are indicative of a successful reaction.

  • Melting Point: A sharp melting point within the literature range (83-88 °C) suggests high purity.[2]

Data Presentation: Optimizing Reaction Conditions

While specific comparative studies for this compound are limited, the following table summarizes reported yields under various conditions for this and analogous acyl chloride syntheses to guide optimization.

Starting MaterialChlorinating AgentSolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
Benzo[b]thiophene-2-carboxylic acidThionyl chlorideTolueneDMF (catalytic)Reflux894.9[1]
Benzoic acidBis(trichloromethyl) carbonateTHFDMF (3%)50693[3]
Benzoic acidBis(trichloromethyl) carbonateEthyl AcetateDMF (3%)50-84[3]
Benzoic acidBis(trichloromethyl) carbonateDichloromethaneDMF (3%)50-81[3]
Benzoic acidBis(trichloromethyl) carbonateChlorobenzeneDMF (3%)50-76[3]
Cinnamic acidThionyl chlorideChlorobenzenePyridineReflux72-[4]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Synthesis of this compound from Benzo[b]thiophene-2-carboxylic acid

  • Materials:

    • Benzo[b]thiophene-2-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF)

    • Anhydrous toluene

  • Procedure:

    • Suspend Benzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Add thionyl chloride (a significant excess is often used, e.g., 30 eq) to the suspension.[1]

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).

    • Stir the mixture at room temperature for a short period, then heat to reflux.

    • Maintain the reflux for approximately 8 hours, monitoring the reaction by TLC or other suitable methods until the starting material is consumed.[1]

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the volatiles (excess thionyl chloride and toluene) under reduced pressure to obtain the crude this compound.

    • The product can be further purified by rapid chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of DMF in the reaction?

A1: N,N-Dimethylformamide (DMF) acts as a catalyst in the conversion of carboxylic acids to acyl chlorides using thionyl chloride. It reacts with thionyl chloride to form a Vilsmeier reagent, which is a more potent acylating agent than thionyl chloride itself. This catalytic cycle significantly accelerates the rate of the reaction.

Q2: Can I use other chlorinating agents besides thionyl chloride?

A2: Yes, other chlorinating agents such as oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃) can also be used to synthesize acyl chlorides from carboxylic acids. However, thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.

Q3: How should I store this compound?

A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is recommended to store it in a cool, dry place, such as a refrigerator at 0-8 °C.[2]

Q4: What are the main safety precautions to consider during this synthesis?

A4:

  • Thionyl chloride is corrosive and toxic. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be performed in a well-ventilated fume hood.

  • This compound is a corrosive solid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction generates gaseous byproducts (SO₂ and HCl), which should be vented through a scrubbing system (e.g., a bubbler with a sodium hydroxide solution).

Q5: My starting Benzo[b]thiophene-2-carboxylic acid is not fully dissolving in the solvent. Should I be concerned?

A5: It is not uncommon for the starting carboxylic acid to be only partially soluble in the reaction solvent at room temperature. The reaction is typically run as a suspension, and the starting material will gradually react and dissolve as the reaction proceeds, especially upon heating.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware reagents Add Benzo[b]thiophene-2-carboxylic acid and anhydrous Toluene start->reagents add_socl2 Add Thionyl Chloride reagents->add_socl2 add_dmf Add cat. DMF add_socl2->add_dmf reflux Heat to Reflux (8h) add_dmf->reflux monitor Monitor by TLC/NMR reflux->monitor cool Cool to RT monitor->cool evaporate Remove Volatiles (Reduced Pressure) cool->evaporate purify Optional: Chromatography evaporate->purify product This compound evaporate->product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_low_yield Low Yield cluster_incomplete_reaction Incomplete Reaction cluster_impure_product Impure Product start Problem Encountered ly_q Low Yield? start->ly_q ir_q Incomplete Reaction? start->ir_q ip_q Discolored/Impure Product? start->ip_q ly_a1 Check for moisture contamination ly_q->ly_a1 Yes ly_a2 Verify stoichiometry of SOCl2 ly_q->ly_a2 Yes ly_a3 Optimize reaction time/temp ly_q->ly_a3 Yes ly_a4 Minimize purification losses ly_q->ly_a4 Yes ir_a1 Increase reaction time ir_q->ir_a1 Yes ir_a2 Ensure adequate reflux ir_q->ir_a2 Yes ir_a3 Add more SOCl2 ir_q->ir_a3 Yes ip_a1 Ensure complete removal of volatiles ip_q->ip_a1 Yes ip_a2 Check for thermal decomposition ip_q->ip_a2 Yes ip_a3 Purify starting material ip_q->ip_a3 Yes

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Regioselectivity in Reactions of Substituted Benzo[b]thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of regioselectivity in the functionalization of substituted benzo[b]thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in electrophilic substitution of substituted benzo[b]thiophenes?

A1: The regioselectivity of electrophilic substitution on a substituted benzo[b]thiophene ring is primarily governed by a combination of factors:

  • Electronic Effects of the Substituent: The nature of the existing substituent (electron-donating or electron-withdrawing) and its position on the benzo[b]thiophene core dictates the electron density distribution in the ring system. Electron-donating groups (EDGs) generally direct incoming electrophiles to the ortho and para positions relative to the substituent, while electron-withdrawing groups (EWGs) direct to the meta position.

  • Position of Substitution: Electrophilic attack can occur at the C2 or C3 position of the thiophene ring, or on the benzene ring (C4, C5, C6, C7). The thiophene ring is generally more reactive towards electrophiles than the benzene ring.

  • Reaction Conditions: The choice of reagents, solvent, and temperature can significantly influence the regiochemical outcome. For instance, lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.[1]

Q2: I am performing a Friedel-Crafts acylation on a 2-substituted benzo[b]thiophene and getting a mixture of products. Why is this happening and how can I improve selectivity?

A2: Friedel-Crafts acylation of benzo[b]thiophenes is known to present challenges with regioselectivity.[2] The formation of a product mixture is likely due to competing acylation at different positions on the benzo[b]thiophene ring. The position of the existing substituent and the reaction conditions play a crucial role. For instance, with an activating group at C2, you might see acylation at both C3 and positions on the benzene ring.

To improve selectivity, consider the following:

  • Choice of Lewis Acid: The strength and steric bulk of the Lewis acid catalyst can influence the regioselectivity. Milder Lewis acids may offer better control.

  • Solvent and Temperature: Varying the solvent and reaction temperature can alter the product distribution. Running the reaction at a lower temperature may favor one regioisomer over another.

  • Protecting Groups: In some cases, temporarily introducing a protecting group can block a more reactive site, directing the acylation to the desired position.

Q3: How does the position of a substituent on the benzene ring of benzo[b]thiophene affect further functionalization?

A3: A substituent on the benzene moiety of the benzo[b]thiophene scaffold will direct further substitution on the benzene ring according to the established rules of electrophilic aromatic substitution. Electron-donating groups will direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups will direct them to the meta position. For targeted functionalization, especially at a specific position like C7, a strategy involving directed ortho-metalation (DoM) can be highly effective.[1] By choosing an appropriate directing group, you can achieve highly regioselective lithiation and subsequent electrophilic quench at the desired position.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Nitration of a 3-Substituted Benzo[b]thiophene

Question: I am attempting to nitrate a benzo[b]thiophene with an electron-withdrawing substituent at the C3 position, and I am observing a mixture of nitro isomers on the benzene ring. How can I control the regioselectivity?

Answer: When the thiophene ring is deactivated by an electron-withdrawing group at C3, electrophilic substitution, such as nitration, is directed to the benzene ring.[3] The distribution of isomers is highly dependent on the reaction conditions.

Troubleshooting Steps & Solutions:

  • Reaction Condition Analysis: The choice of nitrating agent and temperature is critical. Different conditions favor the formation of different regioisomers.

    • To favor the 4-nitro isomer: Performing the nitration in a solution of acetic acid and sulfuric acid with concentrated nitric acid at a moderately elevated temperature (e.g., 60°C) has been shown to predominantly yield the 4-nitro product.

    • To favor the 5- and 6-nitro isomers: Employing a mixture of potassium nitrate in concentrated sulfuric acid at a low temperature (e.g., 0°C) tends to favor the formation of the 5- and 6-nitro isomers.[3]

  • Quantitative Data Comparison: The following table summarizes the approximate isomer distribution observed in the nitration of benzo[b]thiophene-3-carboxylic acid under different conditions. This can serve as a guide for selecting the appropriate conditions for your specific substrate.

Nitrating Agent/Conditions4-Nitro Isomer (%)5-Nitro Isomer (%)6-Nitro Isomer (%)7-Nitro Isomer (%)
Conc. HNO₃ in H₂SO₄/AcOH, 60°C~50~15~25~10
KNO₃ in conc. H₂SO₄, 0°C~20~30~40~10

Data is illustrative and may vary based on the specific C3-substituent.

  • Experimental Protocol Adaptation: Based on your desired regioisomer, you can adapt the following general protocols.

    Detailed Methodology: Nitration of Benzo[b]thiophene-3-carbonitrile (Adaptable Protocol) [3]

    • Protocol A (Favoring 4-Nitro Isomer):

      • Dissolve the benzo[b]thiophene-3-carbonitrile in a mixture of glacial acetic acid and concentrated sulfuric acid.

      • Heat the solution to 60°C with vigorous stirring.

      • Add concentrated nitric acid dropwise to the heated solution.

      • Maintain the temperature at 60°C and monitor the reaction by TLC.

      • Upon completion, cool the mixture to room temperature and pour it into ice water.

      • Collect the precipitated product by filtration and wash thoroughly with water.

      • Purify the crude product by column chromatography or recrystallization.

    • Protocol B (Favoring 5- and 6-Nitro Isomers):

      • To a stirred solution of the benzo[b]thiophene-3-carbonitrile in concentrated sulfuric acid, cooled to 0°C in an ice bath, add finely powdered potassium nitrate portion-wise.

      • Maintain the temperature at 0°C and continue stirring for several hours, monitoring the reaction by TLC.

      • Upon completion, carefully pour the reaction mixture onto crushed ice.

      • Allow the ice to melt and collect the precipitated solid by filtration.

      • Wash the solid with water until the washings are neutral.

      • Purify the crude product as needed.

Logical Workflow for Nitration Troubleshooting

G start Start: Poor regioselectivity in nitration of 3-EWG-BT desired_isomer Identify desired nitro isomer start->desired_isomer condition_a Condition Set A: Conc. HNO3 in H2SO4/AcOH, 60°C desired_isomer->condition_a 4-Nitro condition_b Condition Set B: KNO3 in conc. H2SO4, 0°C desired_isomer->condition_b 5- or 6-Nitro product_4 Predominantly 4-Nitro Isomer condition_a->product_4 product_5_6 Predominantly 5- & 6-Nitro Isomers condition_b->product_5_6

Caption: Decision workflow for optimizing nitration regioselectivity.

Issue 2: Unexpected Regioselectivity in Vilsmeier-Haack Formylation of Methoxy-Substituted Benzo[b]thiophenes

Question: I am performing a Vilsmeier-Haack reaction on a methoxy-substituted benzo[b]thiophene and the formyl group is not being introduced at the expected position. Why is this occurring?

Answer: The regioselectivity of the Vilsmeier-Haack formylation of methoxybenzo[b]thiophenes is highly dependent on the position of the methoxy group. The powerful electron-donating nature of the methoxy group strongly directs the electrophilic attack.

Troubleshooting Steps & Solutions:

  • Substrate-Specific Reactivity: The outcome of the reaction is dictated by the location of the methoxy substituent.

    • 3-Methoxybenzo[b]thiophene: With a methoxy group at the C3 position, the C2 position is strongly activated. Formylation will occur at C2 under moderate conditions.[4] However, under more forcing conditions, substitution of the methoxy group to yield a 3-chloro-2-formyl derivative can occur.

    • 4-Methoxybenzo[b]thiophene: When the methoxy group is on the benzene ring at the C4 position, it strongly activates the C7 position for electrophilic attack. Therefore, formylation occurs at C7.[4]

  • Reaction Condition Optimization: To avoid side reactions, such as the displacement of the methoxy group in 3-methoxybenzo[b]thiophene, it is crucial to control the reaction temperature and duration.

    Detailed Methodology: Vilsmeier-Haack Formylation (General Protocol)

    • In a flame-dried flask under an inert atmosphere, cool a solution of the Vilsmeier reagent (prepared from POCl₃ and DMF) in a suitable solvent (e.g., dichloroethane).

    • Add a solution of the methoxy-substituted benzo[b]thiophene in the same solvent dropwise at low temperature (e.g., 0°C).

    • Allow the reaction to warm to room temperature or heat as required, monitoring the progress by TLC.

    • Upon completion, quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Regioselectivity in Vilsmeier-Haack Formylation

G cluster_0 3-Methoxybenzo[b]thiophene cluster_1 4-Methoxybenzo[b]thiophene a 3-Methoxy-BT b Vilsmeier Reagent (Moderate Conditions) a->b d Vilsmeier Reagent (Forcing Conditions) a->d c 2-Formyl-3-methoxy-BT b->c e 3-Chloro-2-formyl-BT d->e f 4-Methoxy-BT g Vilsmeier Reagent f->g h 7-Formyl-4-methoxy-BT g->h

Caption: Influence of methoxy substituent position on formylation.

Issue 3: Lack of Selectivity in Palladium-Catalyzed C-H Arylation (Heck-Type Reaction)

Question: I am attempting a direct C-H arylation of a substituted benzo[b]thiophene and obtaining a mixture of C2 and C3 arylated products. How can I achieve higher regioselectivity?

Answer: The direct C-H arylation of benzo[b]thiophenes can indeed lead to mixtures of isomers. However, specific catalytic systems have been developed to achieve high regioselectivity, particularly for β-arylation (C3).

Troubleshooting Steps & Solutions:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and, if applicable, the ligand is paramount for controlling regioselectivity. For β-arylation, phosphine-free catalytic systems have been shown to be highly effective.

  • Reaction Conditions: The reaction conditions, including the base, solvent, and temperature, have a significant impact on the outcome. Room temperature reactions have been developed that show excellent regioselectivity for C3 arylation.[5]

  • Quantitative Data for a Highly Selective Protocol: A room-temperature, phosphine-free palladium-catalyzed β-arylation of benzo[b]thiophene with aryl iodides has been reported with excellent regioselectivity.

SubstrateAryl IodideC3:C2 SelectivityYield (%)
Benzo[b]thiopheneIodobenzene>99:195
Benzo[b]thiophene4-Iodoanisole>99:198
Benzo[b]thiophene4-Iodoacetophenone>99:192

Data from J. Am. Chem. Soc. 2016, 138, 5, 1541–1544.[5]

Detailed Methodology: Room-Temperature β-Arylation of Benzo[b]thiophene [5]

  • To a vial, add benzo[b]thiophene (1.5 equiv.), the aryl iodide (1.0 equiv.), Pd(OAc)₂ (5 mol %), and Ag₂CO₃ (1.5 equiv.).

  • Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent.

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Workflow for Achieving Regioselective C-H Arylation

G start Start: Mixture of C2/C3 arylation products catalyst_check Review Catalytic System start->catalyst_check phosphine_free Implement Phosphine-Free System: Pd(OAc)2 / Ag2CO3 in HFIP catalyst_check->phosphine_free Yes rt_conditions Maintain Room Temperature phosphine_free->rt_conditions product High selectivity for C3-arylated product rt_conditions->product

Caption: Troubleshooting workflow for regioselective C-H arylation.

References

How to handle moisture-sensitive Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and using the moisture-sensitive reagent, Benzo[b]thiophene-2-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen).[1] It is recommended to store it in a tightly sealed container in a cool, dry place.[2][3] Specific storage temperatures can vary by supplier, with some recommending room temperature[1] and others suggesting refrigeration at 0 - 8 °C.[4] Always refer to the supplier's specific instructions.

Q2: What are the primary hazards associated with this compound?

A2: This compound is corrosive and can cause severe skin burns and eye damage.[2] It is harmful if swallowed or inhaled. Upon contact with water, it decomposes and releases toxic gases, such as hydrogen chloride.[2] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[2][3]

Q3: What type of personal protective equipment (PPE) is required?

A3: When handling this compound, you should wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[3] All handling should be performed in a fume hood to avoid inhalation of dust or vapors.[2]

Q4: How should I dispose of waste containing this chemical?

A4: Waste should be disposed of in accordance with local, state, and federal regulations. Due to its reactivity with water, it should not be poured down the drain. It is classified as a corrosive solid.[2]

Troubleshooting Guide

Q5: My this compound has changed color (e.g., from white to yellow or brown). Can I still use it?

A5: A color change often indicates decomposition, likely due to exposure to moisture or air. This decomposition can lead to the formation of benzo[b]thiophene-2-carboxylic acid. Using the decomposed material will likely result in lower yields and the presence of impurities in your reaction. It is recommended to use fresh, pure material for the best results.

Q6: My reaction with this compound is not proceeding, or the yield is very low. What are the possible causes?

A6:

  • Reagent Decomposition: The primary suspect is the degradation of the this compound due to moisture. Ensure you are using fresh reagent and rigorous inert atmosphere techniques.

  • Solvent Purity: The solvent used must be anhydrous. The presence of water in the solvent will quench the acyl chloride.

  • Inadequate Base: If your reaction requires a base to scavenge the HCl byproduct, ensure the base is suitable and added in the correct stoichiometric amount.

  • Reaction Temperature: Some reactions may require specific temperature control. Ensure you are following the recommended temperature profile for your specific transformation.

Q7: I am observing an unexpected side product in my reaction. What could it be?

A7: The most common side product is benzo[b]thiophene-2-carboxylic acid, formed from the hydrolysis of the carbonyl chloride. If your nucleophile is an amine, you may also see the formation of the corresponding amide as the desired product, but incomplete reaction or side reactions with impurities could be an issue.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number39827-11-7[1][4]
Molecular FormulaC9H5ClOS[1][4]
Molecular Weight196.65 g/mol [1][4]
AppearanceWhite solid[4]
Melting Point83 - 88 °C[4]
Boiling Point176 °C at 17 mmHg[4]

Table 2: Recommended Storage Conditions

SupplierRecommended TemperatureAtmosphere
Supplier ARoom TemperatureInert Atmosphere
Supplier B0 - 8 °CInert Atmosphere
General GuidelineCool, dry placeTightly sealed container

Experimental Protocols

Protocol 1: General Procedure for Acylation using this compound under Inert Atmosphere

  • Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator over a drying agent. Assemble the glassware while hot and purge with a stream of dry nitrogen or argon.

  • Reagent Addition: In the reaction flask under a positive pressure of inert gas, dissolve your nucleophile (e.g., an amine or alcohol) and any required base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Acyl Chloride Addition: In a separate, dry flask, dissolve the this compound in the anhydrous solvent. Transfer this solution to the reaction flask dropwise via a syringe or cannula at the desired reaction temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution or water).

  • Extraction: Extract the product into an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using a suitable technique, such as column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification p1 Dry Glassware p2 Assemble and Purge with Inert Gas p1->p2 r1 Dissolve Nucleophile and Base p2->r1 Maintain Inert Atmosphere r3 Add Acyl Chloride Solution Dropwise r1->r3 r2 Dissolve this compound r2->r3 r4 Monitor Reaction (TLC/LC-MS) r3->r4 w1 Quench Reaction r4->w1 Reaction Complete w2 Extract Product w1->w2 w3 Dry and Concentrate w2->w3 p3 Purify Product w3->p3

Caption: Experimental workflow for handling moisture-sensitive this compound.

troubleshooting_workflow start Low Yield or No Reaction q1 Check Reagent Quality (Color, Age) start->q1 a1_yes Use Fresh Reagent q1->a1_yes Degraded q2 Verify Anhydrous Conditions (Solvent, Glassware) q1->q2 Appears Good end_node Re-run Experiment a1_yes->end_node a2_yes Re-dry Solvent and Glassware q2->a2_yes Moisture Suspected q3 Check Base Stoichiometry and Type q2->q3 Confirmed Dry a2_yes->end_node a3_yes Adjust Base q3->a3_yes Incorrect q3->end_node Correct a3_yes->end_node

Caption: Troubleshooting decision tree for reactions with this compound.

References

Technical Support Center: Synthesis of Benzo[b]thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Benzo[b]thiophene-2-carboxamide. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Benzo[b]thiophene-2-carboxamide?

The most prevalent method is the amide coupling reaction between Benzo[b]thiophene-2-carboxylic acid and a suitable amine source (e.g., ammonia or an ammonium salt). This typically involves the activation of the carboxylic acid using a coupling reagent.

Q2: My reaction yield is very low. What are the primary factors to investigate?

Low yields in this amide synthesis can often be attributed to several factors:

  • Incomplete activation of the carboxylic acid: The coupling reagent may be inefficient or used in insufficient quantities.[1]

  • Deactivation of the amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]

  • Presence of water: Moisture can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1][2]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly hinder the reaction.[1]

  • Steric hindrance: Bulky substituents on either the carboxylic acid or the amine can impede the reaction.[1]

Q3: How can I minimize the formation of side products?

Side product formation is a common issue. To minimize impurities:

  • Ensure the purity of your starting materials, Benzo[b]thiophene-2-carboxylic acid and the amine.

  • Use additives like HOBt or OxymaPure, which are known to suppress side reactions such as racemization.[1]

  • Running the reaction at a lower temperature can also be beneficial.[1]

  • Careful monitoring of the reaction progress using TLC or LC-MS can help in stopping the reaction at the optimal time.

Q4: What are the recommended solvents for this amide coupling reaction?

Anhydrous polar aprotic solvents are generally preferred. The most commonly used solvents are dichloromethane (DCM) and dimethylformamide (DMF).[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.- Increase the equivalents of the coupling reagent (e.g., HATU, EDC) to 1.1-1.5 equivalents. - Ensure the coupling reagent is fresh and has been stored correctly. - Allow for a pre-activation period of 15-30 minutes after adding the coupling reagent and base before adding the amine.[1][3]
Amine is not nucleophilic enough (protonated).- Add a non-nucleophilic base, such as DIPEA or triethylamine (2-3 equivalents), to neutralize any acid and deprotonate the ammonium salt if one is used.[1]
Hydrolysis of the activated intermediate.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Starting Material Remains Unchanged Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for any degradation of starting materials or products.[3]
Steric hindrance is preventing the reaction.- Switch to a less sterically hindered coupling reagent. - Consider converting the carboxylic acid to an acyl fluoride, which is more reactive.[1]
Multiple Unidentified Spots on TLC Degradation of starting materials or product.- Consider using milder reaction conditions (lower temperature, weaker base). - Ensure the work-up procedure is not too harsh. Quenching with a saturated aqueous solution of NH₄Cl can be a gentle option.[1]
Side reactions due to impurities.- Purify the starting materials before the reaction. - Check the purity of the solvent and base.

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is critical for the success of the amide synthesis. The following table summarizes common coupling reagents and their typical reaction conditions.

Coupling ReagentBaseSolventTemperatureTypical YieldNotes
HATU DIPEADMF or DCMRoom Temp.Good to ExcellentFast reaction times and high yields are often observed.[1][3]
EDC/NHS DIPEA or NoneDCM or DMF0 °C to Room Temp.GoodA common and cost-effective choice. Requires careful handling due to moisture sensitivity of EDC.[2]
SOCl₂ Pyridine or Et₃NToluene or DCM0 °C to RefluxVariableConverts the carboxylic acid to a highly reactive acid chloride. Can lead to more side products if not handled carefully.
DCC/HOBt DIPEADCM0 °C to Room Temp.Moderate to GoodDicyclohexylurea (DCU) byproduct can complicate purification.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve Benzo[b]thiophene-2-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Add the coupling reagent HATU (1.1-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]

  • Add the amine source (e.g., ammonium chloride, 1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[3]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Procedure for Amide Coupling using EDC/NHS
  • Dissolve Benzo[b]thiophene-2-carboxylic acid (1.0 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equivalents).

  • Allow the reaction to stir at 0 °C for 15-30 minutes, then let it warm to room temperature and stir for an additional 1-4 hours to form the NHS-activated ester.[2]

  • In a separate flask, dissolve the amine source (1.2-1.5 equivalents) in anhydrous DCM. If using an ammonium salt, add a base like DIPEA (1.5-2.0 equivalents).

  • Add the amine solution to the activated ester mixture.

  • Stir the reaction at room temperature overnight and monitor its progress by TLC.[2]

  • Follow steps 6-9 from Protocol 1 for work-up and purification.

Visualizations

Reaction_Pathway Benzo[b]thiophene-2-carboxylic_acid Benzo[b]thiophene-2- carboxylic acid Activated_Ester Activated Intermediate (e.g., O-acylisourea ester) Benzo[b]thiophene-2-carboxylic_acid->Activated_Ester Activation Product Benzo[b]thiophene-2- carboxamide Activated_Ester->Product Nucleophilic Attack Amine Amine (NH3) Amine->Product Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Amine Deprotonation

Caption: Reaction pathway for Benzo[b]thiophene-2-carboxamide synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Carboxylic Acid in Anhydrous Solvent Add_Reagents Add Coupling Reagent and Base Start->Add_Reagents Pre-activation Stir for 15-30 min (Pre-activation) Add_Reagents->Pre-activation Add_Amine Add Amine Source Pre-activation->Add_Amine Monitor Monitor by TLC/LC-MS Add_Amine->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify

Caption: General experimental workflow for amide coupling.

Troubleshooting_Guide Start Low or No Yield? Check_Reagents Are reagents fresh and stored correctly? Start->Check_Reagents Yes Check_Conditions Are conditions anhydrous? Check_Reagents->Check_Conditions Yes Success Yield Improved Check_Reagents->Success No (Replace Reagents) Check_Stoichiometry Is stoichiometry of coupling reagent and base correct? Check_Conditions->Check_Stoichiometry Yes Use_Anhydrous Use anhydrous solvents and inert atmosphere. Check_Conditions->Use_Anhydrous No Increase_Equivalents Increase equivalents of coupling reagent/base. Check_Stoichiometry->Increase_Equivalents No Optimize_Temp Consider optimizing reaction temperature. Check_Stoichiometry->Optimize_Temp Yes Increase_Equivalents->Success Use_Anhydrous->Success

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3-chlorothis compound, providing potential causes and solutions in a question-and-answer format.

Question 1: My reaction to form 3-chlorothis compound from 3-chlorobenzo[b]thiophene-2-carboxylic acid appears to be incomplete or proceeding very slowly. What are the possible reasons and solutions?

Answer:

Incomplete or slow reactions can be attributed to several factors:

  • Reagent Quality: The thionyl chloride (SOCl₂) used may have decomposed over time. It is recommended to use freshly distilled or a new bottle of thionyl chloride for best results. Old thionyl chloride can contain impurities like sulfur dioxide (SO₂) and sulfuryl chloride (SO₂Cl₂) which can interfere with the reaction.

  • Insufficient Reagent: An insufficient amount of thionyl chloride will lead to incomplete conversion of the carboxylic acid. Typically, an excess of thionyl chloride is used to drive the reaction to completion.[1]

  • Low Reaction Temperature: While the reaction is often performed at reflux, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate. Ensure the reaction mixture is heated to the appropriate reflux temperature.

  • Presence of Moisture: Carboxylic acids and thionyl chloride are both sensitive to moisture. Water will react with thionyl chloride, quenching it, and can also hydrolyze the product back to the carboxylic acid. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Absence or Deactivation: In some procedures, a catalytic amount of pyridine or N,N-dimethylformamide (DMF) is used to accelerate the reaction.[1][2] If the catalyst is omitted or has degraded, the reaction rate will be significantly slower.

Troubleshooting Steps:

  • Verify the quality of the thionyl chloride. If in doubt, distill it before use.

  • Increase the molar excess of thionyl chloride.

  • Ensure the reaction is being heated to the correct reflux temperature.

  • Use oven-dried glassware and anhydrous solvents.

  • If the protocol allows, add a catalytic amount of dry pyridine or DMF to the reaction mixture.

Question 2: The yield of my 3-chlorothis compound is consistently low. What are the common causes for low yield?

Answer:

Low yields can result from a combination of factors, including:

  • Incomplete Reaction: As discussed in the previous question, an incomplete reaction is a primary cause of low yield.

  • Product Decomposition: Acyl chlorides are reactive compounds and can be susceptible to decomposition, especially at elevated temperatures for prolonged periods. Long reaction times at high temperatures should be avoided if possible.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. A potential side reaction is the formation of the corresponding acid anhydride from the reaction of the acyl chloride with unreacted carboxylic acid.

  • Difficulties in Product Isolation: 3-chlorothis compound is a solid, but impurities can sometimes cause it to be an oil, making isolation and purification challenging.[3] Inefficient extraction or recrystallization techniques can lead to significant product loss.

  • Hydrolysis during Workup: The acyl chloride is highly susceptible to hydrolysis. Exposure to water or atmospheric moisture during the workup procedure will convert the product back to the starting carboxylic acid, thus lowering the isolated yield.

Troubleshooting Steps:

  • Ensure the reaction goes to completion by monitoring it using an appropriate technique (e.g., TLC by quenching a small aliquot with methanol to form the methyl ester).

  • Optimize the reaction time and temperature to minimize product decomposition.

  • Use anhydrous conditions throughout the reaction and workup.

  • For purification, if the product is a solid, recrystallization from a non-polar, anhydrous solvent like hexanes or toluene is recommended. If it is an oil, vacuum distillation can be an effective purification method, although care must be taken to avoid thermal decomposition.[2]

Question 3: My final product is a dark-colored solid or oil, not the expected white to light yellow solid. What is the cause of the discoloration and how can I purify it?

Answer:

The formation of a dark-colored product often indicates the presence of impurities arising from side reactions or decomposition.

  • Thionyl Chloride Impurities: Commercial thionyl chloride can contain impurities that are dark in color. Distilling the thionyl chloride before use can mitigate this issue.

  • Reaction with Pyridine: When pyridine is used as a catalyst or solvent, it can sometimes lead to the formation of colored byproducts, especially if the reaction is heated for an extended period.[4]

  • Decomposition of Starting Material or Product: The benzo[b]thiophene ring system can be susceptible to decomposition under harsh reaction conditions, leading to the formation of colored, polymeric materials.

  • "Abnormal" Thionyl Chloride Reactions: In some cases, thionyl chloride can react with activated aromatic systems to give colored byproducts.

Purification Strategies:

  • Recrystallization: If the product is a solid, recrystallization is the most effective method for removing colored impurities. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Activated carbon (charcoal) can be added during the hot filtration step of recrystallization to help remove colored impurities.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A non-polar eluent system, such as hexanes/ethyl acetate, is typically suitable for acyl chlorides.

  • Vacuum Distillation: If the product is a low-melting solid or an oil, short-path vacuum distillation can be effective for purification.

Question 4: I am observing an unexpected peak in the NMR spectrum of my product. What could be the potential impurity?

Answer:

The presence of unexpected peaks in the NMR spectrum indicates the presence of impurities. Some common impurities in the synthesis of 3-chlorothis compound include:

  • Unreacted Starting Material: The presence of 3-chlorobenzo[b]thiophene-2-carboxylic acid. This can be identified by the characteristic broad singlet of the carboxylic acid proton.

  • Acid Anhydride: The corresponding acid anhydride may be formed. This will have a distinct set of aromatic signals and a carbonyl signal in the ¹³C NMR spectrum.

  • Residual Solvent: Signals from the reaction solvent or solvents used in the workup may be present.

  • Hydrolyzed Product: If the product has been exposed to moisture, the starting carboxylic acid will be present.

  • Ester from Quenching: If the reaction was quenched with an alcohol (e.g., methanol or ethanol) for analysis, the corresponding methyl or ethyl ester will be present.

Troubleshooting Steps:

  • Compare the NMR spectrum of your product with a known spectrum of the pure compound if available.

  • Analyze the integration of the peaks to determine the relative amounts of the product and impurities.

  • If the starting material is present, the reaction did not go to completion.

  • If other impurities are present, further purification as described in the previous question is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with thionyl chloride?

A1: Pyridine serves two main purposes in this reaction. Firstly, it acts as a nucleophilic catalyst. It reacts with thionyl chloride to form a highly reactive intermediate, which is then more readily attacked by the carboxylic acid. Secondly, pyridine acts as a base to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct of the reaction, driving the equilibrium towards the product side.[5][6][7]

Q2: What are the typical starting materials for the synthesis of 3-chlorothis compound?

A2: The two most common starting materials are 3-chlorobenzo[b]thiophene-2-carboxylic acid or cinnamic acid.[4][8] When starting from cinnamic acid, the reaction with thionyl chloride proceeds via a cyclization and chlorination sequence.

Q3: What are the key safety precautions to take when working with thionyl chloride?

A3: Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn. Ensure that all glassware is dry and that the reaction is protected from atmospheric moisture.

Q4: How can I confirm the formation of 3-chlorothis compound?

A4: The formation of the acyl chloride can be confirmed by several analytical techniques:

  • Infrared (IR) Spectroscopy: The most characteristic change is the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp, strong carbonyl (C=O) stretch at a higher wavenumber (typically around 1750-1800 cm⁻¹) for the acyl chloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The broad signal of the carboxylic acid proton in the ¹H NMR spectrum will disappear. The chemical shifts of the aromatic protons may also shift slightly.

  • Thin Layer Chromatography (TLC): To monitor the reaction by TLC, a small aliquot of the reaction mixture can be taken and quenched with a nucleophile like methanol. The resulting methyl ester will have a different Rf value than the starting carboxylic acid.

Q5: What is the typical appearance and melting point of pure 3-chlorothis compound?

A5: Pure 3-chlorothis compound is a white to light yellow crystalline solid. Its reported melting point is in the range of 112-116 °C.[3]

Data Presentation

Starting MaterialReagentSolventCatalystTemperatureTimeYieldReference
Cinnamic acidThionyl chlorideChlorobenzenePyridineReflux48 hNot Specified[8]
3-chlorobenzo[b]thiophene-2-carboxylic acidThionyl chlorideTolueneDMF (cat.)Reflux2 h95%Hypothetical optimized procedure based on general knowledge
Cinnamic acidThionyl chlorideNonePyridineReflux72 hNot Specified[4]

Note: Yields can vary significantly based on reaction scale, purity of reagents, and experimental technique.

Experimental Protocols

Protocol 1: Synthesis from 3-chlorobenzo[b]thiophene-2-carboxylic acid

  • To a stirred solution of 3-chlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL per gram of acid) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (quenching an aliquot with methanol).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • Recrystallize the crude solid from an anhydrous solvent such as hexanes or toluene to afford pure 3-chlorothis compound.

Protocol 2: Synthesis from Cinnamic Acid

  • A stirred mixture of cinnamic acid (1.0 eq), pyridine (0.1 eq), and chlorobenzene is heated to reflux.[8]

  • Thionyl chloride (1.5 eq) is added dropwise to the refluxing mixture.[8]

  • The reaction is maintained at reflux for 48-72 hours.[4][8]

  • After cooling, the excess thionyl chloride is removed by distillation.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-chlorobenzo[b]thiophene-2-carboxylic_acid 3-chlorobenzo[b]thiophene- 2-carboxylic acid Product 3-chlorobenzo[b]thiophene- 2-carbonyl chloride 3-chlorobenzo[b]thiophene-2-carboxylic_acid->Product Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Product Catalyst Pyridine or DMF (cat.) Catalyst->Product

Caption: Synthesis of 3-chlorothis compound.

Troubleshooting_Workflow start Start Synthesis check_completion Reaction Complete? start->check_completion low_yield Low Yield? check_completion->low_yield Yes troubleshoot_reaction Troubleshoot Reaction: - Check Reagent Quality - Increase Reagent Excess - Check Temperature - Ensure Anhydrous Conditions check_completion->troubleshoot_reaction No impure_product Impure Product? low_yield->impure_product No troubleshoot_workup Troubleshoot Workup: - Anhydrous Conditions - Optimize Isolation low_yield->troubleshoot_workup Yes purify_product Purify Product: - Recrystallization - Column Chromatography - Vacuum Distillation impure_product->purify_product Yes end Pure Product impure_product->end No troubleshoot_reaction->start troubleshoot_workup->end purify_product->end

Caption: A logical workflow for troubleshooting the synthesis.

Side_Reaction cluster_reactants Reactants cluster_product Side Product Acyl_Chloride 3-chlorobenzo[b]thiophene- 2-carbonyl chloride Anhydride Acid Anhydride Acyl_Chloride->Anhydride Carboxylic_Acid Unreacted 3-chlorobenzo[b]thiophene- 2-carboxylic acid Carboxylic_Acid->Anhydride

Caption: Formation of an acid anhydride as a potential side reaction.

References

Technical Support Center: Purity Assessment of Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of Benzo[b]thiophene-2-carbonyl chloride. This document includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for purity assessment of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Due to the reactive nature of the acyl chloride group, derivatization is often required for HPLC and GC analysis to ensure stability and reproducibility.

Q2: What are the common impurities found in this compound?

A2: Common impurities often originate from the synthesis process. The most likely impurities include:

  • Benzo[b]thiophene-2-carboxylic acid: Formed by hydrolysis of the carbonyl chloride.

  • Starting materials: Depending on the synthetic route, this could include residual cinnamic acid or other precursors.

  • Residual solvents: Solvents used during synthesis and purification (e.g., chlorobenzene, pyridine).

  • By-products from the chlorinating agent: For example, by-products from thionyl chloride.

Q3: Why is derivatization necessary for the HPLC analysis of this compound?

A3: this compound is highly reactive and readily hydrolyzes in the presence of water, a common component of reversed-phase HPLC mobile phases.[1] This instability leads to poor peak shape, inaccurate quantification, and potential damage to the HPLC column. Derivatization converts the reactive acyl chloride into a more stable derivative (e.g., an ester or an amide), allowing for reliable and reproducible analysis.[2][3]

Q4: Can I use Gas Chromatography (GC) for purity analysis?

A4: Yes, GC can be used for the purity analysis of this compound. However, due to its high boiling point and potential for thermal degradation, careful method development is required. Derivatization to a more volatile and thermally stable compound can also be beneficial for GC analysis.

Q5: What information can NMR spectroscopy provide about the purity?

A5: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and for identifying and quantifying impurities without the need for derivatization. By integrating the signals of the main compound and any impurity protons, a quantitative assessment of purity can be achieved, often with a known internal standard.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) - Incomplete derivatization.- Interaction of the analyte with active sites on the column.- Column overload.- Optimize derivatization conditions (reagent concentration, reaction time, temperature).- Use a highly inert column or add a competing base to the mobile phase.- Reduce the sample concentration or injection volume.
Drifting retention times - Incomplete column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.- Ensure the column is fully equilibrated with the mobile phase before injection.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.
Ghost peaks - Contamination in the mobile phase or injector.- Late eluting peaks from a previous injection.- Use high-purity solvents and flush the injector.- Implement a sufficient column wash step after each run.
No peak or very small peak - Complete hydrolysis of the sample before or during derivatization.- Incorrect derivatization conditions.- Detector issue.- Handle the sample in an inert, dry atmosphere.- Verify the derivatization protocol and reagent quality.- Check detector settings and lamp/source functionality.
GC Analysis Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Peak tailing - Active sites in the injector liner or column.- Sample degradation at high temperatures.- Use a deactivated injector liner and a high-quality, inert GC column.- Lower the injector and oven temperatures if possible. Consider derivatization to a more stable compound.
Broad peaks - Too low of an oven temperature program rate.- Thick film column leading to slow mass transfer.- Increase the oven temperature ramp rate.- Use a column with a thinner stationary phase.
Irreproducible peak areas - Non-quantitative injection.- Leaks in the injection port.- Use an autosampler for consistent injections.- Check the injector septum and syringe for leaks.
Presence of degradation peaks - Thermal decomposition in the injector or column.- Lower the injector and oven temperatures.- Use a faster oven ramp rate to minimize time at high temperatures.

Experimental Protocols

HPLC Method with Derivatization

This protocol describes the purity assessment of this compound by converting it to its methyl ester derivative followed by reversed-phase HPLC analysis.

1. Derivatization Procedure:

  • Objective: To convert the unstable this compound to the stable Benzo[b]thiophene-2-carboxylate methyl ester.

  • Reagents: Anhydrous methanol, Anhydrous dichloromethane (DCM), this compound sample.

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Dissolve the sample in 1 mL of anhydrous DCM.

    • Add 0.5 mL of anhydrous methanol to the solution.

    • Cap the vial and allow the reaction to proceed at room temperature for 30 minutes.

    • After 30 minutes, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

2. HPLC Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
GC-MS Method

This protocol provides a general method for the analysis of this compound.

1. Sample Preparation:

  • Objective: To prepare a solution of the analyte suitable for GC-MS injection.

  • Procedure:

    • Accurately weigh approximately 5 mg of the this compound sample.

    • Dissolve in 1 mL of anhydrous DCM or another suitable inert solvent.

2. GC-MS Conditions:

Parameter Condition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range 40-400 m/z
¹H NMR Spectroscopy
  • Objective: To obtain a proton NMR spectrum for structural confirmation and purity assessment.

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of an internal standard with a known concentration if quantitative analysis is desired.

    • Acquire the ¹H NMR spectrum.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Anhydrous DCM Sample->Dissolve Derivatize Add Anhydrous Methanol Dissolve->Derivatize React React for 30 min Derivatize->React Dilute Dilute with Mobile Phase React->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis of this compound via derivatization.

Troubleshooting_Logic cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues Problem HPLC Issue Encountered PeakShape Poor Peak Shape? Problem->PeakShape Retention Retention Time Drift? Problem->Retention Tailing Tailing? PeakShape->Tailing IncompleteDeriv Check Derivatization Tailing->IncompleteDeriv Yes ActiveSites Use Inert Column Tailing->ActiveSites No Equilibration Check Equilibration Retention->Equilibration Yes MobilePhase Prepare Fresh Mobile Phase Retention->MobilePhase No

Caption: Logical troubleshooting flow for common HPLC issues.

References

Technical Support Center: Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[b]thiophene-2-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The most common impurities in this compound typically arise from the synthesis process, which most often involves the reaction of Benzo[b]thiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride. The primary impurities to be aware of are:

  • Benzo[b]thiophene-2-carboxylic acid: Unreacted starting material is a very common impurity.

  • 3-chloro-benzo[b]thiophene-2-carbonyl chloride: Over-chlorination of the benzothiophene ring can lead to this chlorinated byproduct.[1][2]

  • Benzo[b]thiophene-2-carboxylic anhydride: This can form through the reaction of the product with unreacted starting material.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, chlorobenzene) may be present in trace amounts.[3]

Q2: How can I detect the presence of these impurities in my sample?

Several analytical techniques can be employed to identify and quantify impurities in your this compound sample:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the carbonyl chloride from the less polar anhydride and the more polar carboxylic acid. A UV detector is suitable for detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile impurities. Due to the reactive nature of acyl chlorides, derivatization might be necessary for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information to identify impurities. Characteristic peaks for the starting material and potential byproducts can be observed.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm-1) can indicate the presence of the carboxylic acid impurity. The carbonyl (C=O) stretching frequencies will also differ slightly between the acid chloride, carboxylic acid, and anhydride.

Q3: My reaction yield is low. What are the potential causes?

Low yields in reactions involving this compound can be attributed to several factors:

  • Purity of the starting material: The presence of significant amounts of Benzo[b]thiophene-2-carboxylic acid will lead to lower than expected yields of the desired product.

  • Moisture: this compound is sensitive to moisture and will hydrolyze back to the carboxylic acid. Ensure all glassware is dry and reactions are performed under an inert atmosphere.

  • Degradation of the reagent: Over time, especially if not stored properly, the acyl chloride can degrade. It is recommended to use freshly prepared or recently purchased material.

  • Reaction conditions: Suboptimal reaction temperature, time, or stoichiometry of reagents can all negatively impact the yield.

Q4: I am observing an unexpected side product in my reaction. What could it be?

An unexpected side product could be the result of a reaction with one of the common impurities. For example:

  • If your reaction involves a nucleophile, the presence of Benzo[b]thiophene-2-carboxylic acid could lead to the formation of a salt or a different amide/ester byproduct, depending on the reaction conditions.

  • The presence of the more reactive 3-chloro-benzo[b]thiophene-2-carbonyl chloride could lead to the formation of a chlorinated version of your desired product.

It is recommended to analyze the starting material for purity before troubleshooting the reaction itself.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the use of this compound.

Table 1: Common Impurities and Their Characteristics
ImpurityChemical StructureMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Signature
Benzo[b]thiophene-2-carboxylic acidC1=CC=C2C(=C1)C=C(S2)C(=O)OC₉H₆O₂S178.21Broad OH peak in IR; distinct chemical shifts in NMR.
3-chloro-benzo[b]thiophene-2-carbonyl chlorideClC1=C(C(=O)Cl)SC2=CC=CC=C12C₉H₄Cl₂OS231.10Distinct mass in MS; characteristic isotopic pattern for two chlorines.
Benzo[b]thiophene-2-carboxylic anhydrideO=C(C1=CC2=CC=CC=C2S1)OC(=O)C3=CC4=CC=CC=C4S3C₁₈H₁₀O₃S₂354.41Higher molecular weight in MS; distinct carbonyl stretches in IR.
Toluene (residual solvent)CC1=CC=CC=C1C₇H₈92.14Characteristic peaks in 1H NMR (~2.3 and 7.2 ppm).
Chlorobenzene (residual solvent)ClC1=CC=CC=C1C₆H₅Cl112.56Characteristic peaks in 1H NMR (~7.3-7.4 ppm).

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from Benzo[b]thiophene-2-carboxylic acid.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or chlorobenzene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add Benzo[b]thiophene-2-carboxylic acid.

  • Add anhydrous toluene or chlorobenzene to suspend the acid.

  • Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at room temperature.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by distillation under high vacuum or by recrystallization from a suitable solvent (e.g., hexane).

Impurity Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing impurity-related issues when using this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Impurities cluster_0 Problem Identification cluster_1 Impurity Analysis cluster_2 Impurity Identification & Action cluster_3 Corrective Actions start Unexpected Reaction Outcome (Low Yield, Side Products) check_purity Analyze Purity of This compound start->check_purity hplc HPLC Analysis check_purity->hplc Primary Method gcms GC-MS Analysis check_purity->gcms For Volatiles nmr NMR Spectroscopy check_purity->nmr Structural Info ir IR Spectroscopy check_purity->ir Functional Groups acid High Level of Benzo[b]thiophene-2-carboxylic acid hplc->acid chloro Presence of 3-chloro-benzo[b]thiophene-2-carbonyl chloride gcms->chloro solvent Residual Solvent Detected gcms->solvent anhydride Presence of Anhydride nmr->anhydride purify Purify the Acyl Chloride (Distillation or Recrystallization) acid->purify optimize Optimize Synthesis Conditions (Temperature, Time, Stoichiometry) chloro->optimize anhydride->purify dry Dry under High Vacuum solvent->dry end Proceed with Reaction using Purified Material purify->end optimize->end dry->end

Caption: A flowchart outlining the process for troubleshooting issues arising from impurities in this compound.

References

Validation & Comparative

A Comparative Guide to Benzo[b]thiophene and Thienothiophene Derivatives for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two prominent sulfur-containing heterocyclic scaffolds, Benzo[b]thiophene and Thienothiophene, reveals distinct advantages and applications for each. This guide synthesizes data on their physicochemical properties, biological activities, and synthetic accessibility to aid researchers in selecting the optimal core structure for their specific research and development goals.

Benzo[b]thiophene, an aromatic compound composed of a benzene ring fused to a thiophene ring, and thienothiophene, which consists of two fused thiophene rings, are foundational structures in medicinal chemistry and materials science.[1][2] Their derivatives are integral to a range of applications, from pharmaceuticals to organic electronics.[3][4] The choice between these scaffolds depends critically on the desired properties of the final compound, including biological target engagement, pharmacokinetic profile, and electronic characteristics.

Structural and Physicochemical Distinctions

The core structural difference—a benzene ring in benzo[b]thiophene versus a second thiophene ring in thienothiophene—fundamentally influences their electronic properties and reactivity. Benzo[b]thiophene offers a more extended aromatic system which can be readily functionalized.[5] Thienothiophenes exist as three stable isomers: thieno[2,3-b]thiophene, thieno[3,2-b]thiophene, and thieno[3,4-b]thiophene, each with a unique electronic distribution and geometry.[6] The thieno[3,2-b]thiophene isomer is particularly noted for its planarity and potential for strong intermolecular S---S interactions, which are advantageous in designing organic semiconductors.[7]

A key differentiator lies in their electronic nature. The additional sulfur atom in the thienothiophene core generally leads to a more electron-rich system compared to benzo[b]thiophene, which can enhance π-π stacking and charge transport properties.[7] However, the benzene moiety in benzo[b]thiophene provides a scaffold that can be tailored for specific biological interactions.[1]

Comparative Performance in Key Applications

Medicinal Chemistry and Biological Activity:

Both scaffolds are considered "privileged structures" in drug discovery, appearing in numerous bioactive compounds.[1] Benzo[b]thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[8][9] Notably, the FDA-approved drugs Raloxifene (for osteoporosis) and Zileuton (for asthma) feature a benzo[b]thiophene core.[5]

Thienothiophene derivatives have also shown significant promise, with reported antiviral, antitumor, and antimicrobial activities.[2] Their application in medicine includes the development of potent inhibitors of platelet aggregation and agents for glaucoma treatment.[4]

PropertyBenzo[b]thiophene Derivative ExampleThienothiophene Derivative ExampleReference
Antimicrobial Activity (MIC) (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide: 4 µg/mL against S. aureusThienothiophene-glycine linked cephalosporins show potential as antibiotic agents.[10][11]
Anticancer Activity (GI50) Novel benzothiophene acrylonitrile derivatives: 10–100 nM rangeThienothiophene derivatives have shown antitumor applications.[2][9]

Organic Electronics:

In the realm of materials science, particularly for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), thienothiophene derivatives, especially those based on the thieno[3,2-b]thiophene isomer, are often favored.[7][12] Their planarity and tendency for close packing facilitate efficient charge transport. Benzo[b]thieno[3,2-b]benzothiophene (BTBT), a larger fused system, and its derivatives are renowned for their high charge carrier mobility and environmental stability.[13][14]

PropertyBenzo[b]thiophene Derivative ExampleThienothiophene Derivative ExampleReference
Hole Mobility (OFETs) Solution-processed BTT-based derivatives: up to 0.057 cm²/VsPhenyl-capped thieno[3,2-b]thiophene derivatives are promising for p-type semiconductors.[12][15]
Optical Properties Benzo[b]thieno[2,3-d]thiophene derivatives are used in solution-processable OSCs.Thieno[3,4-b]thiophene derivatives are used for low band-gap polymer donors in OPVs.[16][17]

Synthesis and Functionalization

The synthetic accessibility of these derivatives is a crucial consideration for researchers. A variety of methods exist for the synthesis of both scaffolds.

General Synthetic Workflow: The development of derivatives for both scaffolds often follows a similar path of core synthesis followed by functionalization and property evaluation.

G cluster_0 Scaffold Synthesis cluster_1 Derivative Development cluster_2 Application Testing Core_Syn Core Synthesis (e.g., Cyclization) Func Functionalization (e.g., Suzuki, Stille Coupling) Core_Syn->Func Purify Purification & Characterization Func->Purify Bio_Assay Biological Assays (e.g., MIC, IC50) Purify->Bio_Assay Device_Fab Device Fabrication (e.g., OFET, OPV) Purify->Device_Fab Perf_Eval Performance Evaluation Bio_Assay->Perf_Eval Device_Fab->Perf_Eval

Caption: General workflow for the synthesis and evaluation of Benzo[b]thiophene and Thienothiophene derivatives.

Benzo[b]thiophene Synthesis: Common synthetic routes often involve the cyclization of substituted thiophenols or the use of transition-metal-catalyzed reactions.[5]

Thienothiophene Synthesis: Syntheses can be more complex due to the need to control isomer formation. Popular methods include the cyclization of appropriately substituted thiophenes, such as the reaction of 3-halothiophenes with thioglycolic acid esters followed by cyclization.[18][19] Palladium-catalyzed cross-coupling reactions like Stille and Suzuki couplings are extensively used to functionalize the core structures of both scaffolds.[12]

Experimental Protocols

Representative Synthesis of a Thieno[3,2-b]thiophene Derivative:

This protocol describes a common synthetic strategy involving a Suzuki coupling reaction.[12]

  • Preparation of the Boronic Acid/Ester: The starting aryl or heteroaryl compound is converted to its corresponding boronic acid or pinacol boronate ester via lithiation followed by quenching with a trialkyl borate and subsequent hydrolysis or reaction with pinacol.

  • Suzuki Coupling: To a solution of a dibrominated thieno[3,2-b]thiophene (e.g., 2,5-dibromothieno[3,2-b]thiophene) in a suitable solvent (e.g., THF, toluene) is added the prepared boronic acid or ester (2.2 equivalents).

  • Catalyst and Base: A palladium catalyst such as Pd(PPh₃)₄ (typically 2-5 mol%) and a base (e.g., aqueous Na₂CO₃ or K₂CO₃) are added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired diaryl-substituted thieno[3,2-b]thiophene derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution):

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound.[10]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The selection between benzo[b]thiophene and thienothiophene scaffolds is highly dependent on the intended application. For drug discovery programs targeting a wide array of biological targets, the structural versatility of benzo[b]thiophene makes it an excellent starting point.[1] Conversely, for the development of high-performance organic electronic materials, the unique planar and electron-rich nature of thienothiophenes, particularly the thieno[3,2-b]thiophene isomer, offers distinct advantages.[7] A thorough understanding of the synthetic routes and the structure-property relationships of each scaffold is paramount for the successful design and development of novel functional molecules.

References

Spectroscopic comparison of Benzo[b]thiophene-2-carbonyl chloride and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key synthetic intermediates is paramount. This guide provides a detailed comparative analysis of Benzo[b]thiophene-2-carbonyl chloride and its precursors, Benzo[b]thiophene and 2-Benzo[b]thiophenecarboxylic acid. The information presented herein, supported by experimental data, facilitates compound identification, purity assessment, and reaction monitoring.

This guide offers a side-by-side spectroscopic comparison of this compound with its parent compound, Benzo[b]thiophene, and its immediate precursor, 2-Benzo[b]thiophenecarboxylic acid. By examining the changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, researchers can effectively track the chemical transformations leading to the final acyl chloride.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a two-step process starting from Benzo[b]thiophene. The first step involves the carboxylation of Benzo[b]thiophene at the 2-position to yield 2-Benzo[b]thiophenecarboxylic acid. This is commonly achieved through lithiation followed by quenching with carbon dioxide. The subsequent step is the conversion of the carboxylic acid to the acyl chloride, a reaction frequently accomplished using a chlorinating agent such as thionyl chloride.

Synthesis_Pathway Benzo_b_thiophene Benzo[b]thiophene Carboxylic_Acid 2-Benzo[b]thiophenecarboxylic acid Benzo_b_thiophene->Carboxylic_Acid 1. n-BuLi 2. CO2 Carbonyl_Chloride This compound Carboxylic_Acid->Carbonyl_Chloride SOCl2

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for distinguishing between the three compounds.

¹H NMR Data (CDCl₃, 300 MHz)
CompoundChemical Shift (δ, ppm) and Multiplicity
Benzo[b]thiophene 7.88-7.81 (m, 2H), 7.43-7.33 (m, 4H)
2-Benzo[b]thiophenecarboxylic acid 8.25 (s, 1H), 7.92-7.85 (m, 2H), 7.48-7.41 (m, 2H)
This compound 8.31 (s, 1H), 7.94-7.89 (m, 2H), 7.60-7.46 (m, 2H)[1]
¹³C NMR Data (CDCl₃, 300 MHz)
CompoundChemical Shift (δ, ppm)
Benzo[b]thiophene 140.2, 139.6, 124.5, 124.3, 123.7, 122.9, 122.5
2-Benzo[b]thiophenecarboxylic acid 167.5 (C=O), 142.1, 139.5, 138.9, 127.1, 125.8, 125.3, 124.9, 122.9
This compound 161.1 (C=O), 144.1, 138.1, 136.6, 135.9, 128.8, 126.7, 125.7, 122.9[1]
Infrared (IR) Spectroscopy Data
CompoundKey Absorptions (cm⁻¹)Functional Group
Benzo[b]thiophene 3100-3000, 1450, 750-700C-H (aromatic), C=C (aromatic), C-S
2-Benzo[b]thiophenecarboxylic acid 3300-2500 (broad), 1680 (strong)O-H (acid), C=O (acid)
This compound 1760 (strong)C=O (acyl chloride)
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)
Benzo[b]thiophene 134[2]108, 89, 69[2]
2-Benzo[b]thiophenecarboxylic acid 178161, 133
This compound 196 (¹²C₉H₅³⁵ClOS), 198 (¹²C₉H₅³⁷ClOS)161 (M-Cl), 133 (M-COCl)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of 2-Benzo[b]thiophenecarboxylic acid

This procedure outlines a general method for the carboxylation of benzo[b]thiophene.

Carboxylation_Workflow start Dissolve Benzo[b]thiophene in dry THF cool Cool to -78 °C start->cool add_nBuLi Add n-Butyllithium dropwise cool->add_nBuLi stir1 Stir for 1 hour at -78 °C add_nBuLi->stir1 add_CO2 Bubble CO2 gas through the solution stir1->add_CO2 warm Allow to warm to room temperature add_CO2->warm quench Quench with aqueous HCl warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na2SO4) extract->dry evaporate Evaporate solvent dry->evaporate purify Recrystallize from Ethanol/Water evaporate->purify end Obtain 2-Benzo[b]thiophenecarboxylic acid purify->end

Caption: Workflow for the synthesis of 2-Benzo[b]thiophenecarboxylic acid.

  • Reaction Setup: A solution of benzo[b]thiophene in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise via syringe, and the mixture is stirred for 1 hour at this temperature.

  • Carboxylation: Dry carbon dioxide gas is bubbled through the solution for 1-2 hours.

  • Work-up: The reaction is allowed to warm to room temperature and then quenched by the addition of dilute hydrochloric acid.

  • Isolation and Purification: The product is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization.

Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the corresponding acyl chloride.

Acyl_Chloride_Formation start Suspend 2-Benzo[b]thiophenecarboxylic acid in Toluene add_SOCl2 Add Thionyl Chloride (SOCl2) start->add_SOCl2 add_DMF Add a catalytic amount of DMF add_SOCl2->add_DMF reflux Reflux the mixture for 2-4 hours add_DMF->reflux cool Cool to room temperature reflux->cool evaporate Remove excess SOCl2 and Toluene under vacuum cool->evaporate purify Recrystallize from Hexane evaporate->purify end Obtain this compound purify->end

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: 2-Benzo[b]thiophenecarboxylic acid is suspended in a suitable solvent like toluene in a round-bottom flask equipped with a reflux condenser.

  • Chlorination: Thionyl chloride is added to the suspension, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: The mixture is heated to reflux and maintained at that temperature until the reaction is complete (typically monitored by the cessation of gas evolution).

  • Isolation: The excess thionyl chloride and solvent are removed under reduced pressure.

  • Purification: The resulting crude this compound can be purified by recrystallization from a non-polar solvent like hexane.

Spectroscopic Analysis Protocols

Standard techniques are employed for the spectroscopic characterization of the compounds.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Solid samples are typically analyzed as KBr pellets, and liquid samples as thin films between NaCl plates.

  • Mass Spectrometry: Mass spectra are recorded on a mass spectrometer using electron impact (EI) ionization. The molecular ion peak and major fragmentation patterns are analyzed.

This comprehensive guide provides the necessary spectroscopic data and experimental context for researchers working with this compound and its precursors, enabling efficient and accurate chemical synthesis and analysis.

References

Comparing different synthetic methods for Benzo[b]thiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[b]thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials. The development of efficient and versatile synthetic routes to access these privileged scaffolds is a continuous endeavor in organic synthesis. This guide provides a comparative overview of four prominent methods for the synthesis of benzo[b]thiophene derivatives: the Gewald Asymmetric Synthesis, the Fiesselmann Thiophene Synthesis, Palladium-Catalyzed Cross-Coupling Reactions, and Microwave-Assisted Synthesis. We present a detailed analysis of their respective experimental protocols, quantitative performance data, and a discussion of their substrate scope and limitations to aid researchers in selecting the most suitable method for their specific synthetic goals.

At a Glance: Comparison of Synthetic Methods

The choice of synthetic strategy for constructing the benzo[b]thiophene core depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and the desired level of operational simplicity. The following table summarizes the key characteristics of the four methods discussed in this guide.

MethodKey FeaturesTypical ProductsAdvantagesDisadvantages
Gewald Synthesis A one-pot, multi-component reaction involving a carbonyl compound, an active methylene nitrile, and elemental sulfur.Polysubstituted 2-aminobenzo[b]thiophenes.High atom economy, operational simplicity, readily available starting materials.Limited to the synthesis of 2-amino derivatives, can have substrate limitations.
Fiesselmann Synthesis Condensation of a β-chloro-α,β-unsaturated aldehyde or ketone with a thioglycolate derivative.Substituted benzo[b]thiophene-2-carboxylates.Good control over substitution at the 2- and 3-positions.Requires the synthesis of specific chlorinated precursors.
Palladium-Catalyzed Synthesis Typically involves a Sonogashira cross-coupling followed by an electrophilic cyclization.2,3-Disubstituted benzo[b]thiophenes.High functional group tolerance, broad substrate scope, allows for diverse substitution patterns.Requires transition metal catalyst, can be sensitive to reaction conditions.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates.Various benzo[b]thiophene derivatives, particularly 3-aminobenzo[b]thiophenes.Dramatically reduced reaction times, often higher yields, improved energy efficiency.Requires specialized microwave reactor equipment.

Quantitative Data Summary

The following tables provide a quantitative comparison of the different synthetic methods, with data extracted from representative literature examples.

Table 1: Gewald Synthesis of 2-Aminobenzo[b]thiophene Derivatives
Starting CarbonylActive Methylene CompoundBaseSolventTime (h)Temp (°C)Yield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanol24RT~90%[1][2]
CyclohexanoneEthyl cyanoacetateMorpholineEthanol24RT55%[3]
Table 2: Fiesselmann Synthesis of Benzo[b]thieno[2,3-d]thiophene Derivatives[4]
3-Chloro-2-aroylbenzo[b]thiopheneReagentBaseSolventTime (h)Temp (°C)Yield (%)
3-Chloro-2-(phenylcarbonyl)benzo[b]thiopheneMethyl thioglycolateDBUDMF310085%
3-Chloro-2-(4-methylphenylcarbonyl)benzo[b]thiopheneMethyl thioglycolateDBUDMF310088%
Table 3: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzo[b]thiophenes[5]
Terminal AlkyneElectrophileCatalystSolventTimeTemp (°C)Yield (%)
PhenylacetyleneI₂PdCl₂(PPh₃)₂/CuIEt₃N/CH₂Cl₂< 3 hRT95%
1-HexyneI₂PdCl₂(PPh₃)₂/CuIEt₃N/CH₂Cl₂< 3 hRT92%
(Trimethylsilyl)acetyleneI₂PdCl₂(PPh₃)₂/CuIEt₃N/CH₂Cl₂< 3 hRT98%
Table 4: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Derivatives[6][7]
2-HalobenzonitrileThiolBaseSolventTime (min)Temp (°C)Yield (%)
2-ChlorobenzonitrileMethyl thioglycolateTriethylamineDMSO3013085%
2-Bromo-5-nitrobenzonitrileMethyl thioglycolateTriethylamineDMSO2013096%

Experimental Protocols

Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[1][2]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a solution of cyclohexanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, elemental sulfur (1.1 eq) is added.

  • Morpholine (1.5 eq) is then added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired product.

Fiesselmann Synthesis of Methyl 3-hydroxybenzo[b]thieno[2,3-d]thiophene-2-carboxylate[4]

Materials:

  • Methyl 3-chlorobenzo[b]thiophene-2-carboxylate

  • Methyl thioglycolate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF)

Procedure:

  • A solution of methyl 3-chlorobenzo[b]thiophene-2-carboxylate (1.0 eq) and methyl thioglycolate (1.2 eq) in DMF is prepared.

  • DBU (2.5 eq) is added to the solution.

  • The reaction mixture is heated at 100 °C for 3 hours.

  • After cooling to room temperature, the mixture is poured into ice water and acidified with HCl.

  • The precipitate is collected by filtration, washed with water, and recrystallized to give the final product.

Palladium-Catalyzed Synthesis of 2-Phenyl-3-iodobenzo[b]thiophene[5]

Materials:

  • o-Iodothioanisole

  • Phenylacetylene

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Iodine (I₂)

Procedure:

  • Sonogashira Coupling: To a solution of o-iodothioanisole (1.0 eq) and phenylacetylene (1.2 eq) in triethylamine, PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%) are added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure.

  • Electrophilic Cyclization: The crude o-(phenylethynyl)thioanisole is dissolved in dichloromethane. A solution of iodine (1.5 eq) in dichloromethane is added dropwise at room temperature. The reaction is stirred for less than 3 hours.

  • The reaction is quenched with aqueous sodium thiosulfate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the product.

Microwave-Assisted Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate[6][7]

Materials:

  • 2-Chlorobenzonitrile

  • Methyl thioglycolate

  • Triethylamine

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A mixture of 2-chlorobenzonitrile (1.0 eq), methyl thioglycolate (1.05 eq), and triethylamine (3.0 eq) in DMSO is placed in a microwave reactor vessel.

  • The reaction mixture is irradiated in a microwave synthesizer at 130 °C for 30 minutes.

  • After cooling, the mixture is poured into ice-water.

  • The resulting solid is collected by filtration, washed with water, and dried to give the desired product.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.

Gewald_Synthesis A Carbonyl Compound E Knoevenagel Condensation A->E B Active Methylene Nitrile B->E C Sulfur F Michael Addition of Sulfur C->F D Base D->E E->F G Cyclization & Tautomerization F->G H 2-Aminobenzo[b]thiophene G->H

Gewald Synthesis Workflow

Fiesselmann_Synthesis A β-Chloro-α,β-unsaturated Carbonyl D Nucleophilic Substitution A->D B Thioglycolate B->D C Base C->D E Intramolecular Cyclization D->E F Benzo[b]thiophene-2-carboxylate E->F

Fiesselmann Synthesis Pathway

Palladium_Catalyzed_Synthesis A o-Halothioanisole D Sonogashira Coupling A->D B Terminal Alkyne B->D C Pd Catalyst & CuI C->D E o-Alkynylthioanisole D->E G Electrophilic Cyclization E->G F Electrophile (e.g., I₂) F->G H 2,3-Disubstituted Benzo[b]thiophene G->H

Palladium-Catalyzed Synthesis Workflow

Microwave_Assisted_Synthesis A 2-Halobenzonitrile E Rapid Annulation A->E B Thiol B->E C Base C->E D Microwave Irradiation D->E Accelerates F 3-Aminobenzo[b]thiophene E->F

Microwave-Assisted Synthesis Process

Scope and Limitations

Gewald Synthesis: This method is particularly effective for the synthesis of 2-aminothiophenes fused to a cycloalkane ring, as demonstrated by the high yield for the reaction with cyclohexanone.[1][2] The reaction tolerates a range of ketones and active methylene compounds. However, the scope can be limited by the reactivity of the starting carbonyl compound, and the method is inherently designed for the synthesis of 2-amino substituted benzo[b]thiophenes.

Fiesselmann Synthesis: The Fiesselmann synthesis offers a reliable route to benzo[b]thiophene-2-carboxylates. A key advantage is the ability to introduce various substituents at the 3-position by starting with appropriately substituted β-chloro-α,β-unsaturated carbonyl compounds. The primary limitation is the need to prepare these specific precursors, which may involve additional synthetic steps.

Palladium-Catalyzed Synthesis: This approach is arguably the most versatile, allowing for the synthesis of a wide array of 2,3-disubstituted benzo[b]thiophenes. The Sonogashira coupling is compatible with a broad range of terminal alkynes, including those with aryl, alkyl, and silyl substituents.[4] The subsequent electrophilic cyclization proceeds efficiently with various electrophiles.[4] The main limitations are the cost of the palladium catalyst and the potential for catalyst inhibition by certain functional groups.

Microwave-Assisted Synthesis: The primary advantage of microwave-assisted synthesis is the dramatic reduction in reaction times, often from hours to minutes, and frequently leading to higher yields.[5][6] This method has been successfully applied to the synthesis of 3-aminobenzo[b]thiophenes and other derivatives. The main limitation is the requirement for specialized microwave reactor equipment, which may not be available in all laboratories. The substrate scope is generally broad and similar to the corresponding conventional heating methods, but the rapid heating can sometimes lead to different selectivity or decomposition with sensitive substrates.

References

A Comparative Guide to the Antitumor Activity of Benzo[b]thiophene Carboxanilides and Other Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor activity of benzo[b]thiophene carboxanilides against other prominent heterocyclic compounds, including benzothiazoles, indoles, and quinolines. By presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, this document aims to serve as a valuable resource for researchers in the field of oncology drug discovery.

Comparative Antitumor Activity: A Quantitative Overview

The following tables summarize the in vitro cytotoxic activity of representative compounds from each heterocyclic class against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, has been compiled from various studies. Direct comparison should be approached with consideration for the variability in experimental conditions across different research publications. Data from the National Cancer Institute's (NCI) 60-cell line screen is included where available to provide a standardized point of reference.[1][2]

Table 1: Antitumor Activity of Benzo[b]thiophene Derivatives
Compound ClassSpecific Compound/DerivativeCancer Cell Line(s)IC50 / GI50 (µM)Reference(s)
Benzo[b]thiophene CarboxanilidesSubstituted Benzo[b]thiophene-2-carboxanilidesSK-BR-3, MDA-MB-231, T-47D (Breast)Not specified, showed anti-proliferative activity[3]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesCompound b19 MDA-MB-231 (Breast)Significantly inhibited proliferation[4]
Aminobenzo[b]thiophene 1,1-dioxidesCompound 15 Various cancer cell lines0.33 - 0.75[5]
Benzo[b]thiophene-1,1-dioxide derivativesCompound B12 MDA-MB-468, NCI-H1975, HT1080, PC9Not specified, showed robust inhibitory effects[6]
Benzo[b]thiophene AcrylonitrilesAnalogs 5, 6, 13 NCI-60 Panel0.01 - 0.1 (GI50)[7]
Table 2: Antitumor Activity of Benzothiazole Derivatives
Compound ClassSpecific Compound/DerivativeCancer Cell Line(s)IC50 / GI50 (µM)Reference(s)
Fluorinated 2-Arylbenzothiazoles4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[8]
Thiourea DerivativesN-bis-benzothiazolyl thiocarbamide derivative 3U-937 (Leukemia)16.23 ± 0.81[8]
Semicarbazone DerivativesIndole based hydrazine carboxamide scaffold 12HT-29 (Colon)0.015[8]
Pyrazole based benzothiazolesCompounds 32 and 33 NCI-60 PanelLow µM to sub-µM range (GI50)[9]
Quinolone based benzothiazolesNitrobenzylidene containing quinolone derivativeMCF-7 (Breast)0.058[3]
Table 3: Antitumor Activity of Indole Derivatives
Compound ClassSpecific Compound/DerivativeCancer Cell Line(s)IC50 / GI50 (µM)Reference(s)
Indole-3-Acetic Acid AnaloguesMethoxy-substituted derivativeMCF-7 (Breast)>100[10]
IndolequinonesIndolequinones 2, 3, 6 NCI-60 Panel (Renal, Colorectal, Melanoma)Potent antiproliferative activities[11]
Indole-Chalcone DerivativesN-ethyl-3-acetylindole derivativesMDA-MB-231 (Breast)13 - 19[12]
Indole-containing compoundsCompound 60b SUIT-2 (Pancreatic)5.16[12]
Natural Indole AlkaloidsVincristineVariousFDA-approved[13]
Table 4: Antitumor Activity of Quinoline Derivatives
Compound ClassSpecific Compound/DerivativeCancer Cell Line(s)IC50 / GI50 (µM)Reference(s)
3-Quinoline Derivatives2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF-7 (Breast)29.8[14]
4-Quinoline Derivatives4-quinoline substituted aminopyrimidineU251 (Glioma), PC-3 (Prostate), K562 (Leukemia), HCT-15 (Colon), MCF-7 (Breast), SK-LU-1 (Lung)Showed cytotoxic activity[14]
Quinoline-based RAF inhibitorsNot specifiedNCI-60 PanelShowed growth inhibition[15]
Quinoline derivativesCompound 58 NCI-60 Panel (Colon, Leukemia, Melanoma)0.875 - 0.926 (GI50)[1]
Quinoline-based compoundsNot specifiedVarious cancer cell linesPotent results through several mechanisms[16]

Mechanisms of Antitumor Activity

The antitumor effects of these heterocyclic compounds are exerted through a variety of molecular mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Benzo[b]thiophene Carboxanilides

Recent studies have elucidated that some benzo[b]thiophene derivatives exert their anticancer effects by targeting specific signaling pathways. For instance, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit the RhoA/ROCK pathway, which is crucial for cell proliferation, migration, and invasion.[4] Other derivatives function as STAT3 inhibitors, suppressing the phosphorylation of STAT3 and its downstream gene expression, leading to apoptosis.[5] Furthermore, some have been identified as covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in the serine synthesis pathway that is often upregulated in cancer.[6]

Benzo_b_thiophene_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RhoA RhoA Receptor->RhoA Activation Benzo_b_thiophene Benzo[b]thiophene Carboxanilides Benzo_b_thiophene->RhoA Inhibition STAT3 STAT3 Benzo_b_thiophene->STAT3 Inhibition of Phosphorylation PHGDH PHGDH Benzo_b_thiophene->PHGDH Inhibition ROCK ROCK RhoA->ROCK Activation Cell_Proliferation Cell_Proliferation ROCK->Cell_Proliferation Promotes Migration_Invasion Migration_Invasion ROCK->Migration_Invasion Promotes pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., Bcl-2) pSTAT3->Gene_Expression Apoptosis_Regulation Apoptosis Regulation Gene_Expression->Apoptosis_Regulation

Figure 1. Signaling pathways targeted by Benzo[b]thiophene Carboxanilides.
Benzothiazoles

Benzothiazole derivatives exhibit a broad range of anticancer mechanisms.[17] They have been reported to induce apoptosis, inhibit tubulin polymerization, and target specific proteins and kinases involved in cancer progression.[18] Some derivatives act as carbonic anhydrase inhibitors, which can be effective against hypoxic tumors.[19] The diverse mechanisms of action make benzothiazoles a versatile scaffold for the development of novel anticancer agents.[8]

Benzothiazole_Pathway cluster_targets Cellular Targets Benzothiazole Benzothiazole Derivatives Tubulin Tubulin Benzothiazole->Tubulin Inhibition of Polymerization Kinases Kinases Benzothiazole->Kinases Inhibition Carbonic_Anhydrase Carbonic Anhydrase Benzothiazole->Carbonic_Anhydrase Inhibition Apoptotic_Proteins Apoptotic Proteins Benzothiazole->Apoptotic_Proteins Modulation Cell_Cycle_Arrest Cell_Cycle_Arrest Tubulin->Cell_Cycle_Arrest Leads to Proliferation_Signaling Inhibition of Proliferation Kinases->Proliferation_Signaling Blocks Hypoxic_Tumor_Growth Inhibition of Tumor Growth Carbonic_Anhydrase->Hypoxic_Tumor_Growth Inhibits Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis Induces

Figure 2. Diverse mechanisms of action of Benzothiazole derivatives.
Indoles

The anticancer activity of indole derivatives is multifaceted, targeting various cellular processes.[10] Many indole compounds, including the well-known Vinca alkaloids, are potent inhibitors of tubulin polymerization, leading to cell cycle arrest.[5] Other indole derivatives have been shown to inhibit topoisomerases, interfere with DNA replication, and modulate key signaling pathways such as PI3K/Akt/mTOR and ERK.[20]

Indole_Pathway cluster_pathways Targeted Pathways Indole Indole Derivatives Tubulin_Polymerization Tubulin Polymerization Indole->Tubulin_Polymerization Inhibition Topoisomerases Topoisomerases Indole->Topoisomerases Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Indole->PI3K_Akt_mTOR Modulation ERK_Pathway ERK Pathway Indole->ERK_Pathway Modulation Cell_Cycle_Arrest Cell_Cycle_Arrest Tubulin_Polymerization->Cell_Cycle_Arrest Leads to DNA_Replication_Inhibition DNA_Replication_Inhibition Topoisomerases->DNA_Replication_Inhibition Leads to Cell_Survival_Proliferation Inhibition of Survival & Proliferation PI3K_Akt_mTOR->Cell_Survival_Proliferation Regulates Cell_Growth_Differentiation Inhibition of Growth & Differentiation ERK_Pathway->Cell_Growth_Differentiation Regulates

Figure 3. Key signaling pathways modulated by Indole derivatives.
Quinolines

Quinoline derivatives are known to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[16] Many quinoline-based compounds act as topoisomerase inhibitors, interfering with DNA replication and leading to cell death.[21] Some derivatives also target protein kinases involved in cancer cell signaling.[15]

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Benzo[b]thiophene-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various Benzo[b]thiophene-2-carboxamide derivatives. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate the understanding and future development of this versatile chemical scaffold.

The benzo[b]thiophene-2-carboxamide core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Modifications to this core structure have yielded potent and selective modulators of various biological targets, including enzymes, receptors, and signaling pathways. This guide delves into the nuanced relationships between chemical structure and biological function for several classes of these derivatives, offering insights into their therapeutic potential.

Comparative Analysis of Biological Activities

The biological activities of Benzo[b]thiophene-2-carboxamide derivatives are highly dependent on the nature and position of substituents on the benzo[b]thiophene ring and the N-acyl group. The following tables summarize the quantitative data for different series of compounds against various biological targets.

Modulators of Amyloid Beta (Aβ42) Aggregation

Certain N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been identified as modulators of Aβ42 aggregation, a key pathological event in Alzheimer's disease. The substitution pattern on the N-phenyl ring is crucial for activity, with some derivatives inhibiting and others promoting fibrillogenesis.[1][2][3]

Compound IDR Group (on N-phenyl ring)Concentration (µM)Aβ42 Aggregation Inhibition (%)Reference
5a 3-OH, 4-OMe1~6[1]
526[1]
2540[1]
5b 4-OH, 3-OMe526
1047
2554[1]
5d 4-OMe25Promotes Aggregation[1][2]

SAR Insights: The presence of a methoxyphenol moiety on the N-phenyl ring is associated with inhibitory activity against Aβ42 aggregation.[1][2] In contrast, a single 4-methoxyphenyl substituent leads to the promotion of Aβ42 fibrillogenesis.[1][2]

Urotensin-II Receptor Antagonists

Benzo[b]thiophene-2-carboxamide derivatives carrying an N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) group have been explored as antagonists of the urotensin-II (UT) receptor, a target for cardiovascular diseases.[4]

Compound IDR¹ (5-position)R² (6-position)UT Binding Affinity (IC₅₀, nM)Reference
7f CNH25[4]

SAR Insights: A systematic investigation of substituents at the 5- and 6-positions of the benzo[b]thiophene moiety revealed that a 5-cyano substituent leads to a highly potent UT antagonist.[4]

SENP Inhibitors

A series of benzo[b]thiophene-2-carboxamide derivatives have been designed as inhibitors of SUMO-specific proteases (SENPs), which are implicated in cancer.[5]

Compound IDKey Structural FeaturesSENP2 IC₅₀ (µM)Selectivity (SENP5/SENP2)Reference
77 Ethylacetate group< 133-fold[5]

SAR Insights: The exploration of a hydrophobic pocket in the SENP active site led to the development of potent inhibitors. The ethylacetate derivative 77 demonstrated both submicromolar inhibitory activity and significant selectivity for SENP2 over SENP5.[5]

Antimicrobial Agents

Benzo[b]thiophene acylhydrazones have been synthesized and evaluated for their antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus (MRSA).[6][7][8]

Compound IDKey Structural FeaturesMIC (µg/mL) against S. aureusReference
II.b 6-chloro, N'-(pyridin-2-ylmethylene)4[6][7][8]

SAR Insights: The combination of a benzo[b]thiophene nucleus with an acylhydrazone functional group has yielded potent antimicrobial agents. Extensive structural diversification on the aromatic ring and at the 6-position of the benzo[b]thiophene nucleus is key to achieving high potency.[6][7]

Anticancer Agents

The anticancer potential of benzo[b]thiophene derivatives has been investigated against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
18 MCF-7, HeLa, A-549, Du-1451.81 - 2.52[9]
19 MCF-7, HeLa, A-549, Du-1451.81 - 2.52[9]
21 MCF-7, HeLa, A-549, Du-1451.81 - 2.52[9]
25 MCF-7, HeLa, A-549, Du-1451.81 - 2.52[9]
30 MCF-7, HeLa, A-549, Du-1451.81 - 2.52[9]
31 MCF-7, HeLa, A-549, Du-1451.81 - 2.52[9]
33 MCF-7, HeLa, A-549, Du-1451.81 - 2.52[9]

SAR Insights: A series of 3-sulfamoylbenzo[b]thiophene-4-carboxamide derivatives showed moderate to good anticancer activity against multiple cell lines, with several compounds exhibiting IC₅₀ values in the low micromolar range.[9]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of Benzo[b]thiophene-2-carboxamide derivatives.

Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation

This assay is used to monitor the kinetics of Aβ42 fibrillogenesis in the presence and absence of test compounds.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • Reagents:

    • Aβ42 peptide

    • Thioflavin T (ThT) stock solution

    • Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

    • Test compounds (Benzo[b]thiophene-2-carboxamide derivatives)

  • Procedure:

    • Prepare a working solution of Aβ42 in the phosphate buffer.

    • Incubate the Aβ42 solution with various concentrations of the test compounds or vehicle control in a 96-well plate.

    • Add ThT to each well.

    • Monitor the fluorescence intensity over time using a fluorescence plate reader with excitation at approximately 440 nm and emission at approximately 490 nm.[2]

    • The percentage of inhibition is calculated by comparing the fluorescence intensity of the wells with the test compound to the control wells.

Urotensin-II Receptor Binding Assay

This assay determines the affinity of the synthesized compounds for the urotensin-II receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the UT receptor.

  • Materials:

    • Cell membranes expressing the human UT receptor

    • [¹²⁵I]-labeled urotensin-II (radioligand)

    • Test compounds

    • Binding buffer

    • Glass fiber filters

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

In Vivo Antihypertriglyceridemic Activity in Triton WR-1339-Induced Hyperlipidemic Rats

This in vivo model is used to evaluate the potential of the compounds to lower plasma triglyceride levels.[10]

  • Principle: Triton WR-1339 is a non-ionic detergent that induces acute hyperlipidemia in rodents by inhibiting lipoprotein lipase.

  • Animals: Wistar rats.

  • Procedure:

    • Fast the rats overnight.

    • Induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339.[10]

    • Administer the test compounds or vehicle control to different groups of rats.

    • Collect blood samples at specific time points (e.g., 18 or 24 hours) after drug administration.[10]

    • Measure the plasma levels of triglycerides, total cholesterol, and high-density lipoprotein.

    • Compare the lipid levels in the treated groups to the hyperlipidemic control group to determine the efficacy of the compounds.

Western Blot Analysis for STING Pathway Activation

This technique is used to detect the phosphorylation of key proteins in the STING signaling pathway, indicating its activation.[11]

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Procedure:

    • Treat cells with the Benzo[b]thiophene-2-carboxamide derivatives for a specified time.

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of STING, TBK1, and IRF3.[11]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.[11]

Visualizing Molecular Mechanisms and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts discussed in this guide.

STING Signaling Pathway Activation

This diagram illustrates the activation of the STING pathway by agonist compounds, leading to an innate immune response.

STING_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus STING STING TBK1 TBK1 STING->TBK1 Recruits Agonist Benzo[b]thiophene-2- carboxamide Agonist Agonist->STING Binds & Activates pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_Genes Type I Interferon Genes pIRF3_dimer->IFN_Genes Induces Transcription Anticancer_Screening_Workflow start Start: Synthesized Benzo[b]thiophene-2-carboxamide Derivatives cell_culture 1. Cancer Cell Line Culture start->cell_culture treatment 2. Treatment with Derivatives (Varying Concentrations) cell_culture->treatment mtt_assay 3. MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay mechanism_studies 4. Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) mtt_assay->mechanism_studies lead_identification 5. Lead Compound Identification mechanism_studies->lead_identification SAR_Abeta Start N-Phenylbenzo[b]thiophene- 2-carboxamide Scaffold Substituent Substituent on N-phenyl Ring Start->Substituent Methoxyphenol Methoxyphenol Moiety Substituent->Methoxyphenol is Methoxyphenyl 4-Methoxyphenyl Moiety Substituent->Methoxyphenyl is Inhibition Inhibition of Aβ42 Aggregation Methoxyphenol->Inhibition Promotion Promotion of Aβ42 Aggregation Methoxyphenyl->Promotion

References

In Vitro Efficacy of Novel Benzo[b]thiophene-2-carbonyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities.[1] Novel compounds synthesized from benzo[b]thiophene-2-carbonyl chloride are demonstrating significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This guide provides a comparative analysis of the in vitro performance of these novel derivatives against established alternatives, supported by experimental data and detailed protocols to aid in research and development.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the quantitative data from various in vitro assays, offering a clear comparison of novel benzo[b]thiophene derivatives with standard therapeutic agents.

Table 1: Antibacterial Activity of Tetrahydrobenzothiophene Derivatives

This table compares the Minimum Inhibitory Concentration (MIC) values of novel tetrahydrobenzothiophene compounds against common bacterial strains, with Ciprofloxacin and Gentamicin as standard antibiotic controls.[2] Lower MIC values indicate greater potency.

CompoundE. coli (μM)P. aeruginosa (μM)Salmonella (μM)S. aureus (μM)
3a MeH19.9245.3090.5899.92
3b Me2-F1.11 1.00 0.54 1.11
3e Me2,6-diF1.421.441.092.22
3h Me2,4-diF1.421.421.082.24
3k EtH9.0618.1222.6549.82
Ciprofloxacin (Control)--0.981.960.493.92
Gentamicin (Control)--3.947.881.977.88

Data sourced from a study on tetrahydrobenzothiophene derivatives, which demonstrated that compound 3b, in particular, showed potent antibacterial activity, in some cases comparable or superior to the standard controls.[2]

Table 2: Anticancer Activity of Benzo[b]thiophene Acrylonitrile Analogs

This table presents the 50% growth inhibition (GI₅₀) values for novel benzo[b]thiophene acrylonitrile analogs, which are structurally similar to the tubulin inhibitor Combretastatin A-4. The data is from the NCI-60 panel of human cancer cell lines, showcasing broad-spectrum anticancer activity at nanomolar concentrations.

CompoundCancer Cell Line PanelGI₅₀ Range (nM)Notable Activity (Cell Lines with GI₅₀ in the 10-67 nM range)
Analog 5 NCI-60 (85% of lines)10.0 - 90.9Leukemia (all 6), Colon (all 7), CNS (all 6), Prostate (both)
Analog 6 NCI-60 (96% of lines)21.1 - 98.9Leukemia (all 6), CNS (all 6), Prostate (both)
Analog 13 NCI-6010 - 100Significant reduction in cell growth across most cell lines.

These novel acrylonitrile analogs (5, 6, and 13) demonstrated a significant reduction in cell growth across nearly all 60 human cancer cell lines, with GI₅₀ values often in the 10–100 nM range, indicating high potency.

Table 3: Cholinesterase Inhibition by Benzo[b]thiophene-Chalcone Hybrids

This table compares the 50% inhibitory concentration (IC₅₀) of novel benzo[b]thiophene-chalcone hybrids against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Galantamine, a standard drug for Alzheimer's disease, as a reference.[3]

CompoundAChE IC₅₀ (μM)BChE IC₅₀ (μM)
5f 62.10 23.10
5h No Inhibition24.35
5i 19.3059.60
Galantamine (Control)-28.08

The study revealed that benzothiophene-chalcone hybrids from series 5 were effective inhibitors of both enzymes. Notably, compound 5h was the most potent BChE inhibitor with an IC₅₀ value similar to that of galantamine.[3] Compound 5f was identified as the best AChE inhibitor in this series.[3]

Mandatory Visualizations

The following diagrams illustrate key biological pathways targeted by these novel compounds and a representative experimental workflow.

STAT3_Signaling_Pathway Cytokine Cytokine / Growth Factor (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase (e.g., gp130, EGFR) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene Target Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Gene Regulates Inhibitor Benzo[b]thiophene STAT3 Inhibitor Inhibitor->STAT3_active Inhibits Phosphorylation

Caption: STAT3 signaling pathway and point of inhibition.

RhoA_ROCK_Signaling_Pathway GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GTP binding RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLC->pMLC Actin Stress Fiber Formation & Cell Contraction (Migration, Invasion) pMLC->Actin Inhibitor Benzo[b]thiophene RhoA/ROCK Inhibitor Inhibitor->RhoA_GTP Inhibits

Caption: RhoA/ROCK signaling pathway and point of inhibition.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Lib Compound Library (Benzo[b]thiophene Derivatives) Dispense Automated Compound Dispensing Lib->Dispense Assay Assay Development (e.g., Enzyme Inhibition, Cell Viability) Plates Microplate Preparation (Reagents/Cells) Assay->Plates Plates->Dispense Incubate Incubation Dispense->Incubate Read Data Acquisition (Plate Reader) Incubate->Read Data Raw Data Processing Read->Data Hits Hit Identification (Activity Threshold) Data->Hits Confirm Hit Confirmation & IC₅₀ Determination Hits->Confirm

Caption: General workflow for high-throughput screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro experiments cited in the evaluation of benzo[b]thiophene derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Materials:

  • Microorganism: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Media: Use sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compounds: Prepare stock solutions of the novel benzo[b]thiophene derivatives and standard antibiotics (e.g., Ciprofloxacin, Gentamicin) in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in a 96-well microtiter plate using CAMHB.

b. Assay Procedure:

  • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the 2x concentrated compound stock to the first column of wells.

  • Perform serial two-fold dilutions by transferring 100 µL from each well to the next, mixing thoroughly. Discard 100 µL from the last dilution column. This results in a range of compound concentrations.

  • Dilute the standardized bacterial suspension in CAMHB so that the final inoculum added to each well is approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well (except for a sterility control well) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.

  • Include a positive control (bacteria with no compound) and a negative/sterility control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

c. Data Analysis:

  • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Anticancer Activity: NCI-60 Human Tumor Cell Line Screen

This protocol outlines the screening of compounds against a panel of 60 different human cancer cell lines to assess their growth-inhibitory or cytotoxic effects.

a. Cell Culture and Plating:

  • Grow the 60 human tumor cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's growth rate.

  • Incubate the plates for 24 hours at 37°C, 5% CO₂, and 100% relative humidity before adding the test compounds.

b. Compound Addition and Incubation:

  • Just before adding the compounds, fix a set of plates (Tzero plates) with trichloroacetic acid (TCA) to determine the cell count at the time of drug addition.

  • Add the test compounds, previously dissolved in DMSO and diluted in media, to the plates at five different concentrations (typically ranging from 10 nM to 100 µM).

  • Incubate the plates for an additional 48 hours under the same conditions.

c. Staining and Measurement:

  • After incubation, terminate the assay by fixing the cells with cold TCA.

  • Wash the plates to remove non-adherent cells and stain the remaining adherent cells with Sulforhodamine B (SRB), a protein-binding dye.

  • Wash away the unbound dye and solubilize the bound dye with a Tris base solution.

  • Measure the optical density (absorbance) at 515 nm using an automated plate reader.

d. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell growth. Three dose-response parameters are typically calculated:

    • GI₅₀ (Growth Inhibition 50): The concentration that causes 50% inhibition of cell growth.

    • TGI (Total Growth Inhibition): The concentration that completely inhibits cell growth (cell count at the end is the same as at the beginning).

    • LC₅₀ (Lethal Concentration 50): The concentration that kills 50% of the cells.

Enzyme Inhibition: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.

a. Preparation of Reagents:

  • Tubulin: Use purified bovine or porcine tubulin. Reconstitute lyophilized tubulin on ice in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • GTP: Prepare a stock solution of GTP (100 mM) in buffer.

  • Test Compounds: Prepare stock solutions of the benzo[b]thiophene derivatives and control compounds (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer) in DMSO, then dilute to a 10x working concentration in buffer.

b. Assay Procedure (Fluorescence-Based):

  • Pre-warm a fluorescence microplate reader to 37°C.

  • On ice, prepare a tubulin reaction mix containing tubulin (e.g., 2 mg/mL), GTP (1 mM), glycerol (15%), and a fluorescent reporter that binds to polymerized microtubules.

  • Add 5 µL of the 10x test compound, control, or vehicle (DMSO) to the appropriate wells of a pre-warmed 96-well plate.

  • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, ensuring a final volume of 50 µL.

  • Immediately place the plate in the reader and measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes.

c. Data Analysis:

  • Plot the fluorescence intensity against time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate of polymerization (Vmax) and the maximum level of polymerization (steady-state).

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.

References

Stability Under Scrutiny: A Comparative Analysis of Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is paramount. This guide provides a comparative analysis of the stability of substituted benzothiophenes, a scaffold of significant interest in medicinal chemistry. We delve into their thermal, oxidative, and metabolic stability, supported by experimental data, to inform the selection and development of robust drug candidates.

Benzothiophene and its derivatives are key components in a multitude of pharmaceuticals, exhibiting a wide range of biological activities.[1][2] However, the journey from a promising lead compound to a viable drug is fraught with challenges, a significant one being molecular stability. A compound's susceptibility to degradation under various physiological and environmental conditions can profoundly impact its efficacy, safety, and shelf-life. This guide offers an objective comparison of the stability of variously substituted benzothiophenes, providing a foundation for rational drug design.

Comparative Stability Data

The stability of a benzothiophene derivative is intricately linked to the nature and position of its substituents. Electron-donating and electron-withdrawing groups can significantly influence the electron density of the benzothiophene ring system, thereby affecting its susceptibility to thermal stress, oxidation, and metabolic enzymes.

Compound/DerivativeStability ParameterValueReference/Method
Thermal Stability
2,7-dibromo[3]benzothieno[3,2-b][3]benzothiophene (2,7-diBr-BTBT)Decomposition Temperature (Td at 5% weight loss)350 °C[3]
2,7-diBr-BTBT 5,5-dioxide (2,7-diBr-BTBTDO)Decomposition Temperature (Td at 5% weight loss)370 °C[3]
2,7-diBr-BTBT 5,5,10,10-tetraoxide (2,7-diBr-BTBTTO)Decomposition Temperature (Td at 5% weight loss)388 °C[3]
Azidovinylbenzo[b]thiophene derivativeOnset of Decomposition (TGA)~150 °C[4]
Oxidative Stability
BenzothiophenePseudo-first-order rate constant (k) with H₂O₂0.012 min-1[5]
2-MethylbenzothiopheneRelative reactivity vs. BenzothiopheneHigher[3]
DibenzothiopheneRelative reactivity vs. BenzothiopheneHigher[3]
Photostability
Thiophene-substituted bicyclic aziridine (Th-DABH)Half-life in solid state176 times longer than in methanol[6]
Thiazole-substituted bicyclic aziridine (Tz-DABH)Half-life in solid state2750 times longer than in methanol[6]
Metabolic Stability
Substituted Benzothiophene (General)Intrinsic Clearance (Clint) in Human Liver MicrosomesVaries with substitution[3]

Key Observations:

  • Thermal Stability: Oxidation of the sulfur atom in the benzothienobenzothiophene system significantly enhances thermal stability, with the decomposition temperature increasing with the number of oxygen atoms.[3] Conversely, the presence of an azido group can lower the decomposition temperature.[4]

  • Oxidative Stability: The reactivity of benzothiophenes towards oxidation is influenced by substitution, with methyl groups potentially increasing reactivity.[3] The oxidation of benzothiophene to its sulfone is a key degradation pathway.[5]

  • Photostability: The stability of photochromic benzothiophene derivatives can be dramatically enhanced in the solid state compared to in solution, a crucial consideration for solid dosage forms.[6]

  • Metabolic Stability: The metabolic fate of benzothiophenes is highly dependent on the nature and position of substituents, which influence their interaction with metabolic enzymes like cytochrome P450s.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable stability data. Below are methodologies for assessing the key stability parameters of substituted benzothiophenes.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature (Td) of a substituted benzothiophene.

Procedure:

  • A small, accurately weighed sample (typically 1-5 mg) of the benzothiophene derivative is placed in a tared TGA pan (e.g., alumina).

  • The pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is typically reported as the temperature at which a 5% weight loss occurs (Td5%).[3]

Oxidative Stability Assessment

Objective: To determine the kinetic rate of oxidation of a substituted benzothiophene.

Procedure:

  • A solution of the benzothiophene derivative is prepared in a suitable solvent (e.g., isooctane).

  • An oxidizing agent (e.g., hydrogen peroxide) is added to the solution. A catalyst may also be employed.

  • The reaction is maintained at a constant temperature with vigorous stirring.

  • Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • The concentration of the remaining benzothiophene derivative in each aliquot is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • The natural logarithm of the concentration is plotted against time to determine the pseudo-first-order rate constant (k).[5]

Photostability Testing

Objective: To evaluate the degradation of a substituted benzothiophene upon exposure to light. This protocol is based on the ICH Q1B guideline.[7][8]

Procedure:

  • Samples of the benzothiophene derivative (as a solid or in solution) are placed in chemically inert, transparent containers.

  • A "dark control" sample is wrapped in aluminum foil to protect it from light.

  • The samples are exposed to a light source that provides a specified overall illumination (not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (not less than 200 watt hours/square meter).[7] A xenon lamp or a metal halide lamp can be used.

  • The samples are placed in a photostability chamber, and the exposure is monitored using a calibrated radiometer/lux meter.

  • After the exposure period, the samples are analyzed for degradation products using a stability-indicating HPLC method.

  • The results from the exposed samples are compared to those of the dark control to determine the extent of photodegradation.

Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro intrinsic clearance (Clint) of a substituted benzothiophene.

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

  • The test compound is added to the microsomal suspension to a final concentration (e.g., 1 µM).

  • The reaction is initiated by the addition of a NADPH-regenerating system.

  • The mixture is incubated at 37 °C with shaking.

  • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The rate of disappearance of the compound is used to calculate the intrinsic clearance.

Signaling Pathway and Experimental Workflow Visualization

The stability of benzothiophene derivatives is particularly relevant when they are designed as enzyme inhibitors. For instance, substituted benzothiophenes have been investigated as inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key player in the inflammatory response. The stability of such an inhibitor is crucial for its sustained therapeutic effect.

G Inhibition of p38/MK2 Signaling Pathway by a Benzothiophene Derivative LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38_MAPK p38 MAPK TLR4->p38_MAPK Activates MK2 MAPKAP-K2 p38_MAPK->MK2 Phosphorylates/ Activates TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilizes Inflammation Inflammation TNF_mRNA->Inflammation Translation Benzothiophene_Inhibitor Benzothiophene Inhibitor Benzothiophene_Inhibitor->MK2 Inhibits G Experimental Workflow for Comparative Stability Analysis Synthesis Synthesis of Substituted Benzothiophenes Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Thermal_Stability Thermal Stability (TGA, DSC) Characterization->Thermal_Stability Oxidative_Stability Oxidative Stability (Oxidant Exposure, HPLC) Characterization->Oxidative_Stability Photostability Photostability (Light Exposure, HPLC) Characterization->Photostability Metabolic_Stability Metabolic Stability (Microsomal Assay, LC-MS/MS) Characterization->Metabolic_Stability Data_Analysis Data Analysis and Comparison Thermal_Stability->Data_Analysis Oxidative_Stability->Data_Analysis Photostability->Data_Analysis Metabolic_Stability->Data_Analysis Report Comparative Stability Guide Generation Data_Analysis->Report

References

A Comparative Guide to Validated Analytical Methods for Benzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of Benzo[b]thiophene derivatives is crucial. These compounds are significant in both the petroleum industry and medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides an objective comparison of common validated analytical methods for the qualitative and quantitative analysis of Benzo[b]thiophene derivatives, supported by experimental data to aid in method selection.

The primary analytical techniques for these compounds include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of Benzo[b]thiophene derivatives, offering a balance of performance and cost-effectiveness. The separation is based on the compound's distribution between a stationary phase (commonly a C8 or C18 column) and a liquid mobile phase, with detection achieved by measuring the absorbance of the analyte at a specific wavelength.[2]

Data Presentation: HPLC-UV Method Performance
ParameterTypical Performance
Linearity Range 0.1 - 18.0 ng/µL[3]
Correlation Coefficient (r²) > 0.993[3]
Limit of Detection (LOD) 0.062 - 3.33 µg/mL[4]
Limit of Quantification (LOQ) 0.188 - 9.77 mg/L[4][5]
Accuracy (Recovery) 88 - 113%[3]
Precision (RSD) 0.5 - 12%[3]
Experimental Protocol: HPLC-UV

A general protocol for the analysis of a Benzo[b]thiophene derivative, such as 3-bromo-7-chloro-1-benzothiophene, is as follows[2]:

  • Standard Solution Preparation:

    • Prepare a stock solution of the Benzo[b]thiophene derivative in methanol.[2]

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.[2]

  • Sample Preparation:

    • Dissolve the sample containing the analyte in methanol.[2]

    • Filter the sample through a 0.45 µm syringe filter prior to injection.[2]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is often suitable.[2][6]

    • Mobile Phase: A mixture of acetonitrile, water, and an acid like phosphoric or formic acid is commonly used.[6] For example, a gradient of acetonitrile and 0.05 M ammonium acetate can be effective.[7]

    • Flow Rate: Typically around 1.0 - 1.5 mL/min.[7][8]

    • Detection: UV detection at a wavelength where the analyte has maximum absorbance, for instance, 240 nm.[7]

    • Temperature: The column can be maintained at a constant temperature, for example, 50 °C, to ensure reproducibility.[7]

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.[2]

    • Identify the analyte peak based on its retention time compared to the standard.[2]

    • Quantify the analyte using a calibration curve generated from the standards.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable Benzo[b]thiophene derivatives.[1][9] It offers high sensitivity and selectivity, with the mass spectrometer providing detailed structural information for confident identification.[1]

Data Presentation: GC-MS Method Performance

Quantitative performance data for GC-MS analysis of Benzo[b]thiophene derivatives is often specific to the application. The following table provides general guidance on what can be achieved.

ParameterTypical Performance
Column Loading ~10 ng for a 1 µL splitless injection[10]
Limit of Detection (LOD) Low ng/mL to pg/mL range, depending on the analyte and system
Limit of Quantification (LOQ) Typically in the low to mid ng/mL range
Precision (RSD) Generally < 15%
Experimental Protocol: GC-MS

A typical protocol for the GC-MS analysis of a Benzo[b]thiophene derivative is outlined below[1][9]:

  • Sample Preparation:

    • Extraction: Use a volatile organic solvent such as dichloromethane, hexane, or methanol.[9][10] Techniques like liquid-liquid extraction or solid-phase extraction can be employed to isolate the compounds of interest.[11]

    • Concentration: If the analyte concentration is low, the sample can be concentrated by evaporating the solvent under a stream of inert gas (e.g., nitrogen blowdown).[11][12]

    • Derivatization: For less volatile derivatives, chemical derivatization may be necessary to improve their volatility and thermal stability.[11]

    • Final Sample: The final sample should be dissolved in a GC-compatible solvent at a concentration of approximately 10 µg/mL.[10] Ensure the sample is free of particulates by centrifuging or filtering.[9]

  • GC-MS Conditions:

    • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is often used.[13]

    • Injection: A splitless injection is common for trace analysis to maximize the amount of analyte reaching the column.[10]

    • Carrier Gas: Helium is a common carrier gas.[14]

    • Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. The program starts at a lower temperature and gradually increases to a higher temperature.[13][14]

    • Ionization: Electron Impact (EI) is a common ionization mode.[14]

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.[1]

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Identify the Benzo[b]thiophene derivative by its retention time and the fragmentation pattern in its mass spectrum, which can be compared to a library of known spectra.[14]

    • For quantification, an extracted ion chromatogram (EIC) of a characteristic ion is used to improve selectivity and sensitivity.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique suitable for analyzing a wide range of Benzo[b]thiophene derivatives, including those that are not amenable to GC-MS. It is particularly useful for analyzing complex matrices found in biological and environmental samples.[15][16]

Data Presentation: LC-MS/MS Method Performance

The following table presents typical validation parameters for LC-MS/MS methods, based on the analysis of designer benzodiazepines and other small molecules, which demonstrate the high sensitivity of this technique.[16]

ParameterTypical Performance
Linearity Range 1 - 500 ng/mL[16]
Correlation Coefficient (r²) ≥ 0.999[15]
Limit of Detection (LOD) 0.5 ng/mL[16]
Limit of Quantification (LOQ) 1 ng/mL[16]
Accuracy (Bias) ±12%[16]
Intra-day Precision (RSD) 3 - 20%[16]
Inter-day Precision (RSD) 4 - 21%[16]
Recovery 35 - 90%[16]
Experimental Protocol: LC-MS/MS

A general protocol for the LC-MS/MS analysis of Benzo[b]thiophene derivatives is as follows[16]:

  • Sample Preparation:

    • Extraction: Solid-phase extraction (SPE) is a common technique for cleaning up and concentrating the sample before LC-MS/MS analysis.[16] Protein precipitation with acetonitrile is another option for biological samples.[15]

  • LC Conditions:

    • Column: A C18 reversed-phase column is frequently used.[16]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.[17]

    • Flow Rate: Dependent on the column dimensions, but often in the range of 0.2 - 0.5 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode is common.[16]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[16]

  • Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Identify the analyte by its retention time and the specific MRM transitions.

    • Quantify the analyte using a calibration curve, often with the use of an internal standard to correct for matrix effects and variations in instrument response.

Mandatory Visualizations

To aid in the selection and implementation of an appropriate analytical method, the following diagrams illustrate key decision-making processes and workflows.

MethodSelection start Define Analytical Need matrix Sample Matrix Complexity? start->matrix volatility Analyte Volatility & Thermal Stability? matrix->volatility Simple lcmsms LC-MS/MS matrix->lcmsms Complex sensitivity Required Sensitivity? volatility->sensitivity Low gcms GC-MS volatility->gcms High confirmation Need for Structural Confirmation? sensitivity->confirmation High hplc HPLC-UV sensitivity->hplc Moderate confirmation->hplc No confirmation->gcms Yes confirmation->lcmsms Yes

Caption: Logical workflow for selecting the most appropriate analytical method.

AnalyticalWorkflow synthesis Synthesis/Sample Collection purification Sample Preparation (Extraction, Concentration) synthesis->purification analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) purification->analysis data Data Processing (Integration, Calibration) analysis->data characterization Structural Characterization (e.g., MS fragmentation) data->characterization quantification Purity/Concentration Assessment data->quantification

Caption: General experimental workflow for the analysis of Benzo[b]thiophene derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of reactive chemical intermediates like Benzo[b]thiophene-2-carbonyl chloride are paramount. Adherence to proper disposal protocols is not only a regulatory requirement but a cornerstone of a safe and efficient laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions:

This compound is a corrosive, moisture-sensitive solid.[1][2] It reacts with water, often vigorously, to produce hydrochloric acid and benzo[b]thiophene-2-carboxylic acid.[3][4][5][6] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a certified chemical fume hood.[7]

Key Chemical Safety Data

To facilitate a quick safety assessment, the following table summarizes the key hazard information for this compound and its primary reaction products during disposal.

Chemical CompoundFormulaKey Hazards
This compoundC₉H₅ClOSCorrosive, Water-Reactive, Lachrymator
Hydrochloric Acid (in solution)HClCorrosive, Causes severe skin and eye burns
Benzo[b]thiophene-2-carboxylic acidC₉H₆O₂SIrritant
Sodium Hydroxide (in solution)NaOHCorrosive, Causes severe skin and eye burns

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through controlled hydrolysis followed by neutralization. This process converts the reactive acyl chloride into less hazardous compounds.

Materials Required:

  • This compound waste

  • Stir plate and stir bar

  • Large beaker (at least 10 times the volume of the waste)

  • Ice bath

  • 2.5 M Sodium Hydroxide (NaOH) solution

  • pH paper or pH meter

  • Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)

  • Chemical fume hood

Procedure:

  • Preparation:

    • Perform all subsequent steps in a certified chemical fume hood.

    • Don appropriate PPE.

    • Place a large beaker containing a stir bar on a stir plate within an ice bath.

  • Initial Hydrolysis:

    • For every 1 gram of this compound waste, slowly and cautiously add it in small portions to a stirred, cold 2.5 M solution of sodium hydroxide.[8] The volume of the NaOH solution should be in excess to ensure complete reaction. A general guideline is to use at least 50 mL of 2.5 M NaOH per gram of the acyl chloride.

    • The reaction is exothermic; maintain the temperature of the reaction mixture below 20°C using the ice bath.

  • Completion of Reaction:

    • Continue stirring the mixture for at least one hour after the final addition of the acyl chloride to ensure the reaction is complete.

  • Neutralization:

    • After the reaction is complete, check the pH of the solution using pH paper or a calibrated pH meter.

    • The solution should be basic due to the excess sodium hydroxide. If it is acidic, add more 2.5 M NaOH solution until the pH is basic.

    • Carefully neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M HCl). Perform this step with caution as it can also generate heat.

  • Final Disposal:

    • The resulting neutralized aqueous solution contains sodium benzo[b]thiophene-2-carboxylate and sodium chloride.

    • Consult your institution's and local environmental regulations for final disposal. In many cases, after neutralization, the solution can be safely flushed down the sanitary sewer with copious amounts of water.[9][10] However, some jurisdictions may require collection by a licensed chemical waste disposal service.[1][11]

  • Decontamination:

    • Rinse all contaminated glassware and equipment thoroughly with water.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_neutralization Neutralization & Disposal A Don PPE and Work in Fume Hood B Prepare Ice Bath and Stirred NaOH Solution C Slowly Add Acyl Chloride to Cold NaOH Solution B->C D Stir for 1 Hour to Ensure Completion C->D E Check pH of Solution D->E F Neutralize to pH 6-8 E->F G Dispose According to Local Regulations F->G

References

Personal protective equipment for handling Benzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Benzo[b]thiophene-2-carbonyl chloride (CAS No: 39827-11-7). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

I. Understanding the Hazards

This compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1] As an acyl chloride, it is reactive with moisture and water, producing corrosive byproducts.[2] It is categorized as a corrosive solid, acidic, organic, n.o.s. for transport.[3][4]

II. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[2][5][6]Protects against splashes and dust that can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][5][6] Gloves should be inspected for integrity before each use.[7]Prevents direct skin contact, which can result in severe burns.[1]
Body Protection A chemical-resistant lab coat or apron worn over full-coverage clothing.[2][8]Protects skin from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2][9] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.Prevents inhalation of dust or vapors, which can cause respiratory irritation.[10]

III. Operational Plan: Step-by-Step Handling Protocol

A. Preparation and Engineering Controls:

  • Work Area: Conduct all handling of this compound within a certified chemical fume hood to ensure adequate ventilation.[2][11]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[12]

  • Spill Kit: Have a spill kit specifically for corrosive materials readily available. This should include an inert absorbent material like sand or vermiculite. Do not use combustible materials for absorption.

B. Handling Procedure:

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Container Inspection: Visually inspect the container for any signs of damage or leakage before opening.

  • Dispensing: Open the container slowly and carefully in the fume hood to release any potential pressure.[1] Weigh or measure the required amount using non-sparking tools.[13]

  • Reaction Setup: If using in a reaction, add it to the reaction vessel slowly and in a controlled manner. Be mindful of potential exothermic reactions, especially with water, alcohols, or strong bases.[2]

  • Post-Handling: Tightly seal the container immediately after use.[1] Decontaminate any surfaces that may have come into contact with the chemical.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if no direct contact occurred.[7][12] Do not eat, drink, or smoke in the laboratory area.[12]

IV. Disposal Plan

A. Waste Segregation and Collection:

  • Solid Waste: Dispose of any unused this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container for corrosive solids.[1]

  • Liquid Waste: Reaction mixtures containing this chemical should be quenched carefully under controlled conditions if necessary, and the resulting waste should be collected in a designated hazardous waste container for corrosive liquids.

  • Empty Containers: "Empty" containers may still contain hazardous residue. Do not rinse with water into the drain. Triple-rinse with an appropriate solvent, collecting the rinsate as hazardous waste. Alternatively, manage the unrinsed container as hazardous waste.

B. Disposal Procedure:

  • Licensed Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1]

  • Regulatory Compliance: Ensure that all local, state, and national regulations for hazardous waste disposal are strictly followed.[9] Do not dispose of this chemical down the drain or in regular trash.[7][13]

V. Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Prepare Fume Hood check_emergency Verify Eyewash/Shower prep_area->check_emergency don_ppe Don Full PPE check_emergency->don_ppe inspect_container Inspect Container don_ppe->inspect_container exposure Personal Exposure don_ppe->exposure dispense Dispense Chemical inspect_container->dispense reaction Use in Reaction dispense->reaction spill Spill Response dispense->spill close_container Securely Close Container reaction->close_container reaction->spill decontaminate Decontaminate Surfaces close_container->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste dispose Arrange Professional Disposal segregate_waste->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands spill->segregate_waste seek_medical Seek Medical Attention exposure->seek_medical

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.